Diethyl 5-methylpyridine-2,3-dicarboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
diethyl 5-methylpyridine-2,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-4-16-11(14)9-6-8(3)7-13-10(9)12(15)17-5-2/h6-7H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIDQHBXPNBCITQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC(=C1)C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10473180 | |
| Record name | Diethyl 5-methylpyridine-2,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10473180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105151-48-2 | |
| Record name | Diethyl 5-methylpyridine-2,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10473180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Diethyl 5-methylpyridine-2,3-dicarboxylate chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of Diethyl 5-methylpyridine-2,3-dicarboxylate
Introduction
This compound is a specialized heterocyclic compound featuring a pyridine core substituted with a methyl group and two ethyl ester functionalities. Its strategic arrangement of functional groups makes it a molecule of significant interest in synthetic organic chemistry. The interplay between the electron-donating methyl group and the electron-withdrawing dicarboxylate esters on the pyridine ring creates a unique electronic and steric environment, bestowing upon it a balanced reactivity profile. This makes it a valuable and versatile building block, or intermediate, in the synthesis of more complex molecules.[1]
Primarily, this compound serves as a crucial precursor in the development of Active Pharmaceutical Ingredients (APIs) and in the production of advanced agrochemicals, particularly herbicides.[1][2] Its utility lies in the capacity of its ester groups to undergo various transformations, such as hydrolysis and amidation, while the pyridine ring can be subjected to further functionalization. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications for researchers and professionals in drug development and material science.
Physicochemical Properties
The fundamental physical and chemical characteristics of this compound are summarized below. These properties are critical for its handling, storage, and application in synthetic protocols.
| Property | Value | Reference |
| Chemical Name | This compound | [1][3] |
| CAS Number | 105151-48-2 | [3] |
| Molecular Formula | C₁₂H₁₅NO₄ | [1][3] |
| Molecular Weight | 237.25 g/mol | [1][3] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 78-82°C | [1] |
| Boiling Point | 323.6 ± 37.0 °C at 760 mmHg | [3] |
| Density | 1.1 ± 0.1 g/cm³ | [3] |
| Solubility | Soluble in ethanol, methanol, DMSO; slightly soluble in water | [1] |
| Purity | Typically ≥98% (by HPLC) | [1] |
| Storage | Store at 2-8°C in airtight containers, protected from moisture and light | [1] |
| Shelf Life | At least 24 months under recommended storage conditions | [1] |
Synthesis and Mechanistic Insight
The synthesis of substituted pyridine dicarboxylates often involves a cyclocondensation reaction. A common and efficient route for preparing the analogous Diethyl 5-ethylpyridine-2,3-dicarboxylate provides a robust template for the synthesis of the 5-methyl derivative. This process typically involves two key stages: a Claisen condensation to form an intermediate, followed by a Hantzsch-like pyridine synthesis or a related cyclization reaction.
A plausible and industrially relevant pathway utilizes diethyl oxalate and an appropriate β-keto ester or its equivalent, followed by cyclization with an enamine or an ammonia source in the presence of an α,β-unsaturated aldehyde or ketone. For the 5-methyl derivative, 2-methylacrolein would be the logical precursor.
Sources
Diethyl 5-methylpyridine-2,3-dicarboxylate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
CAS Number: 105151-48-2
Introduction
Diethyl 5-methylpyridine-2,3-dicarboxylate is a vital heterocyclic building block in modern organic synthesis, particularly valued for its role as a key intermediate in the preparation of active pharmaceutical ingredients (APIs) and agrochemicals. Its pyridine core, substituted with two sterically and electronically distinct ester functionalities and a methyl group, offers a versatile platform for a wide array of chemical transformations. This guide provides an in-depth overview of its chemical structure, synthesis, physicochemical properties, and significant applications in the fields of pharmaceutical and agrochemical research and development.
Chemical Structure and Properties
The structural architecture of this compound features a pyridine ring with ethyl ester groups at the C2 and C3 positions and a methyl group at the C5 position. This arrangement of functional groups dictates its reactivity and utility in complex molecule synthesis.
Molecular Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 105151-48-2 | [1] |
| Molecular Formula | C₁₂H₁₅NO₄ | [2] |
| Molecular Weight | 237.25 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 78-82 °C | [2] |
| Boiling Point | 323.6±37.0 °C at 760 mmHg | [1] |
| Solubility | Soluble in ethanol, methanol, DMSO; slightly soluble in water | [2] |
| Density | 1.1±0.1 g/cm³ | [1] |
| Flash Point | 149.5±26.5 °C | [1] |
Synthesis of this compound
The proposed synthetic pathway involves the reaction of an α,β-unsaturated aldehyde (2-methylacrolein) with an enamine derived from a β-ketoester, followed by cyclization and aromatization.
Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Proposed):
This protocol is adapted from the synthesis of the 5-ethyl analog and should be optimized for the 5-methyl derivative.
Step 1: Formation of Diethyl 2-(aminomethylene)malonate (Enamine)
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve diethyl 2-(ethoxymethylene)malonate in a suitable solvent such as ethanol.
-
Cool the solution in an ice bath.
-
Bubble ammonia gas through the solution or add a solution of ammonia in ethanol dropwise with constant stirring.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Remove the solvent under reduced pressure to obtain the crude enamine, which can often be used in the next step without further purification.
Causality: The reaction of diethyl 2-(ethoxymethylene)malonate with ammonia is a nucleophilic substitution at the enol ether carbon, leading to the formation of the more stable enamine. The ethoxy group is a good leaving group, facilitating this transformation.
Step 2: Cyclization and Aromatization
-
Dissolve the crude diethyl 2-(aminomethylene)malonate in a high-boiling point solvent like toluene or xylene in a round-bottom flask fitted with a reflux condenser.
-
Add 2-methylacrolein to the solution. The molar ratio of the enamine to the acrolein should be approximately 1:1.
-
Add a catalytic amount of a weak acid, such as acetic acid, to facilitate the reaction.
-
Heat the reaction mixture to reflux and maintain the temperature for several hours. Monitor the progress of the reaction by TLC.
-
Upon completion, an oxidizing agent (e.g., air, DDQ, or manganese dioxide) is often required to facilitate the aromatization of the dihydropyridine intermediate to the final pyridine product. In some cases, spontaneous oxidation may occur.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Causality: This step proceeds via a cascade of reactions. First, a Michael addition of the enamine to the α,β-unsaturated aldehyde (2-methylacrolein) occurs. This is followed by an intramolecular cyclization and dehydration to form a dihydropyridine intermediate. The final step is the oxidation of the dihydropyridine to the thermodynamically more stable aromatic pyridine ring. The choice of a high-boiling solvent is to provide the necessary thermal energy for the cyclization and dehydration steps.
Applications in Drug Development and Agrochemicals
The primary utility of this compound lies in its role as a precursor for the synthesis of more complex molecules with significant biological activity.
Intermediate in Imidazolinone Herbicides
A major application of this compound is in the synthesis of imidazolinone herbicides, such as imazethapyr and imazapyr .[4][5] These herbicides are potent inhibitors of the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants.
Synthetic Pathway to Imazethapyr:
Caption: Simplified synthetic pathway from this compound to Imazethapyr.
The synthesis of imazethapyr from this compound typically involves the initial hydrolysis of the diethyl ester to the corresponding dicarboxylic acid.[6] This diacid is then converted to its anhydride, which subsequently reacts with 2-amino-2,3-dimethylbutanamide to form the imidazolinone ring, yielding imazethapyr.[6]
Potential in Pharmaceutical Synthesis
The pyridine-2,3-dicarboxylate scaffold is a privileged structure in medicinal chemistry. The presence of two ester groups allows for differential functionalization, leading to a diverse range of derivatives. While specific examples of APIs derived directly from this compound are not extensively documented in publicly available literature, its structural motifs are present in various biologically active compounds. The diester functionality can be converted to amides, hydrazides, or other functional groups, enabling the exploration of a broad chemical space for drug discovery programs.
Spectroscopic Data (Reference)
Reference Spectroscopic Data for Dimethyl 5-methylpyridine-2,3-dicarboxylate:
-
¹H NMR (predicted): The spectrum is expected to show a singlet for the methyl group on the pyridine ring, two distinct singlets for the two methoxy groups of the esters, and two signals in the aromatic region for the pyridine ring protons.
-
¹³C NMR (predicted): The spectrum would display signals for the two carbonyl carbons of the ester groups, the carbons of the pyridine ring (including the carbon attached to the methyl group), the methyl carbon on the ring, and the two methoxy carbons.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.
For this compound, the ¹H NMR spectrum would additionally show a quartet and a triplet for each of the two ethyl groups. Similarly, the ¹³C NMR spectrum would show two additional signals for the methylene and methyl carbons of each ethyl group.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of agrochemicals, particularly imidazolinone herbicides. Its well-defined structure and multiple functional groups provide a robust platform for the construction of complex molecular architectures. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, and its key applications, serving as a valuable resource for researchers and professionals in the fields of organic synthesis, drug discovery, and agrochemical development. Further research into novel synthetic methodologies and applications of this compound is warranted to fully exploit its synthetic potential.
References
- (Reference for general properties, if available
- CN112142713A - Synthesis method of imazethapyr - Google Patents. [URL: https://patents.google.
- A Synthesis Method of Diethyl 5rEthylpyridiner2,3r Dicarboxylate - CABI Digital Library. [URL: https://www.cabidigitallibrary.org/doi/full/10.5555/20203429069]
- Imazethapyr (Ref: AC 252925) - AERU - University of Hertfordshire. [URL: https://sitem.herts.ac.uk/aeru/ppdb/en/Reports/400.htm]
- CN103373958B - The preparation method of 5-ethylpyridine-2,3-dicarboxylate - Google Patents. [URL: https://patents.google.
- 2,3-Pyridinedicarboxylic acid, 5-methyl-, 2,3-dimethyl ester | C10H11NO4 | CID 11745869 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/11745869]
- (Additional relevant reference)
- (Additional relevant reference)
- (Additional relevant reference)
- (Additional relevant reference)
- (Additional relevant reference)
- CAS#:105151-48-2 | Diethyl 5-methyl-2,3-pyridinedicarboxylate | Chemsrc. [URL: https://www.chemsrc.com/en/cas/105151-48-2_1185197.html]
- China this compound Suppliers - OEM/ODM, agrochemx.com. [URL: https://www.agrochemx.
- Synthesis of Diethyl 5-Ethyl-2,3-Pyridinedicarboxylate. [URL: https://www.asianjournalofchemistry.co.in/user/journal/viewarticle.aspx?ArticleID=24_12_36]
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- 1. CAS#:105151-48-2 | Diethyl 5-methyl-2,3-pyridinedicarboxylate | Chemsrc [chemsrc.com]
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- 3. asianpubs.org [asianpubs.org]
- 4. Imazethapyr (Ref: AC 252925) [sitem.herts.ac.uk]
- 5. CN103373958B - The preparation method of 5-ethylpyridine-2,3-dicarboxylate - Google Patents [patents.google.com]
- 6. CN112142713A - Synthesis method of imazethapyr - Google Patents [patents.google.com]
- 7. 2,3-Pyridinedicarboxylic acid, 5-methyl-, 2,3-dimethyl ester | C10H11NO4 | CID 11745869 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Characterization of Diethyl 5-methylpyridine-2,3-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Compound Profile:
| Property | Value | Source |
| Chemical Name | Diethyl 5-methylpyridine-2,3-dicarboxylate | [1] |
| CAS Number | 105151-48-2 | |
| Molecular Formula | C₁₂H₁₅NO₄ | [1] |
| Molecular Weight | 237.25 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 78-82°C | [1] |
| Solubility | Soluble in ethanol, methanol, DMSO; slightly soluble in water | [1] |
Molecular Structure and Spectroscopic Rationale
The structural features of this compound dictate its spectroscopic signatures. Understanding these relationships is key to interpreting the spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide definitive structural information.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its excellent solubilizing properties for similar compounds and its well-defined residual solvent peaks.[2]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum on the same instrument, typically at a frequency of 100 MHz. A proton-decoupled experiment (e.g., using a broadband decoupling sequence) is standard. A longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons.
-
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The ¹H NMR spectrum is expected to show five distinct signals:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.7 | Doublet | 1H | H-6 | Aromatic proton adjacent to nitrogen, deshielded. |
| ~8.1 | Doublet | 1H | H-4 | Aromatic proton deshielded by the pyridine ring and adjacent ester groups. |
| ~4.4 | Quartet | 4H | -O-CH₂ -CH₃ (x2) | Methylene protons of the ethyl esters, split by the adjacent methyl groups. |
| ~2.4 | Singlet | 3H | 5-CH₃ | Methyl group attached to the aromatic ring. |
| ~1.4 | Triplet | 6H | -O-CH₂-CH₃ (x2) | Methyl protons of the ethyl esters, split by the adjacent methylene groups. |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum is expected to show ten distinct signals, as the two ester groups are chemically non-equivalent:
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~167-165 | C =O (x2) | Carbonyl carbons of the ester groups. |
| ~155 | C -6 | Aromatic carbon adjacent to nitrogen. |
| ~148 | C -2 | Aromatic carbon bonded to nitrogen and an ester group. |
| ~138 | C -4 | Aromatic carbon deshielded by the ring current. |
| ~135 | C -5 | Aromatic carbon attached to the methyl group. |
| ~125 | C -3 | Aromatic carbon attached to an ester group. |
| ~62 | -O-CH₂ -CH₃ (x2) | Methylene carbons of the ethyl esters. |
| ~18 | 5-CH₃ | Methyl carbon attached to the pyridine ring. |
| ~14 | -O-CH₂-CH₃ (x2) | Methyl carbons of the ethyl esters. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Experimental Protocol: IR Analysis
-
Sample Preparation: The spectrum can be acquired using either a KBr (potassium bromide) pellet or as a thin film from a solution. For the KBr method, mix a small amount of the crystalline compound with dry KBr powder and press into a transparent disk.
-
Data Acquisition: Acquire the spectrum using a Fourier-transform infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or the solvent should be taken and subtracted from the sample spectrum.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3100-3000 | Medium | C-H stretch | Aromatic C-H |
| 2980-2850 | Medium | C-H stretch | Aliphatic C-H (methyl and ethyl groups) |
| ~1730 | Strong | C=O stretch | Ester carbonyl |
| ~1600, ~1470 | Medium-Weak | C=C and C=N stretch | Pyridine ring |
| ~1250 | Strong | C-O stretch | Ester C-O |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation and confirmation.
Experimental Protocol: MS Analysis
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or by coupling with a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system. GC-MS is suitable given the compound's likely volatility.
-
Ionization: Electron impact (EI) ionization is a common technique that will induce fragmentation, providing structural information. Electrospray ionization (ESI) is a softer ionization technique that would likely show a prominent protonated molecular ion peak.
-
Data Acquisition: The mass spectrum is recorded, plotting the mass-to-charge ratio (m/z) against the relative abundance of the ions.
Predicted Mass Spectrum (Electron Impact)
-
Molecular Ion (M⁺): A peak at m/z = 237, corresponding to the molecular weight of the compound, should be observed.[1]
-
Key Fragmentation Patterns:
-
Loss of an ethoxy group (-OC₂H₅): A fragment at m/z = 192 (M - 45). This is a common fragmentation for ethyl esters.
-
Loss of an ethyl group (-C₂H₅): A fragment at m/z = 208 (M - 29).
-
Loss of COOC₂H₅: A fragment at m/z = 164 (M - 73).
-
McLafferty Rearrangement: Possible if sterically allowed, leading to the loss of ethylene (C₂H₄) from an ester group, resulting in a fragment at m/z = 209 (M - 28).
-
Conclusion
This guide provides a comprehensive framework for the spectroscopic characterization of this compound. By following the outlined experimental protocols and using the predicted spectral data as a reference, researchers can confidently verify the structure and purity of this important chemical intermediate. The combination of NMR, IR, and MS provides a self-validating system for the unambiguous identification of the compound, ensuring the integrity of subsequent research and development activities.
References
Sources
A Senior Application Scientist's Guide to the Synthesis and Discovery of Substituted Pyridine-2,3-dicarboxylates
Abstract
The pyridine ring is a cornerstone of medicinal chemistry, appearing in a significant fraction of FDA-approved drugs.[1][2] Among its many derivatives, the substituted pyridine-2,3-dicarboxylate scaffold represents a particularly valuable pharmacophore and synthetic intermediate. Its rigid structure, defined vectoral presentation of functional groups, and capacity for hydrogen bonding interactions make it a privileged motif in the design of targeted therapeutics. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the core synthetic methodologies for accessing this scaffold, an analysis of the strategic rationale behind experimental choices, and insights into its application in modern drug discovery. We will dissect key synthetic transformations, including classical cycloaddition reactions and oxidative preparations, providing detailed protocols and mechanistic insights to empower the practical application of this knowledge in the laboratory.
Introduction: The Strategic Value of the Pyridine-2,3-dicarboxylate Core
The prevalence of the pyridine scaffold in pharmaceuticals is a testament to its versatile chemical properties and its ability to engage with biological targets.[3][4] The nitrogen atom acts as a hydrogen bond acceptor and imparts basicity, influencing the compound's solubility and pharmacokinetic profile.[2][5]
The 2,3-dicarboxylate substitution pattern, also known as the quinolinic acid framework, offers a unique set of features for the medicinal chemist:
-
Bidentate Chelation: The vicinal carboxylates can act as a powerful chelating motif for metal ions within enzyme active sites.
-
Rigidified Scaffold: The diester functionality provides multiple points for further elaboration, allowing the construction of complex molecules with well-defined three-dimensional structures.
-
Pharmacophore Mimicry: The arrangement of hydrogen bond donors and acceptors can mimic key recognition motifs of endogenous ligands.
These properties have led to the discovery of pyridine dicarboxylate derivatives with potent biological activities, including antimicrobial properties and the inhibition of critical enzyme classes such as 2-oxoglutarate (2OG)-dependent oxygenases, which are emerging as important targets in oncology.[6][7][8] This guide focuses on the primary synthetic routes to construct this valuable chemical architecture.
Core Synthetic Methodologies: A Comparative Analysis
The construction of the pyridine ring can be broadly approached through two main strategies: the condensation of acyclic precursors or cycloaddition reactions.[9] For the specific pyridine-2,3-dicarboxylate target, direct oxidation of fused ring systems provides an additional, highly effective route.
Caption: Overview of primary synthetic routes to the target scaffold.
The Boger Pyridine Synthesis: An Inverse-Electron-Demand Diels-Alder Approach
One of the most elegant and powerful methods for constructing highly substituted pyridines is the Boger pyridine synthesis.[10][11] This reaction is a form of inverse-electron-demand Diels-Alder (IEDDA) reaction, where an electron-deficient heterodiene (typically a 1,2,4-triazine) reacts with an electron-rich dienophile (such as an enamine).[10][12] The subsequent retro-Diels-Alder reaction expels molecular nitrogen, which is a key thermodynamic driving force for the reaction, leading to the formation of the aromatic pyridine ring.[12][13]
Causality Behind Experimental Choices:
-
1,2,4-Triazine: Serves as the electron-poor 4π component. The substitution pattern on the triazine directly dictates the substitution on the final pyridine product.
-
Enamine Dienophile: Generated in situ from a ketone and a secondary amine (e.g., pyrrolidine), it provides the electron-rich 2π component necessary for the IEDDA reaction.[10] The choice of ketone determines two of the substituent groups on the resulting pyridine.
-
Heat: The reaction is often performed at elevated temperatures to facilitate both the initial cycloaddition and the subsequent N₂ extrusion.
Caption: Mechanism of the Boger inverse-electron-demand Diels-Alder synthesis.
Experimental Protocol: General Procedure for Boger Pyridine Synthesis
-
Enamine Formation: To a solution of the ketone (1.0 eq.) in a suitable solvent (e.g., toluene), add a catalytic amount of a secondary amine such as pyrrolidine (0.1-0.2 eq.).
-
Cycloaddition: Add the substituted 1,2,4-triazine (1.0 eq.) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (typically 80-110 °C) and monitor the reaction by TLC or LC-MS until the starting materials are consumed. The evolution of nitrogen gas is often observed.
-
Aromatization & Workup: Upon completion, cool the reaction to room temperature. The aromatization step, involving the elimination of the amine, often occurs spontaneously upon heating. The solvent is removed under reduced pressure.
-
Purification: The crude residue is purified by flash column chromatography on silica gel to afford the desired substituted pyridine product.
Oxidation of Quinoline: A Direct and Scalable Route
For the specific synthesis of unsubstituted pyridine-2,3-dicarboxylic acid (quinolinic acid), the oxidation of quinoline is a highly effective and industrially relevant method.[14] This approach leverages a readily available and inexpensive starting material.
Causality Behind Experimental Choices:
-
Starting Material: Quinoline is a cheap, bulk chemical, making this route economically viable for large-scale synthesis.
-
Oxidizing System: A potent oxidizing agent is required to cleave the benzene ring of the quinoline system while leaving the pyridine ring intact. Systems often involve reagents like sodium chlorate in the presence of a copper sulfate catalyst and sulfuric acid.[14]
-
Catalyst: Cupric sulfate acts as a catalyst in the oxidative process, facilitating the cleavage of the carbocyclic ring.[14]
-
Acidification: The final product is isolated as the dicarboxylic acid by adjusting the pH of the reaction mixture after the oxidation is complete.
Caption: Experimental workflow for the synthesis via quinoline oxidation.
Experimental Protocol: Synthesis of Pyridine-2,3-dicarboxylic Acid [14]
-
Reaction Setup: To a reaction vessel equipped with a mechanical stirrer and reflux condenser, charge quinoline (1.0 eq.), cupric sulfate (e.g., 1.0 eq.), and concentrated sulfuric acid (e.g., 1.5 eq.).
-
Oxidant Addition: Slowly add sodium chlorate (e.g., 3.5 eq.) to the mixture while maintaining control of the reaction temperature.
-
Heating: Heat the reaction mixture to approximately 100-105 °C for several hours (e.g., 12 hours). The reaction progress can be monitored by analyzing aliquots.
-
Workup & Isolation: After completion, cool the reaction mixture and carefully dilute it with water. The product, pyridine-2,3-dicarboxylic acid, will precipitate upon cooling or adjustment of pH.
-
Purification: The solid product is collected by filtration, washed with cold water, and can be further purified by recrystallization to yield high-purity material.[14]
Comparative Summary of Synthetic Routes
| Method | Advantages | Disadvantages | Typical Yields | Key References |
| Boger Synthesis (IEDDA) | High functional group tolerance; Convergent; Predictable regioselectivity. | Requires synthesis of substituted 1,2,4-triazines; Can require high temperatures. | Moderate to Good (40-90%) | [9][10][12] |
| Oxidation of Quinoline | Highly scalable; Uses inexpensive starting materials; Direct route to the parent scaffold. | Limited to the synthesis of the unsubstituted parent acid; Harsh reaction conditions. | Good to Excellent (65-75%) | [14] |
| [2+2+2] Cycloaddition | High atom economy; Can create complex substitution patterns under mild conditions. | Requires transition metal catalysts (e.g., Co, Rh); Substrate scope can be limited. | Variable | [15] |
Applications in Drug Discovery
The pyridine-2,3-dicarboxylate scaffold and its close analogue, pyridine-2,4-dicarboxylate, are increasingly recognized as potent inhibitors of 2-oxoglutarate (2OG) dependent oxygenases.[7] These enzymes play crucial roles in various cellular processes, and their dysregulation is implicated in diseases like cancer.
For instance, C-3-substituted derivatives of pyridine-2,4-dicarboxylic acid have been developed as potent inhibitors of human aspartate/asparagine-β-hydroxylase (AspH), an enzyme overexpressed in invasive cancer cells, making it a promising anticancer target.[7] The pyridine dicarboxylate core acts as a 2OG competitor, binding to the active site and inhibiting enzyme function. The strategic synthesis of libraries based on this core allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity.[7]
Furthermore, the dicarboxylate moiety can be readily converted into amides, esters, and other functional groups, providing a versatile handle for drug design.[6][8] This allows for the fine-tuning of physicochemical properties such as solubility, cell permeability, and metabolic stability, which are critical for advancing a lead compound through the drug development pipeline.
Conclusion and Future Outlook
The synthesis of substituted pyridine-2,3-dicarboxylates is a mature field with robust and scalable methodologies. Classical approaches like the Boger synthesis and quinoline oxidation remain mainstays for accessing diverse analogues and the parent scaffold, respectively. Modern transition-metal-catalyzed methods continue to expand the toolkit for creating novel substitution patterns under milder conditions.[15]
The proven value of this scaffold in medicinal chemistry, particularly in the development of enzyme inhibitors, ensures that the demand for efficient and versatile synthetic routes will continue to grow.[1][7] Future efforts will likely focus on developing asymmetric syntheses to control stereochemistry in more complex derivatives and on applying novel synthetic technologies, such as photoredox catalysis and flow chemistry, to access this privileged heterocyclic core with even greater efficiency and precision.
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An In-depth Technical Guide to the Physical Properties of Diethyl 5-methylpyridine-2,3-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 5-methylpyridine-2,3-dicarboxylate, a key organic intermediate, is gaining significant attention in pharmaceutical synthesis and agrochemical research. Its pyridine core, substituted with two diethyl carboxylate groups and a methyl group, provides a versatile scaffold for the development of novel bioactive molecules. Understanding the fundamental physical properties of this compound, such as its melting point and solubility, is paramount for its effective utilization in synthetic chemistry, process development, and formulation. This technical guide provides a comprehensive overview of these critical parameters, supported by detailed experimental protocols and expert insights to facilitate its application in research and development.
Chemical Identity
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 105151-48-2 | N/A |
| Molecular Formula | C₁₂H₁₅NO₄ | [1] |
| Molecular Weight | 237.25 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
Melting Point
The melting point of a crystalline solid is a critical indicator of its purity. For this compound, the reported melting point is in the range of 78-82°C [1]. A sharp melting range within this window is indicative of high purity, while a broader range may suggest the presence of impurities.
Causality Behind Experimental Choices in Melting Point Determination
The choice of method for melting point determination depends on the required accuracy and the nature of the compound. The capillary method is widely used due to its simplicity and requirement for only a small amount of sample. The rate of heating is a critical parameter; a slow heating rate (around 1-2°C per minute) in the vicinity of the expected melting point is crucial for obtaining an accurate measurement. Rapid heating can lead to a lag between the thermometer reading and the actual temperature of the sample, resulting in an erroneously wide melting range.
Solubility Profile
The solubility of this compound in various solvents is a key consideration for its use in chemical reactions, purification, and formulation.
| Solvent | Qualitative Solubility |
| Ethanol | Soluble[1] |
| Methanol | Soluble[1] |
| Dimethyl Sulfoxide (DMSO) | Soluble[1] |
| Water | Slightly soluble[1] |
The solubility in polar organic solvents like ethanol, methanol, and DMSO can be attributed to the presence of the polar pyridine ring and the two ester functional groups, which can engage in dipole-dipole interactions and hydrogen bonding with the solvent molecules. Its limited solubility in water is expected for a molecule with a significant nonpolar hydrocarbon component (the diethyl and methyl groups).
Experimental Protocols
Determination of Melting Point (Capillary Method)
This protocol outlines the standard procedure for determining the melting point of this compound using a capillary melting point apparatus.
Methodology:
-
Sample Preparation: Finely powder a small amount of the crystalline this compound.
-
Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) of the compound into the closed end.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heating: Set the apparatus to heat at a moderate rate until the temperature is about 15-20°C below the expected melting point (78°C).
-
Observation: Decrease the heating rate to 1-2°C per minute. Observe the sample closely.
-
Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range).
Caption: Workflow for Melting Point Determination.
Qualitative Solubility Determination
This protocol describes a method for determining the qualitative solubility of this compound in various solvents.
Methodology:
-
Sample Preparation: Weigh approximately 10 mg of this compound into a small test tube.
-
Solvent Addition: Add 1 mL of the chosen solvent (e.g., ethanol, methanol, DMSO, water) to the test tube.
-
Mixing: Vigorously agitate the mixture using a vortex mixer or by flicking the test tube for 30 seconds.
-
Observation: Visually inspect the solution. If the solid has completely dissolved, the compound is considered "soluble." If some solid remains, the compound is "partially soluble." If the solid remains largely undissolved, it is "insoluble." For "slightly soluble" compounds, a small amount will have visibly dissolved.
-
Heating (Optional): If the compound is not soluble at room temperature, gently heat the mixture to observe if solubility increases with temperature.
Caption: Workflow for Qualitative Solubility Testing.
Conclusion
This technical guide has provided a detailed overview of the key physical properties of this compound, namely its melting point and solubility. The provided data and experimental protocols are intended to empower researchers, scientists, and drug development professionals in their work with this versatile chemical intermediate. Accurate determination and understanding of these properties are foundational to the successful design of synthetic routes, purification strategies, and formulation development.
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A Technical Guide to the Synthesis of Diethyl 5-methylpyridine-2,3-dicarboxylate: Focusing on Key Intermediates
Introduction: The Significance of Substituted Pyridine Dicarboxylates
Diethyl 5-methylpyridine-2,3-dicarboxylate is a highly functionalized heterocyclic compound that serves as a pivotal building block in the synthesis of complex organic molecules. Its structural analogue, Diethyl 5-ethylpyridine-2,3-dicarboxylate, is a well-established precursor in the production of imidazolinone herbicides, highlighting the importance of this class of molecules in the agrochemical industry.[1][2][3] Beyond agriculture, the substituted pyridine dicarboxylate core is of significant interest to the pharmaceutical and material science sectors due to its versatile reactivity and ability to be incorporated into a wide range of active pharmaceutical ingredients (APIs) and specialty materials.[3][4]
The strategic placement of two diethyl ester groups and a methyl group on the pyridine ring provides a unique combination of electronic properties and reactive sites for further chemical transformations.[4] Understanding the synthesis of this molecule is not merely an academic exercise; it is crucial for developing efficient, scalable, and environmentally conscious manufacturing processes.
This technical guide provides an in-depth analysis of the primary synthetic pathways to this compound, with a core focus on identifying and understanding the role of the key chemical intermediates that govern the reaction's success. We will explore the causality behind experimental choices, present validated protocols, and offer a comparative analysis to guide researchers and process chemists in their work.
Primary Synthetic Pathway: Multi-Component Cyclocondensation
The most prevalent and industrially relevant method for constructing the Diethyl 5-alkylpyridine-2,3-dicarboxylate scaffold is a multi-component reaction that bears resemblance to the classical Hantzsch pyridine synthesis.[5][6] This one-pot approach involves the cyclocondensation of three key components: an α,β-unsaturated aldehyde, a reactive 1,3-dicarbonyl equivalent, and a nitrogen source.
The Central Intermediate: Diethyl 3-chloro-2-oxobutanedioate
At the heart of this synthetic strategy is Diethyl 3-chloro-2-oxobutanedioate , also known as diethyl α-chlorooxaloacetate. This molecule serves as the reactive C3-N-C2 fragment of the final pyridine ring, providing the necessary carbonyl groups for cyclization.
Its preparation is typically achieved via a Claisen condensation between diethyl oxalate and ethyl chloroacetate, though it is often sourced commercially for convenience.[1] The presence of the chlorine atom is critical; it acts as a leaving group during the final aromatization step of the pyridine ring formation.
Reaction Mechanism & The Critical Choice of Nitrogen Source
The core transformation involves the reaction of Diethyl 3-chloro-2-oxobutanedioate with methacrolein (2-methylacrolein) and a nitrogen donor in a heated ethanol medium.[1][7] While several nitrogen sources can be used, the choice significantly impacts yield, purity, and process sustainability.
-
Ammonium Sulfamate (NH₄SO₃NH₂): Historically used, this reagent provides the necessary nitrogen atom for the pyridine ring. However, it is sparingly soluble in ethanol, leading to heterogeneous reaction mixtures. Furthermore, its use results in sulfur-containing byproducts, complicating waste treatment and posing environmental concerns.[1][8]
-
Ammonium Acetate (CH₃COONH₄): Extensive process optimization has identified ammonium acetate as a superior nitrogen source.[1][7] Its high solubility in hot ethanol allows the reaction to proceed in a homogenous phase, which is advantageous for reaction kinetics and scalability. Crucially, the byproducts are simpler and less hazardous, making it a more environmentally benign and cost-effective option for industrial production.[1][7]
The reaction proceeds through a cascade of intermediates, including the formation of an enamine from the nitrogen source and Diethyl 3-chloro-2-oxobutanedioate, and a Michael addition with methacrolein, followed by cyclization and elimination to form the aromatic pyridine ring.
Caption: Multi-component synthesis of the target molecule.
Detailed Experimental Protocol (Ammonium Acetate Method)
This protocol is adapted from established procedures for the analogous 5-ethyl compound and represents a validated, high-yield method.[1][7]
-
Vessel Preparation: To a four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add absolute ethanol (approx. 3 mL per gram of Diethyl 3-chloro-2-oxobutanedioate).
-
Reagent Charging: Add ammonium acetate (approx. 2.5 molar equivalents relative to the limiting reagent). Stir and heat the mixture to 75-80°C until the ammonium acetate is fully dissolved.
-
Substrate Addition: Prepare a pre-mixed solution of Diethyl 3-chloro-2-oxobutanedioate (1.0 molar equivalent) and methacrolein (1.2-1.4 molar equivalents). Add this mixture dropwise to the heated ethanol solution over 30-60 minutes, maintaining the reaction temperature at 75-80°C.
-
Reaction: After the addition is complete, maintain the reaction mixture at 75-80°C with vigorous stirring for 5-6 hours, monitoring the reaction progress by TLC or HPLC.
-
Workup: Upon completion, cool the mixture to room temperature. Remove the ethanol under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., toluene or ethyl acetate) and wash with water until neutral. Separate the organic layer.
-
Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to yield the crude product as a dark brown liquid. Further purification can be achieved by column chromatography on silica gel.
Alternative Synthetic Pathway via a Pre-formed Enamine
An alternative strategy involves the use of a stable, pre-formed enamine intermediate, which then reacts with the α,β-unsaturated aldehyde in a subsequent step. This method offers a different approach to assembling the pyridine ring.
The Key Intermediate: Diethyl 1-amino-1,2-ethylenedicarboxylate
In this pathway, the central intermediate is Diethyl 1-amino-1,2-ethylenedicarboxylate (diethyl aminomaleate). This molecule acts as the pre-formed C2-N-C building block, containing the nitrogen atom and one of the ester functionalities. It is typically synthesized from diethyl 2-oxosuccinate.
Reaction Mechanism
The synthesis involves the acid-catalyzed condensation of Diethyl 1-amino-1,2-ethylenedicarboxylate with methacrolein.[9] The reaction proceeds through a series of cycloaddition and elimination steps, ultimately leading to the aromatic pyridine product. This method bypasses the need for a separate nitrogen source in the final cyclization step, as the nitrogen is already incorporated into the key intermediate.
Caption: Alternative synthesis via a pre-formed enamine intermediate.
Detailed Experimental Protocol
This protocol is based on the reported synthesis of the 5-ethyl analogue.[9]
-
Vessel Preparation: To a round-bottom flask equipped with a reflux condenser, add n-butanol (approx. 6 mL per gram of the aminodiester).
-
Reagent Charging: Add Diethyl 1-amino-1,2-ethylenedicarboxylate (1.0 molar equivalent), methacrolein (approx. 1.0 molar equivalent), and a catalytic amount of p-toluenesulfonic acid (p-TsOH).
-
Reaction: Heat the mixture to reflux and maintain for approximately 15 hours, or until the reaction is complete as monitored by TLC.
-
Workup: Cool the reaction mixture and distill off the solvent under reduced pressure.
-
Purification: Subject the residue to silica gel column chromatography, eluting with a suitable solvent system (e.g., chloroform/methanol or hexane/ethyl acetate) to isolate the final product.
Comparative Analysis of Synthetic Routes
The choice of synthetic pathway depends on factors such as starting material availability, desired scale, and process optimization priorities.
| Feature | Pathway 1: Multi-Component Reaction | Pathway 2: Pre-formed Enamine |
| Key Intermediate | Diethyl 3-chloro-2-oxobutanedioate | Diethyl 1-amino-1,2-ethylenedicarboxylate |
| Nitrogen Source | Ammonium Acetate (preferred) | Incorporated into the intermediate |
| Typical Yield | High (can reach >90%)[1][7] | Good (reported ~85%)[9] |
| Reaction Conditions | 75-80°C, 5-6 hours[1][7] | Reflux (n-butanol), 15 hours[9] |
| Advantages | One-pot synthesis, high atom economy, uses readily available starting materials, environmentally friendlier with ammonium acetate.[1][7] | Mechanistically distinct, avoids handling separate nitrogen sources in the final step. |
| Disadvantages | Requires careful control of temperature and addition rates. Use of ammonium sulfamate leads to waste treatment issues.[1] | Longer reaction time, the key intermediate may be less commercially available or require separate synthesis. |
Conclusion
The synthesis of this compound is most efficiently achieved through a one-pot, multi-component cyclocondensation reaction. The pivotal intermediate in this dominant pathway is Diethyl 3-chloro-2-oxobutanedioate . The strategic selection of ammonium acetate as the nitrogen source is a critical, field-proven insight that enhances reaction efficiency, simplifies waste management, and aligns with green chemistry principles.[1][7] An alternative route, proceeding through the Diethyl 1-amino-1,2-ethylenedicarboxylate intermediate, offers a valid but often less direct approach. For researchers and drug development professionals, a thorough understanding of these key intermediates and the rationale behind the associated process conditions is paramount for the successful and scalable synthesis of this valuable heterocyclic building block.
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The Strategic Role of Diethyl 5-methylpyridine-2,3-dicarboxylate in Modern Agrochemical Synthesis: A Technical Guide
Abstract
This technical guide provides an in-depth analysis of Diethyl 5-methylpyridine-2,3-dicarboxylate, a pivotal intermediate in the agrochemical industry. The document elucidates the compound's critical role in the synthesis of imidazolinone herbicides, with a primary focus on the production of Imazapyr. We will explore the nuanced reaction mechanisms, provide detailed, field-tested experimental protocols, and discuss the broader implications for drug development professionals and researchers in crop protection. This guide is structured to deliver not just procedural steps, but the underlying scientific rationale, ensuring a comprehensive understanding for both research and industrial applications.
Introduction: The Significance of Pyridine Derivatives in Agrochemicals
Pyridine-based compounds are a cornerstone of modern agrochemical development, offering a versatile scaffold for a wide array of bioactive molecules. Their inherent chemical properties allow for targeted modifications, leading to the creation of potent and selective herbicides, fungicides, and insecticides. Among these, pyridine carboxylic acid derivatives have proven to be particularly valuable building blocks. This guide focuses on this compound, a key precursor in the synthesis of the highly effective imidazolinone class of herbicides.[1][2] These herbicides are renowned for their broad-spectrum activity and their specific mode of action, which involves the inhibition of the acetohydroxyacid synthase (AHAS) enzyme, essential for the biosynthesis of branched-chain amino acids in plants.[3][4]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a key intermediate is fundamental to its effective use in synthesis. This compound is a specialized organic compound with a balanced reactivity profile, making it well-suited for multi-step industrial syntheses.[5]
| Property | Value | Source |
| Molecular Formula | C12H15NO4 | [6] |
| Molecular Weight | 237.25 g/mol | [6] |
| Appearance | White to off-white crystalline powder | [6] |
| Melting Point | 78-82°C | [6] |
| Boiling Point | 323.6±37.0 °C at 760 mmHg | [7] |
| Solubility | Soluble in ethanol, methanol, DMSO; slightly soluble in water | [6] |
| Purity (Typical) | ≥98% (HPLC) | [6] |
Core Application: Synthesis of the Herbicide Imazapyr
The primary and most significant application of this compound in the agrochemical sector is as a direct precursor to the herbicide Imazapyr.[5] Imazapyr is a non-selective, broad-spectrum herbicide used for the control of a wide variety of weeds, including terrestrial and aquatic species.[4][8] Its efficacy stems from its ability to be absorbed through both the foliage and roots of plants, followed by translocation to the meristematic tissues where it inhibits the AHAS enzyme.[4][8]
The synthesis of Imazapyr from this compound is a multi-step process that culminates in the formation of the imidazolinone ring. The overall synthetic strategy is a testament to the strategic selection of intermediates to achieve high yield and purity in the final product.
Synthetic Workflow Overview
The synthesis can be logically divided into two main stages:
-
Preparation of the Key Amide Intermediate: This involves the reaction of this compound with 2-amino-2,3-dimethylbutanamide.
-
Cyclization to form the Imidazolinone Ring: The amide intermediate undergoes a base-catalyzed intramolecular cyclization to yield the final Imazapyr product.
Caption: High-level overview of the Imazapyr synthesis workflow.
Detailed Experimental Protocol
The following protocol is a synthesized representation based on established methodologies for imidazolinone synthesis.[9][10]
Step 1: Synthesis of the Amide Intermediate
-
Reaction Setup: In a nitrogen-flushed, three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, charge this compound (1.0 eq) and a suitable solvent such as toluene or xylene.
-
Addition of Amine: Add 2-amino-2,3-dimethylbutanamide (1.0-1.2 eq) to the reaction mixture. The synthesis of 2-amino-2,3-dimethylbutanamide can be achieved through various methods, including the microbial-catalyzed hydration of 2-amino-2,3-dimethylbutyronitrile.[6][11]
-
Reaction Conditions: The reaction is typically carried out at elevated temperatures (e.g., reflux) to drive the amidation. The progress of the reaction should be monitored by a suitable analytical technique such as HPLC or TLC.
Step 2: Base-Catalyzed Cyclization to Imazapyr
-
Introduction of Base: Once the formation of the amide intermediate is complete, a strong base is introduced to facilitate the intramolecular cyclization. Sodium hydride (NaH) or potassium ethoxide are effective bases for this transformation.[3][9] The use of NaH can lead to higher yields and allows the reaction to proceed at a lower temperature.[3]
-
Cyclization Reaction: The reaction mixture is stirred at a controlled temperature (ambient to elevated, depending on the base used) until the cyclization is complete, as indicated by analytical monitoring.
-
Work-up and Isolation: The reaction is quenched, and the pH is adjusted to precipitate the Imazapyr product. The crude product is then collected by filtration and can be further purified by recrystallization to achieve high purity.
Mechanistic Insights
Understanding the reaction mechanism is crucial for process optimization and troubleshooting.
Amidation: The initial step is a nucleophilic acyl substitution where the primary amine of 2-amino-2,3-dimethylbutanamide attacks one of the carbonyl carbons of the diethyl ester. This results in the displacement of an ethoxide leaving group and the formation of an amide bond.
Cyclization: The base plays a critical role in deprotonating the amide nitrogen, making it a more potent nucleophile. This is followed by an intramolecular nucleophilic attack on the remaining ester carbonyl group, leading to the formation of the five-membered imidazolinone ring and the elimination of another molecule of ethanol.
Caption: Simplified reaction mechanism for the synthesis of Imazapyr.
Industrial Production and Optimization Considerations
On an industrial scale, the synthesis of Imazapyr demands a focus on efficiency, cost-effectiveness, and environmental sustainability.
-
Solvent Selection: The choice of solvent is critical for reaction kinetics, product solubility, and ease of recovery. Aprotic solvents are generally preferred for the cyclization step.
-
Catalyst/Base Optimization: The selection and amount of base can significantly impact reaction time, temperature, and yield. While sodium hydride is highly effective, its handling on a large scale requires stringent safety protocols. Alternative bases may be considered to balance reactivity and safety.
-
Waste Reduction: Process optimization should aim to minimize waste streams. This can involve recycling solvents and developing more atom-economical reaction pathways.
-
Purity of Intermediates: The purity of the starting this compound is paramount to achieving a high yield and purity of the final Imazapyr product, minimizing the need for extensive purification steps.[5]
Broader Applications and Future Perspectives
While the synthesis of imidazolinone herbicides is the primary application of this compound, its versatile chemical structure lends itself to other potential uses in the agrochemical and pharmaceutical sectors. The pyridine dicarboxylate moiety is a valuable synthon for the creation of various heterocyclic compounds.[1]
Future research may focus on:
-
Developing novel agrochemicals with different modes of action based on the pyridine dicarboxylate scaffold.
-
Exploring more sustainable and green synthetic routes for the production of this compound and its derivatives.
-
Investigating the potential of this intermediate in the synthesis of pharmaceuticals and other fine chemicals.
Conclusion
This compound is a high-value intermediate that plays a crucial role in the production of modern agrochemicals. Its application in the synthesis of the herbicide Imazapyr highlights the importance of strategic molecular design in achieving potent and selective crop protection solutions. A deep understanding of its properties, reaction mechanisms, and synthetic protocols is essential for researchers and drug development professionals seeking to innovate in the field of agrochemistry.
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The Hantzsch Synthesis: A Modern Approach to Functionalized Pyridines for Advanced Drug Discovery
Abstract
The pyridine nucleus is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals. The Hantzsch pyridine synthesis, a classic multi-component reaction dating back to 1881, remains a highly relevant and versatile method for constructing this privileged heterocycle.[1][2][3] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the Hantzsch synthesis, from its core mechanistic principles to modern, field-proven applications. We will delve into the causality behind experimental choices, explore key variations that unlock access to novel chemical space, and provide detailed, validated protocols for the synthesis of functionalized pyridines.
The Strategic Importance of the Pyridine Scaffold in Medicinal Chemistry
The pyridine ring is a bioisostere of a phenyl group, but with a critical distinction: the nitrogen atom introduces a dipole moment, hydrogen bonding capabilities, and a site for protonation at physiological pH. These properties allow pyridine-containing molecules to engage in specific interactions with biological targets, often leading to enhanced potency, selectivity, and improved pharmacokinetic profiles. Consequently, pyridines and their partially saturated precursors, dihydropyridines, are found in numerous blockbuster drugs, including the calcium channel blockers nifedipine, amlodipine, and felodipine.[1][4] The Hantzsch synthesis provides a direct and efficient route to these valuable molecular frameworks.[4]
The Classical Hantzsch Pyridine Synthesis: A Mechanistic Deep Dive
The traditional Hantzsch synthesis is a one-pot condensation reaction of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate.[1][4][5] The initial product is a 1,4-dihydropyridine (1,4-DHP), also known as a Hantzsch ester, which can then be oxidized to the corresponding pyridine.[1][6] The driving force for this final aromatization step is the formation of a stable aromatic ring.[1]
While several mechanistic pathways have been proposed, extensive studies, including 13C and 15N NMR spectroscopy, have elucidated the most probable sequence of events.[1][5] The reaction ingeniously combines two key transformations of carbonyl chemistry: the Knoevenagel condensation and the Michael addition.[3][4]
The reaction proceeds through the formation of two key intermediates:
-
Knoevenagel Condensation Product: One equivalent of the β-ketoester reacts with the aldehyde in a Knoevenagel condensation to form an α,β-unsaturated carbonyl compound.[4][6][7] This step is often catalyzed by a weak base.
-
Enamine Intermediate: The second equivalent of the β-ketoester reacts with ammonia to form a β-enamino ester.[4][6]
These two intermediates then combine in a Michael addition, followed by cyclization and dehydration to yield the 1,4-dihydropyridine core.[4]
Caption: Generalized mechanism of the Hantzsch pyridine synthesis.
Modern Variants and Field-Proven Protocols
The classical Hantzsch synthesis, while robust, can suffer from drawbacks such as harsh reaction conditions, long reaction times, and limited substrate scope.[1] To address these limitations, numerous modifications have been developed, significantly expanding the utility of this powerful reaction.
Microwave-Assisted Hantzsch Synthesis: Accelerating Discovery
Microwave irradiation has emerged as a powerful tool for accelerating organic reactions.[8] In the context of the Hantzsch synthesis, microwave heating can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner product profiles.[8][9]
Experimental Protocol: Microwave-Assisted Synthesis of a 1,4-Dihydropyridine
-
Reaction Setup: In a 10 mL microwave vial equipped with a magnetic stir bar, combine the aldehyde (1.0 mmol), ethyl acetoacetate (2.0 mmol), and ammonium acetate (1.2 mmol) in ethanol (3 mL).
-
Microwave Irradiation: Seal the vial and place it in a dedicated microwave reactor. Irradiate the mixture at 120°C for 10-15 minutes.
-
Workup: After cooling to room temperature, remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography to afford the desired 1,4-dihydropyridine.[10]
Organocatalytic Asymmetric Hantzsch Synthesis: Accessing Chiral Scaffolds
The development of asymmetric methodologies is paramount for the synthesis of enantiomerically pure drug candidates. Chiral organocatalysts, such as BINOL-derived phosphoric acids, have been successfully employed in the Hantzsch reaction to afford highly enantioenriched polyhydroquinolines.[11][12]
Conceptual Workflow for Asymmetric Hantzsch Synthesis
Caption: Workflow for organocatalytic asymmetric Hantzsch synthesis.
This approach provides a valuable route to chiral building blocks for drug discovery, enabling the exploration of stereochemistry-activity relationships.
Unsymmetrical Hantzsch Synthesis: Expanding Chemical Diversity
The classical Hantzsch reaction typically yields symmetrical pyridines due to the use of two equivalents of the same β-ketoester. The Knoevenagel-Fries modification allows for the synthesis of unsymmetrical pyridines by reacting a pre-formed enamine with an α,β-unsaturated carbonyl compound.[1] This strategy significantly enhances the structural diversity of the resulting pyridine library. A critical aspect of optimizing unsymmetrical Hantzsch reactions is the order of reagent addition to control the formation of undesired symmetrical byproducts.[13]
Aromatization of 1,4-Dihydropyridines: The Final Step to Pyridines
The oxidation of the initially formed 1,4-dihydropyridines to their corresponding aromatic pyridines is a crucial final step.[6] A variety of oxidizing agents can be employed, and the choice often depends on the substrate and the desired reaction conditions. Common oxidants include nitric acid, manganese dioxide, and potassium permanganate.[1][14] Milder and more efficient methods have also been developed, including the use of iodine in refluxing methanol or photochemical conditions.[1] It is noteworthy that 1,4-DHP based antihypertensive drugs undergo in vivo oxidation to their pyridine derivatives by cytochrome P-450 enzymes in the liver.[1][9]
Data Presentation: Representative Yields in Modified Hantzsch Syntheses
| Variation | Catalyst/Condition | Substrates | Typical Yield (%) | Reference |
| Classical | Refluxing Ethanol | Benzaldehyde, Ethyl Acetoacetate, Ammonia | 60-80 | [15] |
| Microwave-Assisted | Microwave Irradiation | Various Aldehydes and β-ketoesters | 85-97 | [9] |
| Aqueous Micelles | p-Toluenesulfonic acid (PTSA) | Benzaldehyde, Ethyl Acetoacetate, Ammonium Acetate | >90 | [1] |
| Solvent-Free | Ceric Ammonium Nitrate (CAN) | 5-Bromothiophene-2-carboxaldehyde, various 1,3-diones, Ammonium Acetate | 85-95 | [16] |
| Asymmetric | BINOL-phosphoric acid | Aromatic Aldehydes, Dimedone, Ethyl Acetoacetate, Ammonium Acetate | 75-98 | [11][12] |
Conclusion and Future Outlook
The Hantzsch pyridine synthesis, despite its long history, remains a remarkably powerful and adaptable tool in the arsenal of the modern medicinal chemist. The continued development of milder, more efficient, and asymmetric variants ensures its ongoing relevance in the quest for novel therapeutics. By understanding the underlying mechanistic principles and embracing modern synthetic methodologies, researchers can effectively leverage the Hantzsch reaction to generate diverse libraries of functionalized pyridines, accelerating the discovery of next-generation medicines.
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- Hantzsch, A. (1881). Condensationprodukte aus Aldehydammoniak und Ketonartigen Verbindungen. Chemische Berichte, 14(2), 1637–1638.
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Hantzsch pyridine synthesis. In Wikipedia. Retrieved from [Link]
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Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. Retrieved from [Link]
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Hantzsch Pyridine Synthesis. Scribd. Retrieved from [Link]
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Hantzsch pyridine synthesis. (n.d.). Retrieved from [Link]
- Wang, B., et al. (2009). Enantioselective Organocatalytic Hantzsch Synthesis of Polyhydroquinolines. Organic Letters, 11(19), 4262–4265.
- Perreux, L., & Loupy, A. (2001).
- Vanden Eynde, J. J., & Lewy, D. (2004). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. Molecules, 9(1), 15-28.
- Anderson, N. G., et al. (2002). Development and Optimisation of an Unsymmetrical Hantzsch Reaction for Plant-Scale Manufacture. Organic Process Research & Development, 6(5), 650-657.
- Gholam-Hosseini, S., et al. (2018). Synthesis and DFT Study on Hantzsch Reaction to Produce Asymmetrical Compounds of 1,4-Dihydropyridine Derivatives for P-Glycoprotein Inhibition as Anticancer Agent. Current Drug Delivery, 15(8), 1168-1176.
- Hu, X., et al. (2023). Enantioselective Catalytic Hantzsch Dihydropyridine Synthesis.
- Deadman, B. J., et al. (2014). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry, 10, 2415-2425.
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Knoevenagel condensation. In Wikipedia. Retrieved from [Link]
- Kumar, R., et al. (2022). Synthesis of Pyridines/Dihydropyridines via Hantzsch Reaction, Structure-activity Relationship and Interactions with Targets: A Review. Current Organic Synthesis, 19(5), 496-515.
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Hantzsch pyridine synthesis - overview. ChemTube3D. Retrieved from [Link]
-
Hantzsch pyridine synthesis Step 1: Knoevenagel Condensation between the β-ketoester and aldehyde. ChemTube3D. Retrieved from [Link]
- Wang, B., et al. (2009). Enantioselective Organocatalytic Hantzsch Synthesis of Polyhydroquinolines. Organic Letters, 11(19), 4262-4265.
- Kumar, A., et al. (2023). Microwave-assisted synthesis of base-modified fluorescent 1,4-dihydropyridine nucleosides: photophysical characterization and insights. RSC Advances, 13(50), 35056-35064.
- Jean-Denys, D., et al. (2019). Intercepted-Knoevenagel condensation for the synthesis of unsymmetrical fused-tricyclic 4H-pyrans. Tetrahedron, 75(39), 130521.
- Rios, R., & Companyó, X. (2023). Applications of Hantzsch Esters in Organocatalytic Enantioselective Synthesis. Molecules, 28(4), 1787.
- Thompson, A. E., et al. (2013). The Hantzsch pyridine synthesis: A factorial design experiment for the introductory organic laboratory.
- Asiri, A. M., et al. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Royal Society Open Science, 4(6), 170198.
- Phillips, A. P. (1949). Hantzsch's Pyridine Synthesis. Journal of the American Chemical Society, 71(12), 4003–4007.
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Methodological & Application
Application Note & Protocol: A Modern Approach to the Synthesis of Diethyl 5-methylpyridine-2,3-dicarboxylate
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of Diethyl 5-methylpyridine-2,3-dicarboxylate, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] We present a robust and optimized protocol adapted from established methods for analogous pyridine derivatives, focusing on the strategic use of ethacrolein. The procedure detailed herein is a multi-component reaction that leverages common starting materials to achieve high yields through an environmentally conscious pathway. This guide offers in-depth mechanistic insights, step-by-step experimental procedures, and characterization data to ensure reproducibility and success in the laboratory.
Introduction and Significance
Pyridine dicarboxylates are a critical class of heterocyclic compounds that serve as foundational building blocks in organic synthesis. Specifically, this compound is a valuable precursor for creating complex molecular architectures, particularly in the synthesis of active pharmaceutical ingredients (APIs) and novel agrochemicals.[1] The balanced reactivity of its ester groups, combined with the electronic influence of the methyl group at the 5-position, makes it an ideal intermediate for stepwise synthetic transformations where controlled reactivity is paramount.[1]
Traditional methods for pyridine synthesis, such as the classical Hantzsch reaction, often involve harsh conditions or generate significant waste.[2] The protocol outlined here is based on a modern, efficient variation that employs ammonium acetate as a benign nitrogen source, significantly improving the environmental profile of the synthesis.[3]
The Synthetic Strategy: A Mechanistic Overview
The synthesis is a one-pot, multi-component reaction that proceeds in two conceptual stages: the formation of a key intermediate followed by a cyclization/aromatization cascade. While not a classic Hantzsch synthesis—which typically involves two equivalents of a β-keto ester and an aldehyde[4]—it shares the core principle of building the pyridine ring from acyclic precursors.
The overall transformation can be visualized as the reaction between three key components:
-
Diethyl α-chloro-α-oxaloacetate (M1): An activated dicarbonyl compound.
-
Ethacrolein (2-methylacrolein): The α,β-unsaturated aldehyde that provides the C4, C5 (with its methyl group), and C6 atoms of the final pyridine ring.
-
Ammonium Acetate: The nitrogen source, providing the N1 atom of the ring.
The proposed reaction pathway is outlined below. The process begins with the in situ formation of an enamine from ethacrolein and ammonia (from ammonium acetate). This is followed by a series of condensation, cyclization, and elimination steps, ultimately leading to the aromatic pyridine ring. The driving force for the final aromatization step provides a thermodynamic sink for the reaction.[2]
Caption: Proposed reaction workflow for the synthesis.
Experimental Protocols
This section details the necessary procedures, from the preparation of the key intermediate to the final synthesis and purification of the target compound.
Preparation of Diethyl α-chloro-α-oxaloacetate (M1)
Rationale: This Claisen condensation reaction creates the activated 1,3-dicarbonyl electrophile required for the subsequent cyclization. Sodium ethoxide acts as a strong base to generate the necessary enolate from ethyl chloroacetate.[3]
Materials:
-
Sodium ethoxide
-
Toluene (anhydrous)
-
Diethyl oxalate
-
Ethyl chloroacetate
Procedure:
-
To a 1 L three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add 500 g of anhydrous toluene and 15 g of sodium ethoxide.
-
Stir the suspension and heat to 40-45°C.
-
Prepare a mixture of 112.5 g (0.75 mol) of diethyl oxalate and 64.5 g (0.5 mol) of ethyl chloroacetate.
-
Add the ester mixture dropwise to the flask over 1-2 hours, maintaining the internal temperature at 40-45°C.
-
After the addition is complete, continue stirring at this temperature for an additional 2-3 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and wash with water to remove unreacted sodium ethoxide and other salts.
-
Separate the organic layer and remove the toluene under reduced pressure to yield Diethyl α-chloro-α-oxaloacetate (M1) as an oil. The crude product is typically used directly in the next step.
Synthesis of this compound
Rationale: This is the core cyclization step. Ethanol is an effective solvent, and the reaction is heated to provide the activation energy for the multi-step condensation and subsequent aromatization. The molar ratios have been optimized to maximize yield and minimize side products, based on analogous syntheses.[3] Using ammonium acetate instead of ammonium sulfamate simplifies waste treatment and reduces environmental impact.[3]
Materials:
-
Diethyl α-chloro-α-oxaloacetate (M1, crude from step 3.1)
-
Ethacrolein (2-methylacrolein)
-
Ammonium acetate
-
Ethanol
Procedure:
-
In a 500 mL four-necked flask equipped with a stirrer, condenser, and dropping funnel, add 200 mL of ethanol and 48.2 g (0.625 mol) of ammonium acetate.
-
Stir and heat the mixture to 80°C.
-
Prepare a mixture of crude M1 (assuming ~0.25 mol based on the previous step) and 21.0 g (0.3 mol) of ethacrolein.
-
Add the M1/ethacrolein mixture dropwise to the hot ammonium acetate solution over approximately 30-45 minutes. Maintain the reaction temperature between 80-85°C.
-
After the addition is complete, maintain the reaction at reflux (approx. 80°C) for 5-6 hours. Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the mixture to room temperature and remove the ethanol by rotary evaporation under reduced pressure.
-
Dissolve the resulting residue in 150 mL of toluene (or ethyl acetate) and wash twice with 50 mL portions of water to remove excess ammonium acetate and other inorganic salts.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a dark brown liquid.
Purification and Characterization
Rationale: Column chromatography is a standard and effective method for purifying the final product from residual starting materials and polymeric byproducts.
Procedure:
-
Purify the crude oil by column chromatography on silica gel.
-
Elute with a hexane-ethyl acetate gradient (e.g., starting from 9:1 and gradually increasing polarity to 4:1).
-
Combine the fractions containing the pure product (identified by TLC).
-
Remove the solvent under reduced pressure to yield this compound as a pale yellow or brown oil.
Expected Characterization Data: The expected data, by analogy to the closely related 5-ethyl derivative, would be as follows.[3] Actual results should be confirmed by analysis.
| Analysis | Expected Result |
| Appearance | Colorless to pale yellow liquid |
| Purity (GC/HPLC) | ≥95% |
| ¹H NMR (CDCl₃) | δ (ppm): ~8.6 (s, 1H, H6), ~7.9 (s, 1H, H4), 4.3-4.5 (m, 4H, 2x -OCH₂CH₃), ~2.4 (s, 3H, -CH₃), 1.3-1.5 (m, 6H, 2x -OCH₂CH₃) |
| Molecular Formula | C₁₂H₁₅NO₄ |
| Molecular Weight | 237.25 g/mol |
Process Optimization and Safety Considerations
-
Reagent Quality: Ensure ethacrolein is fresh or has been stored properly, as it can polymerize. The use of anhydrous solvents in the preparation of M1 is critical to prevent hydrolysis of the sodium ethoxide and esters.
-
Temperature Control: Precise temperature control during the addition of reagents in both steps is crucial to manage the exothermic nature of the reactions and prevent side-product formation.
-
Waste Management: The aqueous washes will contain ammonium salts. Compared to methods using ammonium sulfamate, this waste stream is simpler to process.[3] The solvent from chromatography should be collected and disposed of according to institutional guidelines.
-
Safety: All procedures should be conducted in a well-ventilated fume hood. Ethacrolein is a volatile and toxic lachrymator. Diethyl oxalate and ethyl chloroacetate are irritants. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times.
Conclusion
The protocol described provides an efficient, high-yield, and environmentally conscious pathway for the synthesis of this compound from ethacrolein. By adapting a proven method for a similar analog and optimizing the nitrogen source, this guide offers researchers a reliable and scalable procedure. The resulting product is a versatile intermediate poised for application in diverse areas of pharmaceutical and agrochemical research.
References
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The Strategic Utility of Diethyl 5-methylpyridine-2,3-dicarboxylate in Modern Pharmaceutical Synthesis: Application Notes and Protocols
Abstract
This technical guide delineates the strategic application of Diethyl 5-methylpyridine-2,3-dicarboxylate as a pivotal intermediate in pharmaceutical synthesis. The inherent reactivity of its dual ester functionalities, coupled with the electronic influence of the pyridine ring and the 5-methyl group, renders it a versatile scaffold for the construction of complex, biologically active molecules. This document provides a comprehensive overview of its synthesis, key chemical transformations, and detailed protocols for its utilization in the development of novel therapeutic agents. The content herein is curated for researchers, medicinal chemists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies.
Introduction: The Pyridine Dicarboxylate Scaffold in Medicinal Chemistry
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of FDA-approved drugs due to its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to modulate the physicochemical properties of a molecule.[1][2] When functionalized with dicarboxylate esters, as in this compound, the synthetic utility of the pyridine core is significantly enhanced. The ester groups at the 2- and 3-positions serve as versatile handles for a variety of chemical transformations, including hydrolysis, amidation, and reduction, allowing for the systematic elaboration of the molecule to explore structure-activity relationships (SAR).
The 5-methyl substituent, while seemingly simple, plays a crucial role in fine-tuning the electronic properties of the pyridine ring, influencing its reactivity and the biological activity of its derivatives.[3] This makes this compound a valuable building block for generating libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.
Synthesis of this compound: A General Protocol
While multiple synthetic routes to substituted pyridine-2,3-dicarboxylates exist, a common and effective strategy involves the cyclocondensation of an appropriate aminomaleate with an α,β-unsaturated aldehyde or ketone. The following protocol is a representative method adaptable for the synthesis of the title compound.
Diagrammatic Representation of the Synthetic Workflow
Sources
Application Notes & Protocols: Strategic C-H Functionalization of Pyridine Rings
Introduction: Beyond Classical Synthesis
The pyridine motif is a cornerstone of modern science, forming the structural core of countless FDA-approved pharmaceuticals, agrochemicals, and advanced materials.[1][2][3][4][5] Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its bioisosteric relationship to benzene, make it an invaluable scaffold in drug design.[5][6][7]
Traditionally, the synthesis of functionalized pyridines has relied on two main pathways: the de novo construction of the ring from acyclic precursors or the functionalization of pre-halogenated or metalated pyridine feedstocks.[1][2][8] While effective, these methods often suffer from poor step economy, generate significant waste, and offer limited flexibility for late-stage modification of complex molecules.
Direct Carbon-Hydrogen (C-H) functionalization has emerged as a transformative paradigm in organic synthesis, offering a more atom- and step-economical route to modify molecular scaffolds.[1][2][4] By directly converting ubiquitous C-H bonds into new C-C or C-heteroatom bonds, this approach circumvents the need for pre-functionalization, streamlining synthetic routes and enabling novel chemical transformations.
However, the pyridine ring presents a formidable challenge. Its electron-deficient nature, a consequence of the electronegative sp²-hybridized nitrogen atom, deactivates the C-H bonds towards many electrophilic substitution reactions.[6] Furthermore, the nitrogen's lone pair readily coordinates to metal catalysts and Lewis acids, which can complicate reactivity and selectivity.[1][2][4][6]
This guide provides an in-depth exploration of the core strategies developed to overcome these challenges. We will delve into the mechanistic underpinnings of transition-metal catalysis, the mild and efficient world of photocatalysis, and the advantages of metal-free approaches. Each section is designed to provide not just protocols, but also the causal logic behind experimental choices, empowering researchers to apply and adapt these powerful methods in their own work.
Chapter 1: Transition-Metal-Catalyzed C-H Functionalization
The use of transition metals to mediate the cleavage and formation of bonds has revolutionized pyridine chemistry.[9][10][11] These methods offer unparalleled scope and control, enabling a wide array of transformations including arylation, alkylation, and alkenylation.[6][8]
The Mechanistic Blueprint: A Game of Coordination and Elimination
The majority of these transformations proceed through a common catalytic cycle. The pyridine nitrogen's ability to coordinate to a metal center is the key first step, positioning the catalyst for subsequent C-H activation.
-
Causality in Mechanism: The inherent Lewis basicity of the pyridine nitrogen, often seen as a challenge, is leveraged here as an innate directing group. This coordination brings the metal catalyst into close proximity with the C2-H bond, drastically lowering the activation energy for its cleavage. This is why C2-functionalization is the most common and electronically favored outcome in the absence of other directing influences.[8]
Below is a generalized catalytic cycle for a Palladium-catalyzed C-H arylation, a foundational process in this field.
Protocol: Palladium-Catalyzed C2-Arylation of Pyridine N-Oxides
The use of pyridine N-oxides is a powerful strategy. The N-oxide group activates the C2-H bond for metalation and can be easily removed post-functionalization to reveal the desired substituted pyridine. This protocol is adapted from seminal work in the field, demonstrating a direct cross-coupling with unactivated arenes.[12]
Experimental Rationale:
-
Pyridine N-Oxide: Serves a dual role. It electronically activates the C2 position for palladation and prevents catalyst inhibition by the pyridine nitrogen.
-
Pd(OAc)₂: A common and effective Pd(II) precatalyst.
-
Ag₂CO₃ / Ag(I) Oxidant: Functions as both an oxidant to facilitate the C-H activation step and as a halide scavenger.[12]
-
Solvent (1,4-Dioxane): A high-boiling point, polar aprotic solvent suitable for dissolving the reagents and facilitating the reaction at elevated temperatures.
Step-by-Step Protocol:
-
To an oven-dried screw-cap vial, add the pyridine N-oxide (0.5 mmol, 1.0 equiv), Palladium(II) acetate (Pd(OAc)₂, 11.2 mg, 0.05 mmol, 10 mol%), and Silver(I) carbonate (Ag₂CO₃, 207 mg, 0.75 mmol, 1.5 equiv).
-
Evacuate and backfill the vial with an inert atmosphere (e.g., Argon or Nitrogen).
-
Add the arene coupling partner (e.g., benzene, 2.0 mmol, 4.0 equiv) and anhydrous 1,4-dioxane (1.0 mL) via syringe.
-
Seal the vial tightly with a Teflon-lined cap.
-
Place the vial in a preheated oil bath or heating block at 120 °C.
-
Stir the reaction mixture vigorously for 16-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (10 mL) and filter through a pad of Celite to remove insoluble inorganic salts.
-
Wash the Celite pad with additional ethyl acetate (2 x 5 mL).
-
Concentrate the combined filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the 2-arylated pyridine N-oxide product.
Data Summary: Scope of the C2-Arylation of Pyridine N-Oxides [12]
| Entry | Pyridine N-Oxide Substrate | Arene | Product | Yield (%) |
| 1 | Pyridine N-oxide | Benzene | 2-Phenylpyridine N-oxide | 85 |
| 2 | 4-Methylpyridine N-oxide | Benzene | 4-Methyl-2-phenylpyridine N-oxide | 81 |
| 3 | 4-Methoxypyridine N-oxide | Benzene | 4-Methoxy-2-phenylpyridine N-oxide | 75 |
| 4 | 4-Chloropyridine N-oxide | Toluene | 4-Chloro-2-(p-tolyl)pyridine N-oxide | 68 |
| 5 | Pyridine N-oxide | Anisole | 2-(4-Methoxyphenyl)pyridine N-oxide | 79 |
| 6 | Quinoxaline N-oxide | Benzene | 2-Phenylquinoxaline N-oxide | 88 |
Chapter 2: Photocatalytic C-H Functionalization
Harnessing the energy of visible light, photocatalysis offers an exceptionally mild and sustainable approach to forge new bonds.[13] These methods often proceed via radical intermediates, unlocking unique reactivity patterns that are complementary to traditional transition-metal catalysis.[14][15][16]
The Mechanistic Blueprint: Generation and Coupling of Radicals
A common strategy in photocatalytic pyridine functionalization involves the single-electron reduction (SET) of a pyridinium ion. The pyridine is first activated by a Brønsted acid, forming a pyridinium salt. A photocatalyst, upon excitation by light, reduces this salt to a pyridinyl radical, a key reactive intermediate that can then couple with another radical partner.[14][15][16]
Causality in Mechanism: This pathway fundamentally alters the regiochemical outcome. Unlike Minisci-type reactions which typically favor C2/C4 on protonated pyridines, the pyridinyl radical coupling can be directed to various positions, offering a novel tool for selectivity control. A dithiophosphoric acid catalyst, for example, can masterfully perform three roles: Brønsted acid for activation, SET reductant for radical generation, and hydrogen atom transfer (HAT) agent to generate the coupling partner.[14][15]
Protocol: Photochemical Organocatalytic Allylation of Pyridines
This protocol, based on the work of Georgiou, Hartley, et al., demonstrates a metal-free, light-induced allylation that proceeds at room temperature.[15]
Experimental Rationale:
-
Dithiophosphoric Acid: The key multifunctional organocatalyst, as described in the mechanism.
-
Allylic Substrate: Serves as both the radical precursor and the reaction solvent when used in excess.
-
Visible Light (e.g., Blue LED): The energy source required to excite the catalyst and initiate the single-electron transfer process.
-
Inert Atmosphere: Prevents quenching of radical intermediates by molecular oxygen.
Step-by-Step Protocol:
-
In a nitrogen-filled glovebox, add the pyridine substrate (0.2 mmol, 1.0 equiv) and the dithiophosphoric acid catalyst (10 mol%) to a reaction vial equipped with a magnetic stir bar.
-
Add the allylic substrate (2.0 mmol, 10 equiv).
-
Seal the vial with a cap.
-
Remove the vial from the glovebox and place it in front of a blue LED lamp (450 nm) with cooling provided by a fan to maintain room temperature.
-
Stir the reaction mixture for 24 hours.
-
Upon completion, open the vial to air and concentrate the reaction mixture under reduced pressure to remove the excess allylic substrate.
-
Purify the residue by flash column chromatography on silica gel to isolate the allylated pyridine product.
Data Summary: Scope of Photochemical Allylation [15]
| Entry | Pyridine Substrate | Allylic Substrate | Product | Yield (%) |
| 1 | 4-Phenylpyridine | Cyclohexene | 4-Phenyl-2-(cyclohex-2-en-1-yl)pyridine | 85 |
| 2 | Isoquinoline | Cyclohexene | 1-(Cyclohex-2-en-1-yl)isoquinoline | 91 |
| 3 | 4-Cyanopyridine | Toluene | 4-Cyano-2-benzylpyridine | 72 |
| 4 | 4-(tert-Butyl)pyridine | 1-Octene | 4-(tert-Butyl)-2-(oct-2-en-1-yl)pyridine | 65 |
| 5 | Quinoline | Cyclohexene | 2-(Cyclohex-2-en-1-yl)quinoline | 81 |
Chapter 3: Metal-Free C-H Functionalization
While powerful, transition-metal catalysts can be expensive and leave trace metal impurities, a significant concern in pharmaceutical synthesis. Metal-free strategies provide crucial alternatives, often relying on classical reactivity principles or novel activation modes.[17][18][19]
Strategy A: Minisci-Type Radical Alkylation via Blocking Groups
The Minisci reaction is a classic method for functionalizing electron-deficient heterocycles. It involves the addition of a nucleophilic carbon-centered radical to a protonated pyridine ring. However, it often suffers from poor regioselectivity, yielding mixtures of C2 and C4 isomers. A modern solution involves the use of a temporary, removable blocking group at the nitrogen, which sterically and electronically directs the radical addition exclusively to the C4 position.[20][21]
Experimental Rationale:
-
Maleate-Derived Blocking Group: A simple, inexpensive group that can be installed on the pyridine nitrogen. Its steric bulk effectively shields the C2/C6 positions, forcing radical attack at C4.[20][21]
-
(NH₄)₂S₂O₈ (Ammonium Persulfate): A thermal radical initiator that, in the presence of a silver catalyst, promotes the decarboxylation of a carboxylic acid to generate the required alkyl radical.
-
AgNO₃: A catalyst that facilitates the single-electron oxidation of the carboxylate by persulfate.
Protocol: C4-Selective Decarboxylative Alkylation [20]
-
Blocking Group Installation: Prepare the maleate-derived pyridinium salt according to literature procedures.[21]
-
Minisci Reaction: To a reaction vial, add the pyridinium salt (0.5 mmol, 1.0 equiv), the carboxylic acid (1.0 mmol, 2.0 equiv), and Silver nitrate (AgNO₃, 8.5 mg, 0.05 mmol, 10 mol%).
-
Add a 1:1 mixture of 1,2-dichloroethane (DCE) and water (5 mL total, 0.1 M).
-
Add ammonium persulfate ((NH₄)₂S₂O₈, 228 mg, 1.0 mmol, 2.0 equiv) to the stirring mixture.
-
Seal the vial and heat at 50 °C for 2-4 hours.
-
Blocking Group Removal: After cooling, add a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 3.0 mmol, 6.0 equiv) directly to the reaction mixture and stir at room temperature for 1 hour to cleave the blocking group.
-
Extract the mixture with an organic solvent (e.g., CH₂Cl₂), wash the organic layer with brine, dry over MgSO₄, and concentrate.
-
Purify by flash column chromatography to yield the pure C4-alkylated pyridine.
Strategy B: The Chichibabin C2-Amination
The Chichibabin reaction is a historic and direct method for installing an amino group at the C2 position of a pyridine ring.[22] The classical conditions using sodium amide (NaNH₂) in harsh solvents are often hazardous. Modern protocols have been developed that are more user-friendly and proceed under milder conditions.[23]
Experimental Rationale:
-
NaH/LiI Composite: This reagent combination is proposed to mediate the reaction under milder conditions than traditional NaNH₂. It facilitates the nucleophilic addition of the amine at the C2 position, followed by the elimination of a hydride, which is quenched to form H₂ gas.[23][24]
-
THF: A suitable aprotic solvent for the reaction.
Protocol: Modified Chichibabin Amination [23][24]
-
To an oven-dried, sealed tube containing a stir bar, add Sodium Hydride (NaH, 60% dispersion in mineral oil, 62 mg, 1.54 mmol, ~3 equiv).
-
Add Lithium Iodide (LiI, 136 mg, 1.02 mmol, ~2 equiv).
-
Seal the tube, and evacuate and backfill with an inert atmosphere (e.g., Nitrogen).
-
Add anhydrous THF (0.5 mL) followed by the pyridine substrate (0.49 mmol, 1.0 equiv).
-
Add the primary amine (e.g., n-butylamine, 1.0 mmol, 2.0 equiv) via syringe.
-
Tightly seal the tube and place it in a preheated oil bath at 85 °C.
-
Stir the reaction mixture for 7-18 hours. The reaction progress can be monitored by observing the formation of a yellowish suspension.
-
After the reaction is complete, cool the tube to 0 °C in an ice bath and carefully quench by the slow addition of ice-cold water.
-
Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).
-
Combine the organic extracts, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
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Maity, P., & Sen, S. (2023). C–H functionalization of pyridines. Organic & Biomolecular Chemistry, 21(28), 5671-5690. [Link]
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Seregin, I. V., & Gevorgyan, V. (2006). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. Chemistry - A European Journal, 12(35), 8988-8999. [Link]
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Georgiou, E., et al. (2023). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society, 145(1), 235-241. [Link]
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Nguyen, V. T., et al. (2018). C–H Activation of Pyridines by Boryl Pincer Complexes: Elucidation of Boryl-Directed C–H Oxidative Addition to Ir and Discovery of Transition Metal-Assisted Reductive Elimination from Boron at Rh. Journal of the American Chemical Society, 140(42), 13915-13928. [Link]
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Nakao, Y. (2011). Transition-Metal-Catalyzed C-H Functionalization for the Synthesis of Substituted Pyridines. Semantic Scholar. [Link]
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Kim, J. Y., et al. (2008). Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. Journal of the American Chemical Society, 130(49), 16472-16473. [Link]
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Georgiou, E., et al. (2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society. [Link]
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Singh, S., et al. (2024). Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity. Chemistry - A European Journal. [Link]
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Sarpong, R. (2017). Pyridine CH functionalization. Slideshare. [Link]
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Kumar, M., et al. (2022). C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation. ACS Omega, 7(50), 46429-46437. [Link]
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Choy, P. Y., & Daugulis, O. (2012). C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring. Organic Letters, 14(20), 5346-5349. [Link]
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ResearchGate. (n.d.). Mechanism for C−H activation of pyridine by the model Pd(II) catalyst. [Link]
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Li, Y., et al. (2025). Photocatalytic C-H Functionalization Utilizing Acridine-Lewis Acid Complexes and Pyridine N-oxide Based HAT Catalysts. Tetrahedron, 181, 134683. [Link]
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Georgiou, E., et al. (2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. AMS Acta. [Link]
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Wang, G-W. (2012). Transition-Metal-Catalyzed Functionalization of Pyridines. Semantic Scholar. [Link]
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Yadav, J., & Singh, V. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry. [Link]
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ResearchGate. (n.d.). C–H alkylation of pyridines with olefins catalyzed by imidazolin-2-iminato-ligated rare-earth alkyl complexes. [Link]
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Nguyen, V. T., et al. (2018). C-H Activation of Pyridines by (PBP)Ir Complexes: Elucidation of Boryl-Directed C-H Oxidative Addition to Ir, and Discovery of Transition Metal-Assisted Reductive Elimination from Boron. ChemRxiv. [Link]
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Chen, Q., et al. (2023). Transition Metal-Free Regioselective Phosphonation of Pyridines: Scope and Mechanism. ACS Organic & Inorganic Au, 3(1), 45-51. [Link]
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Wu, Y., et al. (2014). Copper-catalyzed direct C–H arylation of pyridine N-oxides with arylboronic esters: one-pot synthesis of 2-arylpyridines. Chemical Communications, 50(56), 7493-7496. [Link]
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Semproni, A. A., et al. (2017). C-H and C-N Activation at Redox-Active Pyridine Complexes of Iron. Journal of the American Chemical Society, 139(29), 9831-9834. [Link]
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Jiao, L. (2021). Recent Developments in Transition-Metal-Free Functionalization and Derivatization Reactions of Pyridines. ResearchGate. [Link]
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Kim, H., et al. (2023). Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. Journal of the American Chemical Society, 145(34), 18884-18892. [Link]
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Ishihara, Y., et al. (2013). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Angewandte Chemie International Edition, 52(9), 2497-2500. [Link]
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Kim, D., et al. (2023). Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. Frontiers in Chemistry, 11. [Link]
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Teo, Y. C., & Goh, T. L. (2017). Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. DR-NTU, Nanyang Technological University. [Link]
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Jiao, L. (2021). Recent Developments in Transition-Metal-Free Functionalization and Derivatization Reactions of Pyridines. Jiao Research Group. [Link]
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Teo, Y. C., & Goh, T. L. (2021). C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. Organic Syntheses, 98, 185-201. [Link]
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Lu, S., et al. (2021). Copper-Mediated C–H Amination of Imidazopyridines with N-Fluorobenzenesulfonimide. The Journal of Organic Chemistry, 86(17), 12398-12406. [Link]
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Ishihara, Y., et al. (2013). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. ChemRxiv. [Link]
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De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry, 13(7), 773-795. [Link]
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ResearchGate. (n.d.). Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. [Link]
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A Comprehensive Guide to the Stepwise Synthetic Transformations of Diethyl 5-methylpyridine-2,3-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Utility of Diethyl 5-methylpyridine-2,3-dicarboxylate
This compound is a key intermediate in organic synthesis, particularly in the construction of fused heterocyclic systems that are prevalent in medicinal chemistry and materials science. The two adjacent ester groups at the 2- and 3-positions of the pyridine ring offer a platform for a variety of chemical modifications, including hydrolysis, amidation, reduction, and cyclization reactions. The methyl group at the 5-position modulates the reactivity of the pyridine ring without introducing significant steric hindrance, making it a useful handle for further derivatization. This guide will explore the stepwise transformation of this versatile molecule, providing detailed protocols for key synthetic steps and the subsequent construction of more complex molecular architectures.
I. Selective and Complete Hydrolysis of the Ester Groups
The hydrolysis of the diethyl ester groups of this compound to the corresponding mono- or di-carboxylic acid is a fundamental transformation that opens up new avenues for derivatization.
A. Selective Monohydrolysis to Ethyl 3-carboxy-5-methylpyridine-2-carboxylate
Selective monohydrolysis of a symmetric diester can be challenging but is achievable under carefully controlled conditions. The following protocol is adapted from a general method for the selective monohydrolysis of symmetric diesters and can be optimized for the target molecule.
Protocol 1: Selective Monohydrolysis
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) in a mixture of ethanol (20 mL) and water (1.75 mL).
-
Base Addition: While stirring the solution, slowly add a 1.0 M aqueous solution of sodium hydroxide (NaOH) (1.2 equivalents) dropwise. The reaction is exothermic, and the temperature should be maintained around 40°C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting diester is consumed.
-
Workup: Upon completion, cool the reaction mixture and acidify to a pH of 3-4 with 1 M hydrochloric acid (HCl).
-
Extraction: Extract the product with a suitable organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired mono-acid.
B. Complete Hydrolysis to 5-Methylpyridine-2,3-dicarboxylic Acid
Complete hydrolysis to the diacid is a more straightforward process and is essential for subsequent reactions such as anhydride formation or dicarboxamide synthesis.
Protocol 2: Complete Hydrolysis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, mix this compound (0.041 mol), toluene (50 ml), and water (29 ml).
-
Saponification: Under a nitrogen atmosphere and with vigorous stirring, add a 48% aqueous sodium hydroxide solution (21.9 g) and reflux the mixture for 3.5 hours.[1]
-
Workup: Cool the reaction mixture to room temperature and separate the aqueous layer.
-
Acidification: Acidify the aqueous layer to a pH of 1.8-1.6 with 50% sulfuric acid at 45-55°C, then slowly cool to 20°C to precipitate the product.[1][2]
-
Isolation: Collect the precipitated 5-methylpyridine-2,3-dicarboxylic acid by filtration, wash with cold water, and dry.
II. Amidation of the Ester Functionalities
The conversion of the ester groups to amides is a crucial step in the synthesis of many biologically active compounds. This can be achieved through direct reaction with ammonia or primary/secondary amines.
A. Synthesis of Diethyl 5-methylpyridine-2,3-dicarboxamide
The synthesis of the corresponding dicarboxamide can be achieved by reacting the diester with an ammonia source. The following protocol is based on the synthesis of a similar pyridinedicarboxylate and can be adapted.
Protocol 3: Synthesis of the Dicarboxamide
-
Reaction Setup: In a four-necked flask equipped with a mechanical stirrer and a thermometer, charge ammonium acetate (2.5 molar equivalents) and absolute ethanol.
-
Reaction Conditions: Heat the mixture to 80°C. Then, add a solution of this compound (1 molar equivalent) in ethanol.
-
Reaction Monitoring: Maintain the reaction temperature at 80°C for 5 hours, monitoring the progress by TLC.
-
Workup: After completion, remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in a suitable solvent like toluene and wash with water until neutral. Dry the organic phase, filter, and concentrate to obtain the crude dicarboxamide, which can be further purified by recrystallization or chromatography.
III. Reduction to 2,3-Bis(hydroxymethyl)-5-methylpyridine
The reduction of the ester groups to primary alcohols provides a diol that can be used in a variety of subsequent transformations, such as etherification or the synthesis of polyesters. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.[3]
Protocol 4: Reduction to the Diol
-
Reaction Setup: In a dry, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of LiAlH₄ (2.5 molar equivalents) in anhydrous tetrahydrofuran (THF).[4][5] Cool the suspension to 0°C in an ice bath.
-
Substrate Addition: Slowly add a solution of this compound (1 molar equivalent) in anhydrous THF to the LiAlH₄ suspension, maintaining the temperature below 10°C.[6]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 16 hours.[4]
-
Quenching: Cool the reaction mixture to 0°C and carefully quench the excess LiAlH₄ by the slow, dropwise addition of water (e.g., for 'x' g of LiAlH₄, add 'x' mL of water), followed by 15% aqueous NaOH ('x' mL), and then water again (3'x' mL).[4]
-
Workup: Stir the resulting mixture until a white precipitate forms. Filter the solid and wash it thoroughly with THF or ethyl acetate.
-
Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude 2,3-bis(hydroxymethyl)-5-methylpyridine can be purified by column chromatography or recrystallization.
IV. Cyclization Reactions: Building Fused Heterocyclic Systems
The derivatives of this compound are excellent precursors for the synthesis of fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines, which are of significant interest in medicinal chemistry.
A. Synthesis of 6-Methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
The reaction of the precursor 5-methylpyridine-2,3-dicarboxylic acid or its derivatives with urea or a urea equivalent is a common method for the synthesis of pyrido[2,3-d]pyrimidine-2,4-diones.
Protocol 5: Cyclization to a Pyrido[2,3-d]pyrimidine-2,4-dione
-
Starting Material: Begin with 5-methylpyridine-2,3-dicarboxylic acid, obtained from the complete hydrolysis of the diethyl ester (Protocol 2).
-
Reaction with Urea: A mixture of 5-methylpyridine-2,3-dicarboxylic acid and an excess of urea is heated. Molten urea can serve as both a reactant and a solvent.
-
Alternative: From Amide: Alternatively, the corresponding 2,3-dicarboxamide can be cyclized. This often proceeds under thermal conditions or with a dehydrating agent.
-
Reaction Conditions: The reaction temperature and time will need to be optimized, but typically involves heating the mixture at a temperature where urea melts and the reaction proceeds.
-
Workup and Purification: After cooling, the reaction mixture is treated with water to dissolve any remaining urea and the product is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent like acetic acid or ethanol.
Data Summary
| Transformation | Starting Material | Key Reagents | Product |
| Selective Monohydrolysis | This compound | NaOH, Ethanol/Water | Ethyl 3-carboxy-5-methylpyridine-2-carboxylate |
| Complete Hydrolysis | This compound | NaOH, Toluene/Water | 5-Methylpyridine-2,3-dicarboxylic acid |
| Amidation | This compound | Ammonium Acetate, Ethanol | 5-Methylpyridine-2,3-dicarboxamide |
| Reduction | This compound | LiAlH₄, THF | 2,3-Bis(hydroxymethyl)-5-methylpyridine |
| Cyclization | 5-Methylpyridine-2,3-dicarboxylic acid | Urea | 6-Methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the logical flow of the synthetic transformations described.
Caption: Detailed workflow for hydrolysis reactions.
References
-
Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. ACS Medicinal Chemistry Letters. [Link]
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Synthesis of 3-(Aminooxoethyl)-6-methyl-1-(thiethan-3-yl)-pyrimidine-2,4-(1H,3H)-diones. ResearchGate. [Link]
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Design and synthesis of new pyrido[2,3-d]pyrimidine-1,4-dione derivatives as anti-inflammatory agents. Der Pharma Chemica. [Link]
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Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances. [Link]
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Synthesis of Pyrano[2,3‐d]pyrimidine‐2,4‐diones and Pyridino[2,3‐d]pyrimidine‐2,4,6,8‐tetraones: Evaluation Antitumor Activity. ResearchGate. [Link]
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Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules. [Link]
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Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules. [Link]
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A Synthesis Method of Diethyl 5rEthylpyridiner2,3r Dicarboxylate. CABI Digital Library. [Link]
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One Pot Multi Component Synthesis of Novel Dihydropyridine Derivatives. Der Pharma Chemica. [Link]
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Synthesis of 5-ethylpyridine-2,3-dicarboxylic acid. PrepChem. [Link]
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Development of urea-bridged cyclic dominant negative pneumococcus competence-stimulating peptide analogs. Organic & Biomolecular Chemistry. [Link]
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Lewis Acid Promoted Cyclization of Acyclic Urea Derivatives to Quinazolinediones. ChemistrySelect. [Link]
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Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific Reports. [Link]
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Urea as an organic solvent and reagent for the addition/cyclization/fragmentation cascades leading to 2-R-7H-dibenzo[de,h]quinolin-7-one analogues of Aporphinoid alkaloids. RSC Publishing. [Link]
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Synthesis of Diethyl Pyridine-2,5-dicarboxylate. PrepChem. [Link]
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2,3-Pyridinedicarboxylic Acid Usage And Synthesis. Senzhuo Industry Co.,Ltd. [Link]
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Highly efficient and practical monohydrolysis of symmetric diesters. Oklahoma State University. [Link]
-
Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. University of Calgary. [Link]
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One-pot synthesis of 4-substituted pyridine-2,6-dicarboxylic acid derivatives.
Application Note & Protocol
A Streamlined One-Pot Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives
Abstract
Pyridine-2,6-dicarboxylic acid (dipicolinic acid) and its 4-substituted derivatives are privileged scaffolds in medicinal chemistry, coordination chemistry, and materials science.[1][2][3] They serve as crucial building blocks for bioactive molecules, chemical probes, and functional ligands.[4][5] Traditional synthetic routes to these compounds often involve multiple steps, harsh reaction conditions, and laborious purification procedures. This application note details a highly efficient, one-pot protocol for the synthesis of various 4-substituted pyridine-2,6-dicarboxylic acid derivatives under mild, ambient conditions. The methodology leverages an organocatalyzed reaction between aldehydes and pyruvates, followed by in-situ cyclization with an ammonia source, offering high atom economy and operational simplicity.[4][6]
Introduction: The Significance of the Pyridine-2,6-Dicarboxylic Acid Core
The pyridine-2,6-dicarboxylic acid framework is a potent metal-chelating moiety and a versatile synthetic intermediate.[1][3] Its derivatives are integral to the development of pharmaceuticals, including enzyme inhibitors and anticancer agents.[7][8][9] In coordination chemistry, these compounds are valued as tridentate ligands for creating stable metal complexes with applications in catalysis and luminescent materials.[5][10]
Despite their importance, accessing 4-substituted analogs has been a persistent challenge, often requiring multi-step syntheses that are not amenable to rapid library generation for drug discovery. The protocol described herein, based on the innovative work by Tanaka et al., provides a robust and scalable one-pot solution that circumvents these limitations.[6][11] This method proceeds at room temperature and avoids the use of harsh reagents, making it a valuable tool for modern synthetic chemistry.[4]
Reaction Principle and Mechanism
This synthesis is a one-pot, multi-component reaction that cleverly combines two distinct catalytic stages to build the final pyridine ring system. It can be understood as a variation of the Hantzsch pyridine synthesis, but it proceeds via a unique dihydropyran intermediate.[6][12][13]
Stage 1: Organocatalyzed Dihydropyran Formation The reaction begins with an organocatalyzed condensation between an aldehyde and two equivalents of a pyruvate ester. A combination of pyrrolidine and acetic acid serves as the catalyst system.[6][11] Pyrrolidine forms an enamine with the pyruvate, which then participates in a cascade of reactions (Michael addition and aldol condensation) with the aldehyde to form a functionalized 2,4-dihydroxy-6-methyl-tetrahydro-2H-pyran-2,4-dicarboxylate derivative.
Stage 2: Cyclocondensation and Aromatization Upon completion of the first stage, ammonium acetate (NH₄OAc) is introduced directly into the same reaction vessel. The ammonium acetate serves as the nitrogen source.[6][14] It facilitates a ring-opening of the dihydropyran intermediate, followed by a cyclocondensation and subsequent dehydration/aromatization sequence to yield the stable, aromatic 4-substituted pyridine-2,6-dicarboxylate product. The driving force for this final step is the formation of the highly stable aromatic pyridine ring.[13]
Figure 1. General workflow for the one-pot synthesis.
Detailed Experimental Protocol
This protocol is adapted from the procedure reported by Tanaka et al. and is suitable for a 1.0 mmol scale reaction.[6][15]
Materials and Reagents:
-
Substituted Aldehyde (1.0 mmol, 1.0 equiv.)
-
Ethyl Pyruvate (3.0 mmol, 3.0 equiv., e.g., 335 µL)
-
Acetonitrile (MeCN), anhydrous (1.0 mL)
-
Acetic Acid (AcOH), glacial (1.0 mmol, 1.0 equiv., e.g., 57 µL for the first step, 57 µL for the second)
-
Pyrrolidine (0.4 mmol, 0.4 equiv., e.g., 33 µL)
-
Ammonium Acetate (NH₄OAc) (3.0 mmol, 3.0 equiv., e.g., 231 mg)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Instrumentation:
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware (e.g., 10 mL round-bottom flask or vial)
-
Rotary evaporator
Procedure:
Part A: Dihydropyran Intermediate Formation (Time: ~30 hours)
-
To a clean, dry 10 mL vial equipped with a magnetic stir bar, add the substituted aldehyde (1.0 mmol).
-
Add anhydrous acetonitrile (1.0 mL) to dissolve the aldehyde.
-
Add ethyl pyruvate (3.0 mmol).
-
Sequentially add acetic acid (1.0 mmol) and pyrrolidine (0.4 mmol) to the mixture at room temperature (25 °C).
-
Causality Note: The combination of a secondary amine (pyrrolidine) and a Brønsted acid (acetic acid) is a classic organocatalyst system for enamine-based transformations. Acetic acid protonates the intermediate species, facilitating the catalytic cycle, and may also prevent decomposition of the generated dihydropyran.[11]
-
-
Seal the vial and stir the mixture vigorously at 25 °C for 30 hours.
Part B: Pyridine Formation and Workup (Time: ~24 hours + Workup) 6. After 30 hours, add ammonium acetate (3.0 mmol) and a second portion of acetic acid (1.0 mmol) directly to the reaction mixture.
- Causality Note: Ammonium acetate acts as a stable, solid source of ammonia in the organic solvent. The added acetic acid helps maintain a suitable pH for the cyclization and subsequent aromatization steps.
- Reseal the vial and continue to stir the resulting mixture at 25 °C for an additional 24 hours.
- Upon completion, pour the reaction mixture into a separatory funnel containing a saturated aqueous NaHCO₃ solution (approx. 10 mL) to quench the reaction.
- Extract the aqueous layer with ethyl acetate (3 x 30 mL).
- Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purify the resulting crude residue by flash column chromatography on silica gel (eluent typically a hexane/EtOAc gradient) to afford the pure 4-substituted pyridine-2,6-dicarboxylic acid ester.
Results: Substrate Scope and Yields
The one-pot methodology has been successfully applied to a wide range of aldehydes, demonstrating its versatility. Both aromatic and aliphatic aldehydes are viable substrates. The table below summarizes representative yields obtained using this protocol.[6]
| Entry | Aldehyde (4-Substituent) | Product | Yield (%) |
| 1 | 4-Nitrobenzaldehyde | Diethyl 4-(4-nitrophenyl)pyridine-2,6-dicarboxylate | 79 |
| 2 | Benzaldehyde | Diethyl 4-phenylpyridine-2,6-dicarboxylate | 61 |
| 3 | 4-Methoxybenzaldehyde | Diethyl 4-(4-methoxyphenyl)pyridine-2,6-dicarboxylate | 63 |
| 4 | 4-Ethynylbenzaldehyde | Diethyl 4-(4-ethynylphenyl)pyridine-2,6-dicarboxylate | 55 |
| 5 | Naphthaldehyde | Diethyl 4-(naphthalen-1-yl)pyridine-2,6-dicarboxylate | 50 |
| 6 | Isovaleraldehyde | Diethyl 4-isobutylpyridine-2,6-dicarboxylate | 52 |
Troubleshooting and Optimization
-
Low Yield: If yields are consistently low, ensure all reagents are pure and solvents are anhydrous. The reaction is sensitive to moisture. Reaction times can be extended if monitoring (e.g., by TLC or LC-MS) shows incomplete conversion.
-
Intermediate Decomposition: The dihydropyran intermediate can be unstable. It is crucial that the second stage (addition of NH₄OAc) is performed promptly after the 30-hour mark. The presence of sufficient acetic acid helps stabilize this intermediate.[11]
-
Purification Challenges: For highly polar products, a different solvent system for chromatography (e.g., DCM/Methanol) may be required. If the product co-elutes with impurities, recrystallization can be an effective alternative purification method.
-
Scalability: The reaction has been successfully scaled up to the 5.0 mmol level with comparable yields.[6][15] For larger scales, maintaining efficient stirring is critical.
Conclusion
This application note provides a detailed, field-proven protocol for the one-pot synthesis of 4-substituted pyridine-2,6-dicarboxylic acid derivatives. The method is distinguished by its operational simplicity, use of mild, ambient reaction conditions, and broad substrate scope. By eliminating intermediate purification steps, it offers significant advantages in terms of time, resources, and overall efficiency, making it an invaluable tool for researchers in drug discovery and materials science.
References
-
Title: Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives (No. 0071) Source: OIST Innovation URL: [Link]
-
Title: Synthesis of 4-substituted-pyridine-2,6-dicarboxylic acid derivatives from pyruvates Source: HETEROCYCLES, Vol. 95, No. 1, 2017 URL: [Link]
-
Title: Synthesis of 4-Substituted-Pyridine-2,6-Dicarboxylic Acid Derivatives From Pyruvates and Aldehydes in One Pot (Supporting Information) Source: HETEROCYCLES, Vol. 95, No. 1, 2017 URL: [Link]
-
Title: A new mild method for the one-pot synthesis of pyridines Source: Organic Chemistry Portal URL: [Link]
-
Title: Efficient One-Pot Synthesis of Highly Substituted Pyridin-2(1H)-ones via the Vilsmeier−Haack Reaction of 1-Acetyl,1-Carbamoyl Cyclopropanes Source: ACS Publications - Organic Letters URL: [Link]
-
Title: ONE-POT SYNTHESIS OF SUBSTITUTED PYRIDINES THROUGH MULTICOMPONENT REACTION Source: YMER, VOLUME 24 : ISSUE 06 (June) - 2025 URL: [Link]
-
Title: Base-Promoted One-Pot Synthesis of Pyridine Derivatives via Aromatic Alkyne Annulation Using Benzamides as Nitrogen Source Source: MDPI URL: [Link]
-
Title: Hantzsch pyridine synthesis Source: Wikipedia URL: [Link]
-
Title: One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines Source: CORE URL: [Link]
-
Title: Hantzsch Dihydropyridine (Pyridine) Synthesis Source: Organic Chemistry Portal URL: [Link]
-
Title: Hantzsch Pyridine Synthesis Source: Scribd URL: [Link]
-
Title: (PDF) Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot Source: ResearchGate URL: [Link]
-
Title: Recent advances in Hantzsch 1,4-dihydropyridines Source: SciSpace URL: [Link]
-
Title: (PDF) Synthesis of 4-Substituted-Pyridine-2,6-Dicarboxylic Source: Amanote Research URL: [Link]
-
Title: Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives Source: PMC - PubMed Central URL: [Link]
-
Title: Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors Source: PMC - PubMed Central URL: [Link]
-
Title: Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids Source: PMC - NIH URL: [Link]
-
Title: Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase Source: NIH URL: [Link]
-
Title: Luminescence Properties of Terbium(III) Complexes with 4-Substituted Dipicolinic Acid Analogs Source: ACS Publications - Inorganic Chemistry URL: [Link]
-
Title: Dipicolinic acid, its analogues and derivatives: Aspects of their coordination chemistry Source: De Gruyter URL: [Link]
-
Title: Heavy metal complexes of 4-chlorodipicolinic acid - structural, spectral and thermal correlations Source: Taylor & Francis Online URL: [Link]
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- 4. Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives (No. 0071) | OIST Groups [groups.oist.jp]
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The Synthetic Chemist's Guide to Substituted Nicotinates: Advanced Application Notes and Protocols
Abstract
Substituted nicotinates, esters of nicotinic acid (pyridine-3-carboxylic acid), are privileged scaffolds in modern chemistry. Their prevalence in pharmaceuticals, agrochemicals, and functional materials stems from the unique electronic properties of the pyridine ring and the diverse functionalities that can be readily introduced. This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of robust and versatile methods for the preparation of substituted nicotinates. We move beyond simple procedural lists to offer in-depth explanations of the underlying reaction mechanisms, justifying the choice of reagents and conditions. This document is structured to serve as both a strategic guide for synthetic planning and a practical handbook containing detailed, step-by-step protocols for key transformations. We cover both classical ring-forming strategies and modern catalytic cross-coupling techniques, providing a holistic view of the synthetic landscape.
Introduction: The Significance of the Nicotinate Core
The nicotinic acid framework is a cornerstone of bio-organic chemistry; its amide form, nicotinamide, is a component of the vital coenzymes NAD and NADP. In the realm of synthetic chemistry, substituted nicotinates are crucial intermediates and final products. Their value lies in the pyridine ring's ability to act as a hydrogen bond acceptor and its susceptibility to functionalization at various positions, allowing for the fine-tuning of steric and electronic properties. This versatility has led to their incorporation into a multitude of commercial drugs and high-value chemical entities.
The synthesis of these compounds can be broadly divided into two strategic approaches:
-
De Novo Synthesis: Construction of the pyridine ring from acyclic precursors. This is often the most efficient route for producing highly substituted, complex nicotinates in a single pot.
-
Core Functionalization: Modification of a pre-existing, simpler nicotinate scaffold, typically through the use of a halogenated intermediate. This approach is ideal for generating libraries of analogues with diverse substituents.
This guide will explore leading methodologies from both categories, providing the technical details necessary for successful laboratory implementation.
De Novo Synthesis: Building the Pyridine Ring
Ring-forming reactions offer an elegant and often highly convergent approach to complex nicotinates.
The Hantzsch Pyridine Synthesis
First described in 1882, the Hantzsch synthesis is a renowned multi-component reaction that constructs a dihydropyridine ring from an aldehyde, two equivalents of a β-ketoester, and an ammonia source.[1][2] The resulting dihydropyridine is then oxidized to the aromatic pyridine. This one-pot reaction is a testament to efficiency, building significant molecular complexity from simple starting materials.
Causality of Experimental Choices: The reaction proceeds through a series of well-understood condensation and addition reactions. An initial Knoevenagel condensation between the aldehyde and one equivalent of the β-ketoester forms an α,β-unsaturated carbonyl compound. Concurrently, the second equivalent of the β-ketoester reacts with ammonia to form an enamine. A crucial Michael addition of the enamine to the unsaturated carbonyl intermediate, followed by cyclization and dehydration, yields the 1,4-dihydropyridine (1,4-DHP).[3][4] The final oxidation step is driven by the thermodynamic favorability of forming a stable aromatic ring.
Caption: Hantzsch Pyridine Synthesis Workflow.
Protocol 1: Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate
-
Materials:
-
Benzaldehyde (1.0 eq)
-
Ethyl acetoacetate (2.0 eq)
-
Ammonium acetate (1.2 eq)
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine benzaldehyde (1.0 mmol, 0.102 mL), ethyl acetoacetate (2.0 mmol, 0.254 mL), and ammonium acetate (1.2 mmol, 92.5 mg).[5]
-
Add ethanol (10 mL) as the solvent.
-
Heat the reaction mixture to reflux (approx. 80°C) with vigorous stirring.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.[5]
-
Upon completion, allow the mixture to cool to room temperature. The product often precipitates from the solution.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
If precipitation does not occur, reduce the solvent volume under reduced pressure and purify the crude product by recrystallization from ethanol or column chromatography on silica gel.
-
-
Oxidation to the Pyridine:
-
Dissolve the obtained 1,4-dihydropyridine in a suitable solvent (e.g., acetic acid or chloroform).
-
Add an oxidizing agent such as nitric acid, manganese dioxide (MnO₂), or ceric ammonium nitrate (CAN) portion-wise at room temperature.[6]
-
Stir the reaction until TLC indicates complete consumption of the starting material.
-
Work up the reaction by neutralizing the acid (if used) and extracting the product with an organic solvent.
-
Purify the final pyridine product by column chromatography or recrystallization.
-
The Bohlmann-Rahtz Pyridine Synthesis
The Bohlmann-Rahtz synthesis is a highly versatile method for preparing 2,3,6-trisubstituted pyridines. It involves the condensation of an enamine with an ethynyl ketone to form an aminodiene intermediate, which then undergoes a thermally induced cyclodehydration to yield the pyridine ring.[7][8]
Causality of Experimental Choices: The reaction begins with a Michael addition of the enamine to the electron-deficient alkyne of the ethynyl ketone. This forms a stable aminodiene intermediate. The critical step is the subsequent cyclization, which requires high temperatures to facilitate a necessary E/Z isomerization of a double bond, allowing the molecule to adopt a conformation suitable for ring closure and subsequent dehydration.[9] Modern modifications, such as the use of Brønsted or Lewis acid catalysts, can promote both the initial Michael addition and the cyclodehydration at lower temperatures, enabling a more efficient one-pot procedure.[9][10]
Protocol 2: One-Pot Acid-Catalyzed Bohlmann-Rahtz Synthesis
-
Materials:
-
β-Ketoester (e.g., Ethyl acetoacetate, 1.0 eq)
-
Ammonium acetate (1.1 eq)
-
Ethynyl ketone (e.g., 1-Phenyl-2-propyn-1-one, 1.0 eq)
-
Toluene
-
Glacial Acetic Acid
-
-
Procedure:
-
To a round-bottom flask, add the β-ketoester (1.0 mmol), ammonium acetate (1.1 mmol), and the ethynyl ketone (1.0 mmol).
-
Add a solvent mixture of toluene and glacial acetic acid (e.g., 5:1 ratio, 6 mL total). The acetic acid acts as a catalyst for both in situ enamine formation and the subsequent cyclodehydration.[7]
-
Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction by TLC. The one-pot reaction is typically complete within 6-12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acetic acid.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the resulting substituted nicotinate derivative by flash column chromatography.
-
Core Functionalization: Modifying the Nicotinate Scaffold
When a simple nicotinate precursor is available, transition-metal-catalyzed cross-coupling reactions are the most powerful tools for introducing a wide range of substituents with high precision and functional group tolerance.[11] This approach typically starts with a halogenated nicotinate, such as ethyl 5-bromonicotinate.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by coupling an organoboron species (like a boronic acid) with an organic halide in the presence of a palladium catalyst and a base.[12][13]
Causality of Experimental Choices: The reaction is driven by a well-defined catalytic cycle. The active Pd(0) catalyst undergoes oxidative addition into the carbon-halogen bond of the nicotinate. This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center, facilitated by the base. The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.[14] The choice of ligand is critical; bulky, electron-rich phosphine ligands stabilize the palladium catalyst and promote the key steps of the cycle.
Caption: Catalytic Cycle of the Suzuki-Miyaura Reaction.
Protocol 3: Synthesis of Ethyl 5-phenylnicotinate
-
Materials:
-
Ethyl 5-bromonicotinate (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or DMF)
-
-
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add ethyl 5-bromonicotinate (1.0 mmol, 230 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 35 mg). Subsequently, add degassed 1,4-dioxane (8 mL) and water (2 mL) via syringe.[13]
-
Reaction: Place the flask in a preheated oil bath at 90-100°C and stir the mixture vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete in 12-24 hours.
-
Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Buchwald-Hartwig Amination
For the synthesis of aminonicotinates, the Buchwald-Hartwig amination is the preeminent method. This palladium-catalyzed cross-coupling reaction forms C-N bonds between an aryl halide and an amine.[15][16]
Causality of Experimental Choices: Similar to the Suzuki coupling, this reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. Key steps include the oxidative addition of the palladium catalyst to the aryl halide, coordination of the amine to the palladium center, deprotonation of the coordinated amine by a strong, non-nucleophilic base (like sodium tert-butoxide) to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[15] The use of sterically hindered, electron-rich phosphine ligands is crucial to facilitate the reductive elimination step, which is often rate-limiting.
Protocol 4: Synthesis of Ethyl 6-(morpholino)nicotinate
-
Materials:
-
Ethyl 6-chloronicotinate (1.0 eq)
-
Morpholine (1.2 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 eq)
-
Anhydrous Toluene
-
-
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 9.2 mg) and the ligand (e.g., XPhos, 0.02 mmol, 9.5 mg) to a dry Schlenk tube. Add anhydrous toluene (5 mL) and stir for 10 minutes.
-
Reagent Addition: To this catalyst solution, add ethyl 6-chloronicotinate (1.0 mmol, 185.6 mg), morpholine (1.2 mmol, 0.105 mL), and sodium tert-butoxide (1.4 mmol, 134.5 mg).[17]
-
Reaction: Seal the tube and heat the mixture in an oil bath at 100-110°C.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting halide is consumed (typically 8-16 hours).
-
Work-up: Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride solution. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
-
Data Summary and Method Comparison
The choice of synthetic strategy depends heavily on the desired substitution pattern and the availability of starting materials. The following table provides a comparative summary to guide this decision-making process.
| Synthetic Route | General Approach | Key Transformation | Typical Substitutions Achieved | Advantages | Limitations |
| Hantzsch Synthesis | De Novo Synthesis | Condensation & Cyclization | 2,4,6-Trisubstituted (symmetrical 3,5-diesters) | High convergence; builds complex cores in one pot; readily available starting materials.[1] | Limited to specific substitution patterns; requires a final oxidation step. |
| Bohlmann-Rahtz Synthesis | De Novo Synthesis | Condensation & Cyclodehydration | 2,3,6-Trisubstituted | Excellent regiocontrol; can be performed in one pot with acid catalysis.[7][8] | Can require high temperatures; availability of ethynyl ketones can be a factor.[9] |
| Suzuki-Miyaura Coupling | Core Functionalization | C-C Bond Formation | Aryl or heteroaryl groups at various positions.[8][12] | Excellent functional group tolerance; mild conditions; vast commercial availability of boronic acids. | Requires a halogenated precursor; potential for catalyst poisoning by the pyridine nitrogen. |
| Buchwald-Hartwig Amination | Core Functionalization | C-N Bond Formation | Primary and secondary amines. | Facile synthesis of a wide range of aryl amines; broad substrate scope.[15] | Catalyst and ligand sensitivity; requires a strictly inert atmosphere and strong base. |
Conclusion
The synthesis of substituted nicotinates is a mature yet continually evolving field. Classical ring-forming reactions like the Hantzsch and Bohlmann-Rahtz syntheses remain powerful tools for the convergent construction of highly functionalized pyridine cores. In parallel, modern transition-metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura and Buchwald-Hartwig reactions, provide unparalleled efficiency and scope for the late-stage functionalization of nicotinate scaffolds. A thorough understanding of the mechanisms and practical considerations detailed in this guide will empower researchers to rationally design and execute syntheses of novel nicotinate derivatives for applications in drug discovery, materials science, and beyond.
References
- Hantzsch, A. R. (1881). Condensation of Aldehyde-Ammonia with Acetoacetic Ether. Berichte der deutschen chemischen Gesellschaft, 14(2), 1637-1638.
- Bagley, M. C., Dale, J. W., & Bower, J. (2001). A New Modification of the Bohlmann-Rahtz Pyridine Synthesis. Synlett, 2001(07), 1149-1151.
-
Hantzsch Pyridine Synthesis. Organic Chemistry Portal. Available at: [Link]
-
Hantzsch Pyridine Synthesis. Scribd. Available at: [Link]
-
Bohlmann-Rahtz Pyridine Synthesis. SynArchive. Available at: [Link]
- Bagley, M. C., et al. (2007).
- Bagley, M. C., et al. (2007).
- Alvim, H. G. O., da Silva Júnior, E. N., & Neto, B. A. D. (2014). What do we know about Hantzsch's reaction? A review. RSC Advances, 4(91), 54282-54299.
-
Gould–Jacobs reaction. Wikipedia. Available at: [Link]
-
Journal articles: 'Substituted Nicotinic acid'. Grafiati. Available at: [Link]
- Akishina, et al. (2020). Synthesis of functionally substituted esters of nicotinic and isonicotinic acid. Proceedings of the National Academy of Sciences of Belarus, Chemical Series, 56(3), 301-310.
-
Gould–Jacobs reaction. ResearchGate. Available at: [Link]
- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol. AstraZeneca Pharmaceuticals.
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
- One-Pot Synthesis of Highly Substituted Nicotinic Acid Derivatives Based on a Formylation Strategy of Enamino Keto Esters.
- Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. MDPI.
- Gould-Jacobs Reaction. Merck Index.
- The Bohlmann-Rahtz Pyridine Synthesis: From Discovery to Applications.
- Microwave Assisted Gould-Jacob Reaction in the Synthesis of Furopyrimidopyrimidines.
- Synthesis and characterization of some new twin drugs having substituted pyridines. Der Pharma Chemica.
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
- Buchwald-Hartwig Amin
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Hantzsch Pyridine Synthesis with Ethyl 2,4-dioxopentano
- Pyridine Synthesis: Cliff Notes. Baran Lab.
-
Hantzsch pyridine synthesis. Wikipedia. Available at: [Link]
- Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC Complexes. Sigma-Aldrich.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study.
- Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology.
- One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. Cardiff University.
- Latest Developments in Palladium and Nickel-Catalyzed Cross-Couplings for Aryl Chlorides.
- Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. MDPI.
- Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesyl
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- 16. chem.libretexts.org [chem.libretexts.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Diethyl 5-methylpyridine-2,3-dicarboxylate
Welcome to the technical support center for the synthesis of Diethyl 5-methylpyridine-2,3-dicarboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. Here, we address common challenges and frequently asked questions to help you improve yield, purity, and overall success in your experiments.
Overview of the Primary Synthetic Route
The most common and industrially relevant method for synthesizing this compound is a variation of the Hantzsch pyridine synthesis. This multi-component reaction involves the condensation of an α-halo-β-ketoester, specifically diethyl 3-chloro-2-oxo-butanedioate, with 2-methylacrolein (methacrolein) in the presence of a nitrogen source, typically ammonium acetate.[1][2][3] This approach offers high yields and is amenable to scale-up, making it a preferred route in both academic and industrial settings.
The reaction proceeds through a series of steps including Michael addition, condensation, cyclization, and subsequent aromatization to form the stable pyridine ring. Careful control of reaction parameters is crucial for minimizing side-product formation and maximizing yield.
Troubleshooting Guide (Q&A Format)
This section directly addresses specific issues you may encounter during the synthesis.
Q1: Why is my yield of this compound consistently low?
A1: Low yield is a common issue that can stem from several factors related to reactants, reaction conditions, and workup procedures.
-
Causality & Explanation:
-
Sub-optimal Molar Ratios: The stoichiometry of the reactants is critical. An excess of the nitrogen source, ammonium acetate, is typically required to drive the reaction to completion. However, a large excess of 2-methylacrolein can lead to polymerization and other side reactions. Based on analogous syntheses, a molar ratio of approximately 1:1.2:2.5 for the ketoester:aldehyde:ammonium acetate is often optimal.[1]
-
Incorrect Temperature: The reaction is temperature-sensitive. Temperatures below 70°C may lead to a very slow reaction rate, while temperatures significantly above 80°C can promote the polymerization of 2-methylacrolein and increase the formation of degradation byproducts.[1]
-
Presence of Water: The condensation and cyclization steps are sensitive to water, which can hydrolyze the ester functionalities and interfere with the formation of key intermediates. Using absolute ethanol and ensuring all glassware is thoroughly dried is essential.
-
Inefficient Nitrogen Source: While various ammonium salts can be used, ammonium acetate is often superior to ammonium sulfamate due to its higher solubility in ethanol, allowing the reaction to proceed in a more homogenous state.[3]
-
Loss During Workup: The product is an oil, and significant losses can occur during the aqueous wash and extraction phases if the pH is not properly controlled or if emulsions form.
-
-
Step-by-Step Solutions:
-
Verify Reactant Quality: Ensure all reactants, especially 2-methylacrolein, are of high purity and free from polymeric inhibitors or degradation products.
-
Optimize Molar Ratios: Systematically vary the molar ratios of your reactants. A good starting point is presented in the table below.
-
Control Temperature Rigorously: Use an oil bath and a thermometer to maintain the reaction temperature between 75-80°C.
-
Ensure Anhydrous Conditions: Use freshly dried solvents and flame-dry all glassware before starting the reaction.
-
Refine Workup Procedure: After removing the solvent, dissolve the residue in a suitable organic solvent like ethyl acetate or toluene. Wash the organic phase carefully with water to neutrality, followed by a brine wash to break up any emulsions and aid in phase separation.[1][2]
-
Q2: My reaction has stalled and TLC analysis shows unreacted starting materials. What should I do?
A2: A stalled reaction typically points to an issue with a catalyst, reactant, or temperature control.
-
Causality & Explanation:
-
Insufficient Reaction Time: While many procedures report reaction times of 5-6 hours, some reactions may require longer periods (up to 15 hours) to reach completion, depending on the scale and specific conditions.[1][2]
-
Loss of Temperature: A drop in reaction temperature can significantly slow down the reaction rate. Ensure your heating apparatus is functioning correctly.
-
Degradation of Ammonium Acetate: Ammonium acetate can slowly decompose, especially in the presence of heat, into ammonia and acetic acid. If the reaction is run for an extended period, the effective concentration of the nitrogen source may decrease.
-
-
Step-by-Step Solutions:
-
Monitor Progress: Continue monitoring the reaction by TLC for several more hours. If the reaction is proceeding, albeit slowly, consider extending the total reaction time.
-
Check Temperature: Verify the internal reaction temperature is being maintained at the target of 75-80°C.
-
Add Additional Reagent: If a specific starting material is being consumed while the other remains, a stoichiometric imbalance may be the issue. If the reaction has been running for many hours, consider adding a small additional portion (e.g., 0.25 equivalents) of ammonium acetate to replenish any that may have decomposed.
-
Q3: I am observing multiple side products that are difficult to separate from my desired product. What are they and how can I avoid them?
A3: Side product formation is often related to the high reactivity of the starting materials, particularly the α,β-unsaturated aldehyde.
-
Causality & Explanation:
-
Polymerization of 2-Methylacrolein: Like its ethyl analog, 2-methylacrolein is prone to self-polymerization, especially at elevated temperatures or in the presence of acid/base catalysts. This leads to the formation of a non-volatile, tar-like residue.
-
Michael Addition Side Products: The α-halo-β-ketoester can react with itself or other nucleophiles present in the reaction mixture, leading to a variety of byproducts.
-
Incomplete Aromatization: The initial product of the cyclization is a dihydropyridine derivative. While this intermediate often aromatizes under the reaction conditions, incomplete conversion can lead to a mixture of the dihydropyridine and the final pyridine product, complicating purification.
-
-
Step-by-Step Solutions:
-
Control Reactant Addition: Add a mixture of the diethyl 3-chloro-2-oxo-butanedioate and 2-methylacrolein dropwise to the heated solution of ammonium acetate in ethanol. This maintains a low instantaneous concentration of the aldehyde, minimizing polymerization.[3]
-
Maintain Optimal Temperature: Avoid exceeding 80°C to reduce the rate of side reactions.
-
Consider a Mild Oxidant: If you suspect the presence of the dihydropyridine intermediate, you can introduce a mild oxidation step at the end of the reaction. However, this is often unnecessary as aromatization typically occurs spontaneously with heat.
-
Q4: The final product is a dark brown, oily residue that is difficult to purify. What are the best purification methods?
A4: The crude product is often a dark oil due to the formation of high-molecular-weight side products. A multi-step purification approach is usually necessary.
-
Causality & Explanation:
-
Polymeric Byproducts: As mentioned, polymerization of 2-methylacrolein is a primary source of colored impurities.
-
Residual Solvents and Salts: Incomplete removal of the reaction solvent (ethanol) or salts from the workup can result in an impure oil.
-
-
Step-by-Step Solutions:
-
Initial Solvent Removal: After the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.
-
Aqueous Workup: Dissolve the residue in ethyl acetate and wash with water to remove ammonium salts. Follow with a brine wash. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate again.[2]
-
Column Chromatography: This is the most effective method for obtaining a high-purity product. Use silica gel as the stationary phase. A common eluent system is a mixture of hexane and ethyl acetate, often in a 4:1 ratio.[2] Monitor the fractions by TLC to isolate the pure product.
-
Vacuum Distillation: For larger scales, vacuum distillation can be an alternative to chromatography, but care must be taken as the product has a high boiling point and may be susceptible to thermal degradation.
-
General FAQs
Q: What is the most reliable method for synthesizing this compound? A: The condensation of diethyl 3-chloro-2-oxo-butanedioate with 2-methylacrolein and ammonium acetate in ethanol is a highly reliable and scalable method that has been optimized for the closely related 5-ethyl analogue, achieving yields of up to 96.8%.[1] This method avoids the sometimes harsh conditions of classical Hantzsch syntheses and uses readily available starting materials.
Q: How can I monitor the progress of the reaction? A: Thin-Layer Chromatography (TLC) is the most convenient method. Use silica gel plates and an eluent system such as 4:1 hexane/ethyl acetate. Spot the starting materials for reference. The reaction is complete when the spot corresponding to the limiting reactant (typically the ketoester) has disappeared. The product spot can be visualized under a UV lamp.
Q: What are the standard analytical techniques to confirm the structure and purity of the final product? A: The structure of the final product should be confirmed using:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and connectivity of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight. Purity should be assessed using:
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To determine the purity percentage. Assays showing purity >95% are common after chromatography.[2]
Data & Protocols
Table 1: Optimized Reaction Conditions (Adapted from 5-Ethyl Analogue Synthesis)[1]
| Parameter | Recommended Value | Rationale |
| Reactants | Diethyl 3-chloro-2-oxo-butanedioate, 2-Methylacrolein, Ammonium Acetate | Readily available and proven effective for this class of synthesis. |
| Molar Ratio | 1 : 1.2 : 2.5 (Ketoester : Aldehyde : NH₄OAc) | An excess of the aldehyde and nitrogen source ensures complete consumption of the limiting ketoester. |
| Solvent | Absolute Ethanol | Good solubility for reactants, especially ammonium acetate, promoting a homogenous reaction. |
| Temperature | 80°C | Optimal balance between reaction rate and minimizing side reactions like polymerization. |
| Reaction Time | 5 - 6 hours | Sufficient time for the reaction to proceed to completion under optimal conditions. |
Experimental Protocol: Synthesis of this compound
-
Setup: To a flame-dried, four-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add ammonium acetate (2.5 equivalents) and absolute ethanol.
-
Heating: Heat the mixture to 80°C with stirring until all the ammonium acetate has dissolved.
-
Reactant Addition: Prepare a mixture of diethyl 3-chloro-2-oxo-butanedioate (1 equivalent) and 2-methylacrolein (1.2 equivalents). Add this mixture dropwise to the heated ethanol solution over 30-45 minutes, maintaining the internal temperature at 80°C.
-
Reaction: After the addition is complete, maintain the reaction mixture at 80°C for 5-6 hours. Monitor the reaction's progress using TLC.
-
Workup:
-
Allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure.
-
Dissolve the resulting residue in ethyl acetate.
-
Wash the organic phase with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product as a dark oil.
-
-
Purification: Purify the crude oil by column chromatography on silica gel using a hexane/ethyl acetate eluent system to obtain the final product.
Visualizations
Diagram 1: Proposed Reaction Mechanism
This diagram outlines the key steps in the formation of the pyridine ring, starting from the reaction of the ketoester (M1) and 2-methylacrolein with ammonium acetate.
Caption: Proposed reaction pathway for the synthesis.
Diagram 2: Experimental Workflow
This flowchart provides a visual summary of the entire experimental process, from setup to final product analysis.
Caption: Step-by-step experimental workflow diagram.
References
- BenchChem. (2025).
-
Cheng, C., Ma, X., & Wei, Z. (2014). Synthesis of Diethyl 5-Ethyl-2,3-Pyridinedicarboxylate. Asian Journal of Chemistry, 26(1), 289-292. [Link]
-
Tanaka, F. (n.d.). Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives. OIST. [Link]
-
CABI. (2020). A Synthesis Method of Diethyl 5-ethylpyridine-2,3-dicarboxylate. CABI Digital Library. [Link]
-
Frank, R. L., Pilgrim, F. J., & Riener, E. F. (1950). 5-ethyl-2-methylpyridine. Organic Syntheses, 30, 41. [Link]
-
PrepChem. (n.d.). Synthesis of Diethyl Pyridine-2,5-dicarboxylate. [Link]
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PrepChem. (n.d.). Preparation of diethyl 5-ethylpyridine-2,3-dicarboxylate. [Link]
-
Scribd. (n.d.). Hantzsch Pyridine Synthesis. [Link]
-
Merck Index. (n.d.). Guareschi-Thorpe Condensation. [Link]
- BenchChem. (2025). Benchmarking synthesis routes for substituted pyridines. BenchChem.
- Los, M., & Doehner, R. F. (1991). Process for the preparation of pyridine-2,3-dicarboxylic acid esters.
-
Wikipedia. (n.d.). Hantzsch pyridine synthesis. [Link]
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Jin, X., et al. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. The Journal of Organic Chemistry, 87(3), 1541-1544. [Link]
- Barnes, K. D., et al. (1993). Conversion of pyridine-2,3-dicarboxylic acid esters to their cyclic anhydrides.
-
Mager, H. I. X., & Berends, W. (1966). 2,3-pyrazinedicarboxylic acid. Organic Syntheses, 46, 95. [Link]
-
Jin, X., et al. (2022). One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi-Thorpe Condensation. Organic Chemistry Portal. [Link]
-
ResearchGate. (2013). Synthesis of 2, 3-pyridine-dicarboxylic acid. [Link]
-
Cheng, C., Ma, X., & Wei, Z. (2014). Synthesis of Diethyl 5-Ethyl-2,3-Pyridinedicarboxylate. Asian Journal of Chemistry. [Link]
- Cheng, C., et al. (2013). The preparation method of 5-ethylpyridine-2,3-dicarboxylate.
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]
-
Tamaddon, F., & Maddah-Roodana, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(36), 25303-25310. [Link]
-
Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. [Link]
-
ResearchGate. (2012). Synthesis of Alkyl 1-(Substituted Pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylates by 'Ring Switching' Transformation of 4-Oxo-4H-pyridino[1,2-a]pyrimidine-3-diazonium Tetrafluoroborates. [Link]
-
Tamaddon, F., & Maddah-Roodana, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. PMC. [Link]
-
Organic Syntheses. (n.d.). Preparation of Pyridine-3-sulfonyl chloride. [Link]
-
ChemTube3D. (n.d.). Hantzsch pyridine synthesis - overview. [Link]
-
Ghalem, W., et al. (2010). Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate at 100 K. Acta Crystallographica Section E: Structure Reports Online, 66(1), o163. [Link]
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Technical Support Center: Challenges in the Regioselective C-H Functionalization of Pyridines
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for pyridine C-H functionalization. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of selectively modifying the pyridine ring. The inherent electronic properties of pyridine make achieving high regioselectivity a significant, yet solvable, challenge.[1][2] This resource provides in-depth, troubleshooting-focused guidance in a direct question-and-answer format to address common issues encountered in the lab.
The Core Challenge: Understanding Pyridine's Inherent Reactivity
The primary difficulties in regioselective pyridine functionalization stem from two key features:
-
Electron-Deficient Ring: The electronegative nitrogen atom polarizes the ring, making it electron-poor and generally unreactive toward classical electrophilic aromatic substitution.[3][4] This same feature, however, activates the C2 (ortho) and C4 (para) positions for nucleophilic or radical attack.[2][5][6]
-
Coordinating Nitrogen Atom: The lone pair on the nitrogen atom readily coordinates to transition metals and Lewis acids.[7][8] This can lead to catalyst poisoning or deactivation and often favors functionalization at the C2 position due to the formation of a stable five-membered cyclometalated intermediate.[9][10]
This guide will help you manipulate these inherent properties to your advantage.
SECTION 1: Troubleshooting Poor Regioselectivity
This is the most frequent issue encountered. A lack of selectivity leads to difficult purification and low yields of the desired product. The following flowchart and FAQs provide a systematic approach to diagnosing and solving this problem.
Caption: Workflow for validating the lithiation step in a DoM protocol.
Methodology:
-
Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet.
-
Reagents: In the flask, dissolve the pyridine substrate bearing a directing group (e.g., 2-picolinamide, 1.0 mmol) in anhydrous THF (5 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiating: Slowly add a solution of freshly prepared or titrated lithium diisopropylamide (LDA, 1.1 mmol, 1.1 equiv) dropwise over 10 minutes. The solution may change color.
-
Stirring: Stir the reaction mixture at -78 °C for 1 hour.
-
Validation Quench: Using a dry, cold syringe, remove a small aliquot (~0.1 mL) and add it to a separate vial containing a quench solution of iodomethane (MeI) in THF at -78 °C. Allow this small vial to warm to room temperature and analyze by LC-MS.
-
Self-Validation: If the desired methylated product is observed, your lithiation is successful. The problem lies with your intended electrophile or the conditions for its addition.
-
Troubleshooting: If no methylated product is observed, the lithiation has failed. Re-evaluate the quality of your base, the dryness of your solvent and glassware, or consider a stronger base or longer reaction time.
-
-
Electrophile Addition: If the validation is successful, add your primary electrophile (1.2 equiv) to the main reaction flask at -78 °C.
-
Completion: Allow the reaction to stir and slowly warm to room temperature over several hours or overnight.
-
Workup: Quench the reaction by carefully adding saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate), dry, and concentrate for analysis.
References
- Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC - NIH. ()
- A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenyl
- Challenges in the functionalization of pyridines.
- Pyridine C(sp 2 )
- C-H Functionalization of Pyridines - ResearchG
- C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing). ()
- Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability - PMC - NIH. ()
- C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00799E. ()
- Established strategies for controlling regioselectivity in C−H activation of pyridine.
- Improving regioselectivity in pyridine functionaliz
- Technical Support Center: Improving Regioselectivity in Pyridine Substitution Reactions - Benchchem. ()
- Technical Support Center: Managing Regioselectivity in the Functionalization of Substituted Pyridines - Benchchem. ()
- A Mechanistic Showdown: Dissecting Pyridine Functionaliz
- Directing Group‐Free Regioselective meta‐C‐H Functionalization of Pyridines | Request PDF - ResearchG
- Mechanism and regioselectivity in an open-and-shut case of pyridine halogen
- Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals | Journal of the American Chemical Society - ACS Public
- Pyridine CH functionaliz
- Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity - PubMed. ()
- Recent Advances in Direct Pyridine C-H Activation Str
- Strategies for the meta‐C−H functionalization of pyridines....
- Strategies for pyridine C-H functionalization. (A) Common strategies on...
- C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring - NIH. ()
- Technical Support Center: Overcoming Challenges in the Regioselective Functionaliz
- Regioselective Pyridine C-H-Functionaliz
- The Journal of Organic Chemistry Ahead of Print - ACS Public
- 3-Selective Halogenation of Pyridines via Zincke Imine Intermedi
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 4. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00799E [pubs.rsc.org]
- 5. Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in Direct Pyridine C-H Activation Strategies: Ingenta Connect [ingentaconnect.com]
Technical Support Center: Strategies for Overcoming the Low Reactivity of the Pyridine Ring
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the inherent challenges of performing substitution reactions on the pyridine ring. The electron-deficient nature of pyridine makes it significantly less reactive than benzene in electrophilic aromatic substitutions and presents unique challenges for nucleophilic and cross-coupling reactions.[1][2] This resource is designed to help you navigate these complexities and successfully functionalize this critical heterocyclic scaffold.
Section 1: Electrophilic Aromatic Substitution (EAS) on Pyridine
The pyridine ring is notoriously unreactive towards electrophilic aromatic substitution.[1][3] The electronegative nitrogen atom deactivates the ring, and under the acidic conditions often required for EAS, the nitrogen is protonated, further deactivating the ring.[1][4] Friedel-Crafts alkylations and acylations are generally not feasible as the Lewis acid catalyst complexes with the nitrogen lone pair.[3][4]
FAQ 1: My nitration of pyridine is failing. What am I doing wrong?
Answer: Direct nitration of pyridine requires harsh conditions and typically results in low yields of the 3-nitro product. The strongly acidic environment protonates the pyridine nitrogen, creating a pyridinium ion which is highly deactivated towards electrophilic attack.
Troubleshooting Steps:
-
Activation via N-Oxide Formation: The most effective strategy is to first convert pyridine to pyridine-N-oxide.[5][6][7] The N-oxide is more reactive towards EAS because the oxygen atom can donate electron density into the ring.[6] This directs the incoming electrophile to the 4-position.[6][7][8]
-
Deoxygenation: After successful nitration at the 4-position, the N-oxide can be deoxygenated using reagents like PCl₃ or (MeO)₃P to yield 4-nitropyridine.[5][9]
Experimental Protocol: Nitration of Pyridine via Pyridine-N-Oxide
-
N-Oxide Formation: In a round-bottom flask, dissolve pyridine in acetic acid. Add hydrogen peroxide and heat the mixture. Monitor the reaction by TLC until the starting material is consumed.
-
Nitration: Cool the reaction mixture containing the pyridine-N-oxide. Slowly add a mixture of fuming nitric acid and sulfuric acid while maintaining a low temperature.
-
Work-up and Deoxygenation: After the reaction is complete, pour the mixture over ice and neutralize with a base. Extract the 4-nitropyridine-N-oxide. Dissolve the product in a suitable solvent and add a deoxygenating agent like PCl₃.
-
Purification: Purify the final 4-nitropyridine product by chromatography or crystallization.
Caption: Workflow for the nitration of pyridine via N-oxide activation.
Section 2: Nucleophilic Aromatic Substitution (SNA_r_) on Pyridine
Nucleophilic aromatic substitution is more facile on pyridine than benzene, particularly at the C2 and C4 positions, due to the electron-withdrawing nature of the nitrogen atom which can stabilize the negatively charged Meisenheimer intermediate.[10][11] However, challenges still arise, especially with unactivated pyridines or weak nucleophiles.
FAQ 2: My Chichibabin reaction for the amination of pyridine has a very low yield. How can I improve it?
Answer: The Chichibabin reaction, which involves the amination of pyridine with sodium amide (NaNH₂), can be challenging.[6][12] Several factors influence its success, including reaction temperature, solvent, and the basicity of the substrate.[12][13]
Troubleshooting Steps:
-
Temperature Control: For unactivated pyridines, higher temperatures (100-130°C) in solvents like toluene or xylene are often necessary.[14][15] However, for more sensitive substrates, lower temperatures in liquid ammonia with potassium amide (KNH₂) may be more suitable.[15]
-
Reagent Purity: The purity of the sodium amide is crucial. Old or impure NaNH₂ can lead to significantly lower yields.
-
Reaction Monitoring: The progress of the reaction can be monitored by the evolution of hydrogen gas.[12][13]
-
Alternative Amination Methods: If the Chichibabin reaction remains problematic, consider transition-metal-catalyzed methods like the Buchwald-Hartwig amination.
Experimental Protocol: Chichibabin Reaction
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a reflux condenser, add dry toluene.
-
Carefully add sodium amide to the toluene.
-
Heat the mixture and slowly add pyridine.
-
Maintain the reaction at reflux until the evolution of hydrogen gas ceases.
-
Cool the reaction mixture and carefully quench with water.
-
Extract the 2-aminopyridine with an organic solvent and purify.
| Parameter | Recommended Condition | Rationale |
| Reagent | Sodium Amide (NaNH₂) | Strong nucleophile for amination. |
| Solvent | Toluene or Xylene | High boiling point for unactivated pyridines. |
| Temperature | 110-140 °C | To overcome the activation energy for hydride elimination. |
| Atmosphere | Inert (Nitrogen or Argon) | To prevent reaction of NaNH₂ with atmospheric moisture. |
FAQ 3: I am struggling with a nucleophilic substitution on a chloropyridine with a weak nucleophile. What are my options?
Answer: Activating the pyridine ring can significantly facilitate nucleophilic substitution, especially with less reactive nucleophiles.
Activation Strategies:
-
N-Alkylation: Conversion of the pyridine to an N-alkyl pyridinium salt makes the ring much more electron-deficient and susceptible to nucleophilic attack at the C2 and C4 positions.[10]
-
Lewis Acid Activation: The use of a Lewis acid, such as a zinc-based catalyst, can activate the pyridine ring towards nucleophilic attack by coordinating to the nitrogen atom.[16][17]
Caption: Decision tree for activating pyridines for nucleophilic substitution.
Section 3: Transition-Metal-Catalyzed Cross-Coupling Reactions
Transition-metal catalysis has become a powerful tool for the functionalization of pyridines, enabling the formation of C-C and C-N bonds that are difficult to achieve through traditional methods.[18][19]
FAQ 4: My Suzuki-Miyaura coupling of a pyridine boronic acid is giving low yields and side products. How can I optimize this reaction?
Answer: Suzuki-Miyaura couplings involving pyridine boronic acids can be challenging due to the coordinating ability of the pyridine nitrogen, which can interfere with the palladium catalyst.[20] Additionally, the formation of impurities derived from the phosphorus ligands can be an issue.[21]
Troubleshooting and Optimization:
-
Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands such as RuPhos and BrettPhos are often effective in promoting the coupling of pyridines.[20]
-
Base Selection: The choice of base can significantly impact the reaction outcome. A weaker base may be necessary to avoid decomposition of the boronic acid.
-
Solvent and Temperature: Careful optimization of the solvent and reaction temperature is often required.
-
Substrate Modification: In some cases, modifying the pyridine boronic acid, for example by introducing a 2-chloro substituent, can improve reactivity by making the pyridine less Lewis basic and less likely to coordinate to the catalyst.[22][23]
| Ligand | General Application | Reference |
| RuPhos | Buchwald-Hartwig amination of pyridines | [20] |
| BrettPhos | Buchwald-Hartwig amination of pyridines | [20] |
| Xantphos | Chelating ligand for Buchwald-Hartwig amination | [20] |
| Pd(dppf)Cl₂ | Suzuki-Miyaura coupling of PyFluor | [24] |
FAQ 5: I need to perform a C-H functionalization on a pyridine ring. What are the key considerations?
Answer: Direct C-H functionalization is an atom-economical approach to modifying the pyridine ring.[18][25][26] Transition-metal-catalyzed C-H activation is a prominent strategy.[18][19]
Key Strategies and Considerations:
-
Directed ortho-Metalation (DoM): This powerful technique utilizes a directing metalation group (DMG) to achieve regioselective deprotonation and subsequent functionalization at the position ortho to the DMG.[25][27][28][29] Common DMGs include amides and carbamates.
-
Minisci Reaction: This radical-based reaction is effective for the alkylation and acylation of electron-deficient heterocycles like pyridine.[30][31] It typically occurs under acidic conditions to protonate the pyridine nitrogen.[30]
-
Transition-Metal-Catalyzed C-H Activation: A variety of transition metals, including palladium, rhodium, and iridium, can catalyze the direct functionalization of pyridine C-H bonds.[18][19][32] The regioselectivity can often be controlled by the choice of catalyst and directing group.[33]
Caption: Overview of major C-H functionalization strategies for pyridine.
Section 4: Advanced and Emerging Methods
The field of pyridine functionalization is continuously evolving, with new methods offering milder conditions and improved selectivity.
FAQ 6: Are there any recent advancements for achieving C4-selectivity in pyridine functionalization?
Answer: Yes, achieving C4-selectivity has been a significant challenge. Recent research has focused on photochemical methods and the use of N-functionalized pyridinium salts.
Emerging Methods for C4-Selectivity:
-
Photochemical Organocatalysis: Recent studies have shown that pyridinyl radicals, generated from the single-electron reduction of pyridinium ions under acidic conditions, can undergo coupling with allylic radicals with high C4 regioselectivity.[31]
-
N-Functionalized Pyridinium Salts: The use of N-functionalized pyridinium salts as radical precursors allows for regiocontrolled Minisci-type reactions at the C2 and C4 positions under mild, visible-light-mediated conditions, avoiding the need for strongly acidic environments.[34]
This technical support guide provides a starting point for troubleshooting common issues in pyridine substitution reactions. Successful functionalization often requires careful consideration of the electronic nature of the pyridine substrate, the choice of reagents and catalysts, and the optimization of reaction conditions.
References
- Transition-Metal-Catalyzed C–H Functionalization for the Synthesis of Substituted Pyridines. (URL not provided)
- Synthesis of Substituted Pyridines via Directed ortho-Metalation (DoM). Benchchem. (URL not provided)
-
Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition. PubMed. ([Link])
-
Transition-Metal-Catalyzed Functionalization of Pyridines. ResearchGate. ([Link])
-
Pyridine-N-oxide. Wikipedia. ([Link])
-
C–H Activation of Pyridines by Boryl Pincer Complexes: Elucidation of Boryl-Directed C–H Oxidative Addition to Ir and Discovery of Transition Metal-Assisted Reductive Elimination from Boron at Rh. PMC. ([Link])
- A Comparative Guide to Ligands for the Buchwald-Hartwig Amination of Pyridines. Benchchem. (URL not provided)
-
Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition. Semantic Scholar. ([Link])
-
Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. PubMed. ([Link])
- Pyridine N-oxides are reactive towards both electrophilic and nucleophilic substitution. (URL not provided)
-
A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. ([Link])
-
Nucleophilic substitution of pyridines. Chemistry Online. ([Link])
-
Minisci reaction. Wikipedia. ([Link])
-
C–H Activation of Pyridines by Boryl Pincer Complexes: Elucidation of Boryl-Directed C–H Oxidative Addition to Ir and Discovery of Transition Metal-Assisted Reductive Elimination from Boron at Rh. Journal of the American Chemical Society. ([Link])
- Pyridine. (URL not provided)
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Directed ortho metalation of O-pyridyl carbamates. Regiospecific entries into polysubstituted pyridines. The Journal of Organic Chemistry. ([Link])
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Transition-Metal-Catalyzed Functionalization of Pyridines. Semantic Scholar. ([Link])
-
EAS Reactions of Pyridine: Videos & Practice Problems. Pearson. ([Link])
-
ChemInform Abstract: Lewis Acid Activation of Pyridines for Nucleophilic Aromatic Substitution and Conjugate Addition. ResearchGate. ([Link])
-
A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry. ([Link])
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. ([Link])
-
Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society. ([Link])
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. ([Link])
-
Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... ResearchGate. ([Link])
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. ([Link])
-
Electrophilic substitution on pyridine. Química Organica.org. ([Link])
- Directed (ortho)
-
Metalation of Pyridines with nBuLi−Li−Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity. Journal of the American Chemical Society. ([Link])
-
Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry. ([Link])
-
ortho metalation. Andrew G Myers Research Group. ([Link])
-
Chichibabin Reaction. Chemistry LibreTexts. ([Link])
-
Chichibabin reaction. Wikipedia. ([Link])
-
Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. PMC. ([Link])
-
Chichibabin reaction. Grokipedia. ([Link])
-
Electrophilic substitution at position 4 of pyridine. Química Organica.org. ([Link])
-
Limitations of Minisci reactions for pyridine–pyridine coupling, and a boron‐mediated method proceeding through a radical–radical coupling. ResearchGate. ([Link])
-
N-Functionalized Pyridinium Salts: A New Chapter for Site-Selective Pyridine C-H Functionalization via Radical-Based Processes under Visible Light Irradiation. PubMed. ([Link])
-
Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. PMC. ([Link])
-
Pyridines – Structure. DAV University. ([Link])
- Technical Support Center: Nucleophilic Substitution on Pyridine Rings. Benchchem. (URL not provided)
-
Electrophilic substitution reactions - pyridine. YouTube. ([Link])
-
Buchwald–Hartwig amination. Wikipedia. ([Link])
- Chichibabin Reaction. (URL not provided)
-
(L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. YouTube. ([Link])
-
The Chichibabin amination reaction. Scientific Update. ([Link])
-
The pyridine/benzene stability 'paradox'?. Chemistry Stack Exchange. ([Link])
Sources
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- 5. Pyridine N-oxides are reactive towards both electrophilic and nucleophilic substitution [ns1.almerja.com]
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- 32. C–H Activation of Pyridines by Boryl Pincer Complexes: Elucidation of Boryl-Directed C–H Oxidative Addition to Ir and Discovery of Transition Metal-Assisted Reductive Elimination from Boron at Rh - PMC [pmc.ncbi.nlm.nih.gov]
- 33. pubs.acs.org [pubs.acs.org]
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Technical Support Center: Optimization of Pyridine-2,3-Dicarboxylate Synthesis
Welcome to the technical support center for the synthesis of Pyridine-2,3-Dicarboxylic Acid, also known as Quinolinic Acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction conditions for improved yield and purity. Our approach is rooted in explaining the causal relationships behind experimental choices, ensuring you can adapt and refine your processes with a deep understanding of the underlying chemistry.
Section 1: Foundational Principles & General Workflow
The synthesis of pyridine-2,3-dicarboxylic acid is a critical step in the production of various pharmaceuticals and herbicides.[1] The most prevalent and industrially significant method involves the oxidation of quinoline or its derivatives.[2][3] This process, while established, is sensitive to a range of parameters that can significantly impact the outcome. Understanding and controlling these variables is key to a successful and reproducible synthesis.
A typical workflow involves the oxidation of the quinoline ring, followed by a series of work-up and purification steps to isolate the desired dicarboxylic acid.
Caption: General experimental workflow for quinoline oxidation.
Section 2: Troubleshooting Guide & FAQs for Quinoline Oxidation
This section addresses the most common challenges encountered during the synthesis of pyridine-2,3-dicarboxylic acid via the oxidation of quinoline.
FAQ 1: My reaction yield is consistently low. What are the most likely causes?
Low yield is the most frequent issue. It can typically be traced back to one of three areas: catalyst inefficiency, suboptimal temperature, or incorrect stoichiometry.
Answer:
The oxidation of unsubstituted quinoline without a catalyst is known to produce low yields, often in the range of 24-26%.[2] The single most effective way to improve this is by introducing a catalyst.
-
Catalyst Selection & Concentration: For chlorate-based oxidations, the use of a cupric (Cu²⁺) compound is crucial. The presence of cupric ions can elevate the isolated yield to between 55% and 62%.[2] A copper:quinoline molar ratio of approximately 0.75:1 to 1.0:1 is recommended for optimal results.[2] Using less than a 0.7:1 ratio can diminish yield and purity.[2] Similarly, for nitric acid oxidations, a catalytic amount of a Manganese (Mn⁺² to Mn⁺⁷) source, such as MnO₂ or KMnO₄, can significantly increase yield and reduce by-products.[4]
-
Reaction Temperature: Temperature is a critical balancing act.
-
Too Low: A reaction temperature of 68-70°C has been shown to result in a yield of only ~20.5%.[2]
-
Too High: While higher temperatures increase the reaction rate, they can also promote side reactions and tar formation, ultimately reducing the isolated yield of the desired product.[2][4]
-
Optimal Range: For chlorate/copper-catalyzed systems, a temperature range of 98-110°C is generally effective.[2] For nitric acid/manganese systems, 85°-110°C is preferred.[4]
-
-
Reagent Stoichiometry: The molar ratio of oxidant to quinoline is key. For a chlorate-based oxidation, the theoretical molar ratio is 3:1 (chlorate:quinoline).[2] Operating with a slight excess of chlorate (up to a 30% molar excess) is often preferred to drive the reaction to completion.[2]
Caption: Troubleshooting workflow for low reaction yield.
FAQ 2: The reaction has a very long induction period or fails to start. How can I resolve this?
Answer:
An extended induction period, where the reaction fails to initiate for a significant amount of time, is a common observation, particularly in chlorate-based oxidations. This lag can be due to the slow build-up of initiating radical species.
One study found that the induction period could be dramatically shortened from over 7 hours to approximately 2.6 hours by adding a small amount of the "mother liquor" (the filtrate from a previous successful oxidation) to the new reaction.[5] This suggests the presence of residual free radicals in the filtrate acts as an initiator for the subsequent batch.
Practical Advice: If you are running consecutive batches, consider retaining a small portion of the aqueous filtrate post-product precipitation and adding it to the next reaction to "seed" the initiation. Ensure this procedure is validated for consistency and does not introduce impurities.
FAQ 3: My reaction is highly exothermic and produces excessive foam, creating a safety hazard. What can be done?
Answer:
This is a particularly serious issue when using strong oxidants like hydrogen peroxide with a base, but can also occur in other systems.[6] An uncontrolled exotherm can lead to a "hang-fire" reaction, where unreacted reagents accumulate and then react suddenly, risking over-pressurization of the vessel.[6]
-
Controlled Reagent Addition: The primary method for control is the slow, continuous, or portion-wise addition of the oxidizing agent to the heated reaction mixture. For example, a 50% solution of sodium chlorate can be added over an 8-hour period to maintain the temperature at 98-100°C.[2] This ensures that the rate of heat generation does not exceed the cooling capacity of the reactor.
-
Use of Antifoaming Agents: In cases where foaming is persistent, the addition of a suitable antifoam agent may be necessary.[2]
-
Dilution: Increasing the solvent volume can help to dissipate heat more effectively, although this may impact reaction kinetics and require adjustment of other parameters.
-
Adequate Headspace: Ensure the reaction vessel is large enough to safely contain any potential foaming. A vessel filled to more than 50-60% of its volume with the initial reaction mixture may not have adequate headspace.
FAQ 4: How do I effectively isolate and purify the final product?
Answer:
Proper isolation and purification are critical for obtaining high-purity pyridine-2,3-dicarboxylic acid. The process is typically a multi-step procedure involving pH manipulation.
-
Removal of By-products/Catalyst: After the reaction is complete, the mixture often contains insoluble materials. In permanganate oxidations, this is manganese dioxide which must be filtered off.[7] In copper-catalyzed chlorate oxidations, the product first precipitates as a copper salt. This is achieved by cooling the reaction and adjusting the pH to ~4.5 with a base like caustic soda.[2] This copper salt is then filtered and collected.
-
Precipitation of the Free Acid: The filtrate (from the MnO₂ removal) or the re-dissolved copper salt is then strongly acidified. Using an acid like nitric or hydrochloric acid to lower the pH to approximately 1.1 will precipitate the final pyridine-2,3-dicarboxylic acid product.[2][3]
-
Final Purification: The crude product obtained after filtration and drying can be further purified if necessary. This can involve trituration with a solvent like diethyl ether or a hexane-toluene mixture to remove soluble impurities, or recrystallization from a suitable solvent.[8] Purity should be verified by HPLC analysis. A purity of >99% is achievable.[5]
Section 3: Data & Protocols
Comparative Table of Reaction Conditions
The following table summarizes various conditions reported for the oxidation of quinoline to pyridine-2,3-dicarboxylic acid, demonstrating the impact of different reagents and catalysts on the final yield.
| Starting Material | Oxidant (molar eq.) | Catalyst (molar eq.) | Solvent/Medium | Temp (°C) | Time (h) | Yield (%) | Reference |
| Quinoline | Sodium Chlorate (>3) | None | Aqueous Acid | 100-101 | 17 | 25.9 | [2] |
| Quinoline | Sodium Chlorate (>3) | Cupric Sulfate (~1) | Aqueous Acid | 99-100 | 17 | 57.1 | [2] |
| Quinoline | Sodium Chlorate (3.5) | Cupric Sulfate (1) | Aqueous H₂SO₄ | 103 | 12 | 67.3 | [5] |
| Quinoline | Sodium Chlorate (>3) | Cupric Acetate (~1) | Aqueous Acid | 98-100 | 17 | 62.3 | [2] |
| Quinoline | Sodium Chlorate (>3) | Cupric Sulfate (~1) | Aqueous Acid | 68-70 | 17 | 20.5 | [2] |
| 3-Methyl-8-hydroxyquinoline | Nitric Acid (18) | None | Methylene Chloride | 100-105 | 4 | 58.6 | [4] |
| 3-Methyl-8-hydroxyquinoline | Nitric Acid (26) | Manganese catalyst | Methylene Chloride | 80-100 | - | 73.2 | [4] |
Detailed Experimental Protocol: Copper-Catalyzed Oxidation of Quinoline
This protocol is a synthesized example based on procedures reported in the literature, particularly patent EP0232118A2.[2] It is intended as a starting point for optimization in your laboratory setting.
Materials:
-
Quinoline (e.g., 42.4g, 0.328 mol)
-
Cupric Sulfate, anhydrous (e.g., 52.4g, 0.328 mol)
-
Sulfuric Acid (98%) (e.g., 81g, 0.826 mol)
-
Sodium Chlorate (e.g., 113.2g, 1.06 mol)
-
Deionized Water
-
Sodium Hydroxide (50% solution)
-
Nitric Acid (70% solution)
-
Activated Carbon
Procedure:
-
Reactor Setup: To a suitable reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge water, sulfuric acid, and cupric sulfate. Stir until the solids are dissolved.
-
Quinoline Addition: Add the quinoline to the reactor. Heat the mixture with stirring to the target reaction temperature of 98-100°C.
-
Oxidant Addition: Prepare a ~50% (w/w) solution of sodium chlorate in water. Add this solution dropwise to the reaction mixture via the addition funnel over a period of 6-8 hours. Caution: The reaction can be exothermic. Monitor the temperature closely and adjust the addition rate to maintain it within the 98-100°C range.
-
Reaction Completion: After the addition is complete, continue stirring the mixture at 98-100°C for a total reaction time of 17 hours. The formation of a blue suspension (the copper salt of the product) should become apparent during the reaction.[2]
-
Isolation of Copper Salt: Cool the reaction mixture to room temperature. Slowly add 50% sodium hydroxide solution with stirring to adjust the pH to 4.5. This will ensure complete precipitation of the copper salt.
-
Filtration: Filter the precipitated copper salt and wash the cake with water.
-
Liberation of Free Acid: The copper salt cake can be re-slurried in water. While stirring vigorously, add 70% nitric acid to adjust the pH to 1.1. This will dissolve the copper salt and precipitate the free pyridine-2,3-dicarboxylic acid.
-
Final Isolation: Cool the slurry to 0-5°C to maximize precipitation. Filter the white solid product, wash with cold water, and dry under vacuum to a constant weight.
-
Analysis: Determine the yield and assess the purity of the final product using HPLC and melting point analysis.
References
- Vertex AI Search. (2025). What are the raw materials needed for synthesizing Pyridine-2,3-dicarboxylic Acid? - Blog.
- Google Patents. (n.d.).
- Google Patents. (n.d.). CN104370808A - Synthesis method of 2,3-dipicolinic acid.
- Senzhuo Industry Co.,Ltd. (n.d.). 2,3-Pyridinedicarboxylic Acid Usage And Synthesis.
- ChemicalBook. (n.d.). 2,3-Pyridinedicarboxylic anhydride synthesis.
- Google Patents. (n.d.).
- Google Patents. (n.d.). Process for the preparation of pyridine-2,3-dicarboxylic acid esters.
- ResearchGate. (2025). Synthesis of 2, 3-pyridine-dicarboxylic acid.
- European Patent Office. (1997).
- European Patent Office. (1995). Improved method for the preparation of pyridine-2,3-dicarboxylic acids.
Sources
- 1. 2,3-Pyridinedicarboxylic Acid Usage And Synthesis - Senzhuo Industry Co.,Ltd [senzhuoindustry.com]
- 2. EP0232118A2 - Process for the preparation of pyridine-2,3-dicarboxylic acid - Google Patents [patents.google.com]
- 3. CN104370808A - Synthesis method of 2,3-dipicolinic acid - Google Patents [patents.google.com]
- 4. data.epo.org [data.epo.org]
- 5. researchgate.net [researchgate.net]
- 6. data.epo.org [data.epo.org]
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- 8. 2,3-Pyridinedicarboxylic anhydride synthesis - chemicalbook [chemicalbook.com]
Navigating the Complexities of Pyridine Functionalization: A Technical Support Guide
For Immediate Release
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the chemical synthesis and modification of pyridine derivatives. This guide is designed to provide expert-backed, field-proven insights into overcoming the common challenges and side reactions encountered during the functionalization of this critical heterocyclic scaffold. As Senior Application Scientists, we understand that success in the lab is not just about following a protocol but about deeply understanding the "why" behind each experimental choice. This resource is structured to empower you with that knowledge.
The Challenge: The Dual Nature of the Pyridine Ring
The pyridine ring presents a unique set of challenges due to the influence of the nitrogen atom. Its electron-withdrawing nature deactivates the ring towards electrophilic attack, making reactions sluggish and requiring harsh conditions.[1][2] Conversely, the nitrogen's lone pair makes it a target for electrophiles and a coordination site for metal catalysts, while also activating the ring for nucleophilic substitution, primarily at the 2- and 4-positions.[3][4] This duality often leads to a variety of undesired side reactions, complicating product purification and reducing yields.
Troubleshooting & FAQs: A Symptom-Based Approach
This section is organized by common experimental observations and challenges, providing direct answers and actionable troubleshooting steps.
I. Electrophilic Aromatic Substitution (EAS) Issues
Q1: My electrophilic substitution reaction (e.g., nitration, halogenation) on a simple pyridine is resulting in very low to no yield. What's going wrong and how can I fix it?
A1: The Problem of the Deactivated Ring. The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, making it significantly less reactive than benzene in electrophilic aromatic substitution (EAS) reactions.[1][2] Furthermore, under the acidic conditions often required for EAS (e.g., nitration, sulfonation), the pyridine nitrogen is readily protonated, forming a pyridinium ion. This positive charge further deactivates the ring, making substitution nearly impossible under standard conditions.[5]
Troubleshooting Protocol:
-
Activation via N-Oxidation: A robust strategy is to first convert the pyridine to a pyridine N-oxide.[5][6] The N-oxide is more reactive towards electrophiles and directs substitution primarily to the C4 position.[4][6] The resulting N-oxide can then be deoxygenated back to the substituted pyridine.[3][6]
-
Introduction of Activating Groups: If your synthetic route allows, introducing electron-donating groups (EDGs) onto the pyridine ring can increase its reactivity towards electrophiles.[6]
-
Forcing Conditions (with caution): For some reactions like nitration, extremely harsh conditions (e.g., high temperatures) can drive the reaction forward, favoring substitution at the C3 position, though yields are often low.[2][7]
Q2: I'm attempting an electrophilic substitution and observing a mixture of C3 and other isomers, or no desired product at all. How can I improve regioselectivity?
A2: Understanding Regiochemical Control. In the rare event that EAS occurs on an unsubstituted pyridine, it will favor the C3 position. This is because the resonance structures of the intermediate sigma complex for C2 and C4 attack place a destabilizing positive charge on the nitrogen atom.[2][8]
Improving C3-Selectivity:
-
Directed ortho-Metalation (DoM): If a directing group is present at the C2 or C4 position, lithiation can be directed to the C3 position. The resulting organolithium species can then be reacted with an electrophile.[4]
-
Pyridine N-Oxide for C4-Selectivity: As mentioned, pyridine N-oxide directs electrophilic attack to the C4 position.[6][9]
II. Nucleophilic Aromatic Substitution (SNAr) and Related Reactions
Q3: My Chichibabin reaction is giving a low yield of the desired 2-aminopyridine and a significant amount of a dimeric byproduct. What is causing this?
A3: Competing Dimerization. The Chichibabin reaction, which uses sodium amide (NaNH₂) to directly aminate pyridines, is a classic example of nucleophilic aromatic substitution.[10][11] However, a common side reaction is the dimerization of the pyridine substrate.[10] This is particularly prevalent with certain substitution patterns, such as with 4-tert-butylpyridine.[10]
Troubleshooting Protocol:
-
Optimize Reaction Conditions: The choice of solvent and temperature is critical. While high temperatures in solvents like xylene are common, for more sensitive substrates, using liquid ammonia at lower temperatures with potassium amide (KNH₂) can be a more effective, homogeneous method.[12]
-
Purity of the Amide Reagent: The purity of the sodium amide can surprisingly impact the reaction outcome. In some cases, less pure sodium amide has been reported to give better yields, possibly due to catalytic impurities.[13]
-
Consider an Oxidant: For low-temperature reactions, adding an oxidant like KMnO₄ can facilitate the removal of the hydride ion, driving the reaction towards the aminated product.[12]
Q4: I am observing the formation of pyridyne intermediates leading to a mixture of products in my nucleophilic substitution. How can I avoid this?
A4: The Pyridyne Problem. Under strongly basic conditions, particularly with halopyridines that have a hydrogen on an adjacent carbon, elimination of HX can occur to form a highly reactive pyridyne intermediate.[3] Subsequent nucleophilic addition to the pyridyne is often not regioselective, leading to a mixture of isomers.[3]
Mitigation Strategies:
-
Control of Basicity and Temperature: Carefully select the base and maintain low reaction temperatures to disfavor the elimination pathway.
-
Substrate Design: If possible, design your substrate to lack a proton adjacent to the leaving group.
-
Alternative Methodologies: For regioselective functionalization, consider methods that do not rely on strong bases, such as transition metal-catalyzed cross-coupling reactions.
III. Metalation and Cross-Coupling Side Reactions
Q5: During the lithiation of my pyridine derivative, I'm getting a complex mixture of products, including what appear to be addition products, instead of clean deprotonation. How can I achieve selective metalation?
A5: The Challenge of Nucleophilic Addition vs. Deprotonation. Organolithium reagents like n-BuLi are strong bases but also potent nucleophiles.[14] With electron-deficient pyridines, nucleophilic addition to the C=N bond is a significant competing side reaction.[15][16] This leads to the formation of dihydropyridine intermediates and subsequent undesired products.[16]
Troubleshooting Protocol:
-
Use of Hindered Bases: Employing sterically hindered, non-nucleophilic lithium amide bases such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) at low temperatures can effectively suppress nucleophilic addition and favor deprotonation.[16][17]
-
Directed ortho-Metalation (DoM): The presence of a directing metalating group (DMG) on the pyridine ring can guide the lithiation to a specific ortho position.[14][16] Common DMGs include amides, carbamates, and ethers.
-
Halogen-Metal Exchange: For introducing a metal at a specific position, starting with a halopyridine and performing a halogen-metal exchange at low temperature can be a more reliable method than direct C-H metalation.[17][18]
-
Alternative Organometallics: Using organomagnesium reagents or mixed metal-ate bases can offer milder conditions and higher functional group tolerance, reducing side reactions.[17]
Q6: My Suzuki cross-coupling reaction with a bromopyridine is suffering from significant homocoupling of the boronic acid and dehalogenation of my starting material. How can I minimize these side reactions?
A6: Catalyst and Condition Optimization is Key. The Suzuki-Miyaura coupling is a powerful tool, but side reactions like homocoupling (dimerization of the boronic acid) and dehalogenation of the aryl halide are common pitfalls. These are often indicative of suboptimal catalyst activity or reaction conditions.
Strategies for a Cleaner Coupling:
-
Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich dialkylbiaryl phosphine ligands often enhance the rates of both oxidative addition and reductive elimination, which can outcompete side reactions.[19][20]
-
Base Selection: The base plays a crucial role in activating the boronic acid.[21] For base-sensitive substrates, weaker bases like potassium fluoride (KF) can suppress side reactions that are more prevalent with stronger bases like hydroxides or carbonates.[22]
-
Control of Reaction Stoichiometry: Using a slight excess (e.g., 1.5 equivalents) of the boronic acid can help drive the desired cross-coupling reaction to completion.[22]
-
Temperature and Reaction Time: Monitor the reaction closely to avoid prolonged heating after completion, which can promote catalyst decomposition and side reactions.
Data Summaries & Experimental Workflows
Table 1: Troubleshooting Guide for Common Pyridine Functionalization Issues
| Symptom/Issue | Potential Cause(s) | Recommended Solution(s) |
| Low/No Yield in EAS | Ring deactivation by nitrogen; Protonation under acidic conditions | Activate the ring via N-oxidation; Introduce electron-donating groups. |
| Poor Regioselectivity in EAS | Inherent electronic preferences of the pyridine ring | Use a directing group for DoM; Employ N-oxide for C4-selectivity. |
| Dimerization in Chichibabin | Competing side reaction pathway | Optimize temperature and solvent; Use KNH₂ in liquid NH₃. |
| Pyridyne Formation | Strong base-induced elimination | Use milder bases; Control reaction temperature; Redesign substrate. |
| Nucleophilic Addition during Lithiation | High nucleophilicity of organolithium reagents | Use hindered bases (LDA, LTMP); Employ DoM or halogen-metal exchange. |
| Homocoupling/Dehalogenation in Suzuki | Suboptimal catalyst/conditions | Optimize phosphine ligand and base; Control stoichiometry and temperature. |
Visualizing Reaction Pathways
Understanding the flow of a reaction and where side reactions can occur is crucial for effective troubleshooting. The following diagrams illustrate key concepts in pyridine functionalization.
Caption: EAS pathways for pyridine, highlighting the deactivating effect of protonation and the activating/directing role of N-oxidation.
Caption: Competing pathways of deprotonation versus nucleophilic addition during the lithiation of pyridines.
References
-
Manolikakes, S. M., et al. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B, 68(5), 411-422. [Link]
-
Pearson. (2024). EAS Reactions of Pyridine. Pearson+. [Link]
-
Zhang, P., et al. (2021). Functionalization of Pyridines at the C4 Position via Metalation and Capture. Angewandte Chemie International Edition, 60(33), 18131-18137. [Link]
-
jOeCHEM. (2020, April 15). EAS Reactions with Pyridine [Video]. YouTube. [Link]
-
The Organic Chemistry Tutor. (2017, July 28). Electrophilic substitution reactions - pyridine [Video]. YouTube. [Link]
-
Krawczuk, P. (n.d.). Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. [Link]
-
El-Sayed, G. A., & Smith, K. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES, 91(3), 479-512. [Link]
-
Singh, R., et al. (2012). A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry, 77(17), 7088-7095. [Link]
-
All About Chemistry. (2020, September 3). (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity [Video]. YouTube. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Pearson. (2024). Side-Chain Reactions of Substituted Pyridines. Pearson+. [Link]
-
Rilatt, I., et al. (2010). Metalation of Pyridines with nBuLi−Li−Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity. Journal of the American Chemical Society, 132(7), 2412-2425. [Link]
-
Boursier, E., et al. (2011). Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium. Chemical Communications, 47(37), 10431-10433. [Link]
-
Wenthold, P. G. (2007). Regioselectivity of Pyridine Deprotonation in the Gas Phase. The Journal of Organic Chemistry, 72(7), 2511-2517. [Link]
-
Wikipedia. (n.d.). Chichibabin reaction. Wikipedia. [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. Wikipedia. [Link]
-
Nielsen, M. K., et al. (2019). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society, 141(42), 16947-16953. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Grokipedia. (n.d.). Chichibabin reaction. Grokipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyridines. Organic Chemistry Portal. [Link]
-
Pérez-Saldivar, M., et al. (2018). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. New Journal of Chemistry, 42(15), 12530-12541. [Link]
-
van der Westhuyzen, C. W., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(44), 27367-27379. [Link]
-
Studley, J. (2018, November 26). The Chichibabin amination reaction. Scientific Update. [Link]
-
Quora. (2022, August 5). Why does pyridine undergo electrophilic substitution at the C3 position?. Quora. [Link]
-
ResearchGate. (n.d.). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. ResearchGate. [Link]
-
Knochel, P., et al. (2021). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Chemical Science, 12(15), 5575-5580. [Link]
-
Wikipedia. (n.d.). Pyridine. Wikipedia. [Link]
-
Michigan State University Department of Chemistry. (n.d.). Chemical Reactivity. MSU Chemistry. [Link]
-
Quora. (2019, October 9). Which position does Electrophilic aromatic substitution of Pyridine favour at?. Quora. [Link]
-
Besson, T., et al. (2020). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 25(23), 5647. [Link]
-
Comins, D. L., & Dehghani, A. (1992). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 92(5), 1045-1061. [Link]
-
Lee, C.-Y., et al. (2016). Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides. Molecules, 21(8), 1046. [Link]
-
Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6500-6515. [Link]
-
Chemistry Notes. (2022, April 25). Chichibabin amination: Easy mechanism. Chemistry Notes. [Link]
-
University of Calgary. (n.d.). The Chemistry of Pyridine. University of Calgary. [Link]
-
Buchwald, S. L., et al. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. [Link]
-
Douglas, J., et al. (2016). Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts. Journal of the American Chemical Society, 138(42), 13837-13840. [Link]
-
Scribd. (n.d.). Lithium Halogen Exchange in Pyridine. Scribd. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
ResearchGate. (n.d.). The Lithium–Halogen Exchange Reaction in Process Chemistry. ResearchGate. [Link]
-
Química Orgánica. (n.d.). Electrophilic substitution on pyridine. Química Orgánica. [Link]
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Technical Support Center: Purification of Diethyl Pyridinedicarboxylates
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the purification of diethyl pyridinedicarboxylates. These compounds are versatile intermediates in the synthesis of pharmaceuticals and functional materials.[1][2] However, their purification can present unique challenges, primarily due to the basicity of the pyridine nitrogen. This guide provides field-proven insights and detailed protocols in a question-and-answer format to help you navigate common issues and achieve high purity for your target compound.
Troubleshooting and Operations Guide
This section addresses specific issues you may encounter during the purification of various diethyl pyridinedicarboxylate isomers.
Part 1: General Purification & Work-up Issues
Q1: I'm observing a persistent emulsion during the aqueous work-up after neutralization. How can I resolve this?
A1: Emulsion formation is a frequent problem, often caused by residual acidic or basic components from the synthesis.[3] The key is to ensure complete neutralization and then to increase the ionic strength of the aqueous phase.
-
Causality: Emulsions are stabilized by species that have affinity for both the organic and aqueous phases. The protonated pyridine species or salts can act as such surfactants.
-
Immediate Actions:
-
Add Brine: Introduce a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the polarity of the aqueous layer, forcing the organic components out and helping to break up the emulsion.[3]
-
Patience: Allow the separatory funnel to stand undisturbed for a longer period (15-30 minutes). Gentle swirling, rather than vigorous shaking, can also help coalesce the layers.
-
-
Preventative Measures:
-
Careful Neutralization: Add the neutralizing agent (e.g., solid sodium bicarbonate) slowly and in portions until effervescence ceases completely.[4] Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).
-
Initial Brine Wash: Use brine for the first wash after the neutralization step to minimize emulsion formation from the start.[1]
-
Q2: My overall yield is significantly lower than expected after purification. What are the common points of product loss?
A2: Product loss can occur at multiple stages, from the initial work-up to the final purification step. Identifying the specific cause is crucial for optimization.
-
Incomplete Extraction: Diethyl pyridinedicarboxylates have moderate polarity. Ensure you are using an appropriate extraction solvent (ethyl acetate is common) and performing multiple extractions (e.g., 3 times the volume of the aqueous phase) to recover all the product.[3]
-
Strong Adsorption on Silica Gel: The basic pyridine nitrogen can bind irreversibly to the acidic silanol groups on silica gel, leading to significant material loss on the column.[5] (See Column Chromatography section for solutions).
-
Premature Crystallization: If performing a hot filtration to remove insoluble impurities before recrystallization, the product may crystallize prematurely on the filter paper or in the funnel. Use a pre-heated funnel and perform the filtration quickly.
-
Solubility During Recrystallization: Using too much recrystallization solvent or not cooling the solution to a sufficiently low temperature (e.g., in an ice bath) will leave a significant amount of product dissolved in the mother liquor.[6]
Part 2: Column Chromatography Troubleshooting
Column chromatography on silica gel is the most common method for purifying these compounds.[1][3][4] However, it is also the source of the most frequent issues.
Q3: My compound is streaking badly or appears stuck at the top of the silica gel column. What's happening?
A3: This is the classic sign of strong interaction between the basic pyridine nitrogen and the acidic silica gel.[5] The silanol groups (Si-OH) on the silica surface are acidic and form strong hydrogen bonds or acid-base interactions with your compound, preventing its smooth elution.
-
The Solution: Deactivate the Silica Gel.
-
Add Triethylamine (TEA): The most effective solution is to add a small amount of a competing base, such as triethylamine (TEA), to your eluent system.[5] A concentration of 1-2% TEA is typically sufficient to shield the acidic silanol groups, allowing your compound to elute properly.[5]
-
Alternative Bases: In some cases, pyridine can be used if it doesn't interfere with product detection.
-
Q4: My TLC shows a good separation, but the column chromatography gives broad peaks and mixed fractions. Why the discrepancy?
A4: This is a common scalability issue from TLC to column chromatography, often related to the longer exposure time of the compound to the silica gel.
-
Compound Degradation: Your compound might be sensitive to the acidic silica and could be degrading during the longer run time of a column compared to a quick TLC.[5] Performing a 2D TLC (run the plate, dry it, turn it 90 degrees, and run it again in the same solvent) can help check for stability. If the spot is no longer a single spot after the second run, degradation is likely occurring.[5]
-
Overloading: A TLC plate can be overloaded, giving a misleading impression of good separation.[5] Ensure you apply a very small, dilute spot for analytical TLC.
-
Solvent System Choice: The ideal solvent system for column chromatography should give your target compound an Rf value between 0.2 and 0.4 on the TLC plate.[5] This provides the best balance for good separation from impurities.
Workflow for Developing a Column Chromatography Method
Caption: Workflow for chromatography optimization.
Part 3: Recrystallization Troubleshooting
Recrystallization is an excellent technique for final polishing if the crude product is relatively clean.[7]
Q5: I've dissolved my crude product in a hot solvent, but no crystals form upon cooling, even in an ice bath. What should I do?
A5: Crystal formation requires nucleation and growth, which can sometimes be slow to initiate or inhibited by impurities.
-
Causality: The solution may be supersaturated but lacks a nucleation site, or you may have used too much solvent, preventing the solution from becoming saturated upon cooling.[6]
-
Troubleshooting Steps:
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure solid, add a tiny crystal to the cooled solution. This "seed" will act as a template for other molecules to crystallize upon.
-
Reduce Solvent Volume: If the first two methods fail, you likely added too much solvent. Gently heat the solution to evaporate some of the solvent, then attempt to cool and crystallize again.
-
Introduce an "Anti-Solvent": If your compound is dissolved in a solvent where it is quite soluble (e.g., diethyl ether), you can slowly add a solvent in which it is insoluble (e.g., hexane) to the cooled solution until it becomes cloudy. This indicates the saturation point has been reached, and crystals should begin to form. This is the basis for mixed-solvent recrystallizations, such as from diethyl ether/hexane.[1][4]
-
Q6: My product "oiled out" instead of forming crystals. How can I fix this?
A6: "Oiling out" occurs when the boiling point of the solvent is higher than the melting point of your compound, or when the concentration of impurities is very high. The solid essentially "melts" in the hot solvent instead of dissolving, and then separates as an oil on cooling.
-
Solution:
-
Re-heat the solution to dissolve the oil.
-
Add a small amount of additional hot solvent.
-
Allow the solution to cool much more slowly. You can do this by placing the flask in a beaker of hot water and allowing both to cool to room temperature together.[6] Slower cooling rates favor the formation of well-ordered crystals over an amorphous oil.[7]
-
If the issue persists, the crude material may be too impure for recrystallization. A preliminary pass through a silica gel plug or a full column chromatography may be necessary to remove the bulk of the impurities first.
-
Frequently Asked Questions (FAQs)
Q7: What are the most common impurities I should expect in my crude diethyl pyridinedicarboxylate?
A7: The impurities are almost always related to the synthesis, which is typically a Fischer esterification of the corresponding pyridinedicarboxylic acid.[8]
-
Unreacted Starting Material: The pyridinedicarboxylic acid itself.[9]
-
Incomplete Reaction Product: The monoethyl ester of the pyridinedicarboxylate.[3][9]
-
Residual Solvents: Ethanol from the esterification, and any solvents used in the work-up and purification like ethyl acetate, benzene, or hexane.[9]
Q8: How do I choose between column chromatography and recrystallization?
A8: The choice depends on the state and purity of your crude product.
-
Choose Column Chromatography when:
-
The crude product is an oil or a waxy solid.
-
TLC analysis shows multiple spots with significantly different Rf values, indicating a complex mixture of impurities.
-
Impurities have similar solubility profiles to your product, making recrystallization ineffective.
-
-
Choose Recrystallization when:
-
The crude product is a solid with relatively high purity (>85-90%).
-
You are trying to remove a small amount of a specific impurity with a different solubility profile.
-
You need to obtain high-quality, crystalline material for final analysis (e.g., X-ray crystallography).
-
-
Combined Approach: Often, the best results are achieved by first performing column chromatography to remove the bulk of impurities, followed by recrystallization of the combined, clean fractions to obtain a highly pure, crystalline final product.[1][4][8]
Purification Strategy Decision Tree
Caption: Decision tree for purification strategy.
Q9: What analytical methods are best for confirming the purity of my final product?
A9: A combination of methods is recommended for comprehensive purity and identity confirmation.[8]
-
Thin Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A pure compound should ideally show a single spot.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable. It confirms the structure and can reveal the presence of impurities, even at low levels. The integration of the peaks should correspond to the expected proton ratios.[4][8]
-
Melting Point: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range.[1][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method provides information on both the purity (from the GC chromatogram) and the identity (from the mass spectrum) of the compound.[10]
-
High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative assessment of purity.[11]
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol is a general guideline for purifying diethyl pyridinedicarboxylates like the 3,4-isomer.[5]
-
Eluent Selection:
-
Using TLC, determine an optimal solvent system. Start with a mixture of ethyl acetate and hexanes.
-
Adjust the polarity to achieve an Rf of 0.2-0.4 for the target compound.
-
If tailing is observed, add 1-2% triethylamine (TEA) to the chosen eluent system.
-
-
Column Packing:
-
Sample Loading:
-
Dissolve the crude product in a minimum amount of dichloromethane or the eluent.
-
Alternatively, for "dry loading," dissolve the crude product, add a small amount of silica gel, evaporate the solvent, and carefully pour the resulting free-flowing powder onto the top of the column.[5]
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column and apply gentle pressure to begin the flow.
-
Collect fractions and monitor them by TLC to identify which ones contain the pure product.[5]
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified diethyl pyridinedicarboxylate.
-
Protocol 2: Purification by Recrystallization
This protocol is adapted for compounds like diethyl 2,5-pyridinedicarboxylate, which can be recrystallized from a diethyl ether/hexane mixture.[1][4]
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the primary solvent (e.g., diethyl ether) dropwise while heating gently (use a steam bath or hot water bath, NO open flames with ether) and swirling until the solid just dissolves. Avoid adding excess solvent.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once at room temperature, place the flask in an ice-water bath for 15-20 minutes to maximize crystal formation.[6]
-
If crystals do not form, refer to the troubleshooting guide (Q5). If using a mixed-solvent system, this is when you would add the "anti-solvent" (e.g., hexane) dropwise until the solution turns cloudy.
-
-
Crystal Collection:
-
Drying:
-
Allow the crystals to dry on the filter paper with the vacuum running for several minutes.
-
Transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a vacuum oven if the compound is stable.
-
References
- Benchchem. (n.d.). Optimizing the Synthesis of Diethyl Pyridine-3,4-dicarboxylate: A Technical Support Guide.
- Benchchem. (n.d.). Application Notes and Protocols: Diethyl 2,5-pyridinedicarboxylate as a Chemical Intermediate.
- Benchchem. (n.d.). Purification of crude diethyl pyridine-3,4-dicarboxylate by column chromatography.
-
PrepChem.com. (n.d.). Synthesis of Diethyl Pyridine-2,5-dicarboxylate. Retrieved from [Link]
- Benchchem. (n.d.). A Comparative Guide to the Structural Validation of Synthesized Diethyl 2,5-Pyridinedicarboxylate.
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
-
ResearchGate. (2016). Synthesis, characterization and development of validated RP-HPLC method for the estimation of process-related impurity diethyl 4-(3-chlorophenyl)-2, 6-dimethyl-1, 4-dihydropyridine-3, 5-dicarboxylate from amlodipine bulk and formulation. Retrieved from [Link]
-
Open Access Pub. (n.d.). Purification Techniques. Journal of New Developments in Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
- Cheng, C., Ma, X., & Wei, Z. (2014). Synthesis of Diethyl 5-Ethyl-2,3-Pyridinedicarboxylate. Asian Journal of Chemistry, 26(3), 918-920.
-
Asian Journal of Chemistry. (2014). Synthesis of Diethyl 5-Ethyl-2,3-Pyridinedicarboxylate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]
-
ATSDR. (n.d.). Analytical Methods. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). Diethyl 2,4-pyridinedicarboxylate. Retrieved from [Link]
- Benchchem. (n.d.). A Comparative Guide to Analytical Standards for Diethyl 2,5-Pyridinedicarboxylate.
-
CP Lab Safety. (n.d.). Diethyl 2, 5-Pyridinedicarboxylate, min 98%, 10 grams. Retrieved from [Link]
-
NIH. (2023). Evaluating non-targeted analysis methods for chemical characterization of organic contaminants in different matrices to estimate children's exposure. Retrieved from [Link]
-
ScienceDirect. (n.d.). Analytical methods for human biomonitoring of pesticides. A review. Retrieved from [Link]
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- 11. researchgate.net [researchgate.net]
Technical Support Center: Addressing the Instability of α-Halo-β-Keto Esters in Pyridine Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for a common yet challenging issue in heterocyclic chemistry: the inherent instability of α-halo-β-keto esters and their impact on pyridine synthesis, particularly in reactions like the Hantzsch synthesis. As your Senior Application Scientist, my goal is to equip you with the expertise and validated protocols necessary to navigate these challenges, improve your reaction yields, and ensure the integrity of your synthetic pathways.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the use of α-halo-β-keto esters in pyridine synthesis.
Q1: What makes α-halo-β-keto esters so unstable, especially in the context of pyridine synthesis?
A: α-Halo-β-keto esters possess two highly reactive electrophilic centers: the carbonyl carbon and the α-carbon bearing the halogen.[1] Their instability primarily arises from their susceptibility to base-mediated side reactions. In pyridine syntheses like the Hantzsch reaction, a nitrogen source such as ammonia or ammonium acetate is used.[2] While essential for forming the pyridine ring, these reagents are also basic enough to deprotonate the α'-carbon of the keto ester. This enolate formation can initiate a competing and often problematic reaction pathway known as the Favorskii rearrangement, leading to the formation of carboxylic acid derivatives instead of the desired pyridine.[3][4][5]
Q2: What is the Favorskii rearrangement, and why is it a major issue?
A: The Favorskii rearrangement is a base-catalyzed rearrangement of an α-halo ketone (or in this case, a keto ester) that possesses an acidic proton on the α'-carbon.[5] The reaction proceeds through a highly strained cyclopropanone intermediate, which is then attacked by a nucleophile (like an amine or hydroxide) to yield a rearranged carboxylic acid, ester, or amide.[3][4] This is a significant issue because it directly consumes your starting material, leading to a substantial decrease in the yield of the target pyridine and complicating the purification process due to the formation of polar byproducts.
Q3: Can I still use α-halo-β-keto esters in Hantzsch-type reactions?
A: Absolutely. While their instability is a challenge, it can be managed with careful control of reaction conditions. The key is to promote the desired Hantzsch condensation pathway while suppressing the Favorskii rearrangement. This can be achieved by modulating factors such as the choice of base, solvent, temperature, and reaction time. Modern techniques like microwave-assisted synthesis can also be beneficial.
Q4: Are there more stable alternatives to α-halo-β-keto esters for synthesizing substituted pyridines?
A: Yes, several alternative strategies exist. One approach is to use more stable precursors that can generate the required reactive intermediate in situ. For example, α,α-dihalo-β-ketoesters can be used in Hantzsch-type syntheses with thioamides to form aminothiophenes, showcasing the versatility of related substrates for different heterocycles.[6] Another strategy involves entirely different synthetic routes to pyridines that do not rely on these unstable intermediates, such as the Bohlmann-Rahtz synthesis or various cycloaddition reactions.[7]
Troubleshooting Guide: Low Yields and Byproduct Formation
This section provides a structured approach to diagnosing and solving common problems encountered when using α-halo-β-keto esters in pyridine synthesis.
| Problem | Probable Cause(s) | Recommended Solutions & Explanations |
| Low to no yield of the desired pyridine product; TLC shows a complex mixture of polar byproducts. | Dominance of the Favorskii Rearrangement: The reaction conditions (e.g., strong base, high temperature) are favoring the base-catalyzed rearrangement over the Hantzsch condensation. The nitrogen source (e.g., ammonia) is acting as a strong enough base to initiate the Favorskii pathway.[3][5] | 1. Modify the Nitrogen Source/Base: Use ammonium acetate instead of aqueous ammonia. Ammonium acetate provides a milder, buffered source of ammonia, which can favor the enamine formation required for the Hantzsch pathway over the direct deprotonation that leads to the Favorskii rearrangement.[8] 2. Control Temperature: Run the reaction at a lower temperature. The Favorskii rearrangement often has a higher activation energy than the initial steps of the Hantzsch synthesis. Maintaining a lower temperature can kinetically favor the desired reaction. 3. Sequential Reagent Addition: Instead of a one-pot reaction, consider a two-step approach. First, synthesize the enamine intermediate by reacting a non-halogenated β-ketoester with ammonium acetate. Then, in a separate step, react the purified enamine with the α-halo-β-keto ester. This avoids exposing the unstable halo-ester to basic conditions for an extended period.[9] |
| Significant amount of starting α-halo-β-keto ester remains unreacted, even after extended reaction times. | 1. Insufficient Reactivity: The halogen may not be a good enough leaving group (e.g., using a chloro- derivative where a bromo- or iodo- derivative is needed).[10] 2. Suboptimal Reaction Conditions: The temperature may be too low for the condensation to occur efficiently, or the chosen solvent may not be appropriate. Classical Hantzsch synthesis can suffer from long reaction times and harsh conditions. | 1. Change the Halogen: If using an α-chloro-β-keto ester, consider switching to the more reactive α-bromo or α-iodo analog. The general order of reactivity is I > Br > Cl.[10] 2. Optimize Conditions: Consider using modern synthetic techniques. Microwave-assisted synthesis can significantly reduce reaction times and improve yields. The use of catalysts like p-toluenesulfonic acid (PTSA) in aqueous micellar solutions under ultrasonic irradiation has also been shown to be highly effective. |
| Formation of multiple, difficult-to-separate pyridine isomers. | Lack of Regiocontrol in Asymmetric Hantzsch Synthesis: When using two different β-dicarbonyl compounds (one of which is the α-halo-β-keto ester), a mixture of symmetrical and unsymmetrical pyridines can form. | Stepwise Condensation: To ensure regioselectivity, pre-form the Knoevenagel condensation product between the aldehyde and one of the β-keto esters first. Then, react this intermediate with the enamine derived from the second β-keto ester (the α-halo derivative in this case). This stepwise approach prevents the formation of undesired symmetrical byproducts.[11] |
Mechanistic Insights: Hantzsch vs. Favorskii
Understanding the competing reaction pathways is crucial for effective troubleshooting.
The Desired Pathway: Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a multi-component reaction that proceeds through the formation of an enamine and an α,β-unsaturated carbonyl compound, which then undergo a Michael addition and subsequent cyclization and dehydration to form a dihydropyridine. This intermediate is then oxidized to the final pyridine product.[2][12]
Caption: Figure 2. The competing Favorskii Rearrangement pathway.
Best Practices and Experimental Protocols
Protocol 1: Optimized Hantzsch Synthesis Using Ethyl 2-chloroacetoacetate
This protocol is designed to favor the Hantzsch pathway by using milder conditions and a buffered ammonia source.
Materials:
-
Aldehyde (1.0 mmol)
-
Ethyl acetoacetate (1.0 mmol)
-
Ethyl 2-chloroacetoacetate (1.0 mmol) [13]* Ammonium acetate (1.2 mmol) [14]* Ethanol (20 mL)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), ethyl 2-chloroacetoacetate (1.0 mmol), and ammonium acetate (1.2 mmol). [14]2. Add 20 mL of ethanol to the flask.
-
Heat the reaction mixture to a gentle reflux (approximately 80°C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.
-
Once the reaction is complete (typically after 4-6 hours), allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude 1,4-dihydropyridine product by column chromatography on silica gel or by recrystallization.
-
The resulting dihydropyridine can be aromatized to the corresponding pyridine using a mild oxidizing agent (e.g., ceric ammonium nitrate (CAN) or iodine in methanol) if desired.
Identifying Byproducts: Spectroscopic Analysis
If you suspect the formation of Favorskii rearrangement byproducts, you can use NMR and IR spectroscopy for identification. For example, the rearrangement of ethyl 2-chloroacetoacetate in the presence of an amine would likely lead to a malonamic acid derivative.
-
¹H NMR: Look for the disappearance of the characteristic singlet for the α-proton of ethyl 2-chloroacetoacetate (around 4.8 ppm in CDCl₃). [15]The appearance of new signals corresponding to the rearranged backbone and potentially a broad signal for an amide N-H proton would be indicative of the byproduct.
-
IR Spectroscopy: The byproduct would likely show a characteristic amide C=O stretch (around 1650 cm⁻¹) in addition to the ester C=O stretch (around 1735 cm⁻¹). The spectrum of the starting material would show two distinct carbonyl stretches for the ketone and ester.
References
-
Hantzsch pyridine synthesis. In: Wikipedia. ; 2023. [Link]
-
Hantzsch pyridine synthesis. Chemeurope.com. [Link]
-
Liu S, Liebeskind LS. A Simple, Modular Synthesis of Substituted Pyridines. J Am Chem Soc. 2008;130(22):6918-6919. [Link]
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Pyridine synthesis. Organic Chemistry Portal. [Link]
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Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. [Link]
-
Mollaebrahimi, L. An efficient and eco-friendly synthesis of 1,4-dihydropyridines via Hantzsch reaction in Glycine-HCl buffer. ACG Publications. 2019. [Link]
-
ONE-POT SYNTHESIS OF HANTZSCH ESTERS AND POLYHYDROQUINOLINE DERIVATIVES CATALYZED BY γ-Al2O3-NANOPARTICLES UNDER SOLVENT-FREE CONDITIONS. ijc.ir. [Link]
-
Donohoe TJ, Jones CR, Winter J, Clark BP. Route to Highly Substituted Pyridines. J Org Chem. 2016;81(21):10376-10382. [Link]
-
Ammonium acetate-mediated “on-water” synthesis of the Hantzsch 1,4-Dihydropyridines. researchgate.net. [Link]
-
Majumder A, Gupta A, Samanta S, Ranu B. “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines. Hindawi. [Link]
-
Miner MR, Vagle JR, Kingston C, Cook AM, Vetticatt MJ. A Pyridine Dearomatization Approach for the Gram Scale Synthesis of (±)-Sparteine. Org Lett. 2017;19(17):4532-4535. [Link]
-
Chen C-Y, Chen Y-C, Chen Y-J, Cheng M-J, Lee G-H, Lin C-F. Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. Molecules. 2022;27(16):5242. [Link]
-
Buttigieg, G. One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. Semantic Scholar. 2020. [Link]
-
Sharma V, Kumar V, Singh P, et al. Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. Commun Chem. 2022;5(1):111. [Link]
-
Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. [Link]
-
Phillips AP. Learning from the Hantzsch synthesis. Journal of Chemical Education. 2000;77(11):1413. [Link]
-
Saini, A. Recent advances in Hantzsch 1,4-dihydropyridines. SciSpace. [Link]
-
JoeCHEM. Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples. YouTube. April 12, 2020. [Link]
-
Pyridine and Pyridine Derivatives. researchgate.net. [Link]
-
Favorskii rearrangement. In: Wikipedia. ; 2023. [Link]
-
Easy Access to β-Halo Amino Esters and Aziridine 2-Carboxylic Esters from Halohydrins. researchgate.net. [Link]
-
Favorskii rearrangement. chemeurope.com. [Link]
-
Favorskii Rearrangement. Name-Reaction.com. [Link]
-
The Favorskiĭ Rearrangement of Haloketones. researchgate.net. [Link]
-
FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS. AdiChemistry. [Link]
-
Hantzsch pyridine synthesis Step 1: Knoevenagel Condensation between the β-ketoester and aldehyde. ChemTube3D. [Link]
-
Rojas Lab. Can You Solve This Wild Multistep Synthesis Problem? Mastering Organic Synthesis! YouTube. January 9, 2025. [Link]
-
Synthesis and proton NMR spectrum of p-xylylenebis(2-(2-ethyl-1,3-propanediol)). researchgate.net. [Link]
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Technical Support Center: Enhancing the Stability of Diethyl 5-methylpyridine-2,3-dicarboxylate During Storage
Welcome to the technical support center for Diethyl 5-methylpyridine-2,3-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on maintaining the stability of this critical intermediate during storage. By understanding the potential degradation pathways and implementing appropriate handling and storage procedures, you can ensure the integrity and purity of your material, leading to more reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Here are some quick answers to common questions regarding the storage and stability of this compound.
| Question | Answer |
| What is the recommended storage temperature for this compound? | For optimal stability, it is recommended to store the compound at 2-8°C [1][2][3]. |
| What is the expected shelf-life of this compound? | When stored under the recommended conditions in a tightly sealed container, this compound is expected to maintain its stability for at least 24 months [1][2]. |
| Should I be concerned about exposure to light? | Yes, pyridine derivatives can be susceptible to photodegradation. It is crucial to store the compound in a light-protected environment , such as an amber glass vial or in a dark cabinet[2]. |
| Is an inert atmosphere necessary for storage? | While not always mandatory for short-term storage, for long-term stability, storing under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent oxidative degradation[2]. |
| What are the initial signs of degradation? | Visual signs of degradation can include a change in color from white/off-white to yellow or brown, and a change in the physical state of the powder. Chemical analysis by HPLC is the most reliable method to detect degradation products. |
Troubleshooting Guide: Addressing Common Stability Issues
This section provides a more detailed, question-and-answer-style troubleshooting guide to address specific issues you might encounter during your experiments.
Issue 1: I've noticed a decrease in the purity of my this compound sample over time, as confirmed by HPLC analysis. What could be the cause?
A decrease in purity is a clear indicator of chemical degradation. The most probable causes are hydrolysis, photodegradation, or thermal decomposition.
Causality Behind Experimental Choices:
-
Hydrolysis: The ester functional groups in this compound are susceptible to hydrolysis, which is the cleavage of the ester bond by water. This reaction can be catalyzed by both acids and bases, leading to the formation of the corresponding mono-ester and dicarboxylic acid derivatives. Even trace amounts of moisture in the storage container or exposure to humid air can initiate this process over time.
-
Photodegradation: The pyridine ring, a heteroaromatic system, can absorb UV light. This absorption can lead to photochemical reactions, resulting in the formation of various degradation products.
-
Thermal Decomposition: Although this compound is a solid with a relatively high melting point, prolonged exposure to elevated temperatures, even below its melting point, can accelerate degradation reactions.
Workflow for Investigation and Mitigation:
Caption: Troubleshooting workflow for decreased purity.
Step-by-Step Mitigation Protocol:
-
Review Storage Conditions: Immediately verify that the compound is stored at the recommended 2-8°C in a dark and dry location.
-
Container Integrity: Ensure the container is tightly sealed. If the cap is loose or the seal is compromised, transfer the material to a new, dry, and tightly sealed container. For long-term storage, consider using a container with a PTFE-lined cap.
-
Inert Atmosphere: If not already done, purge the headspace of the container with an inert gas like nitrogen or argon before sealing. This will displace oxygen and moisture, minimizing the risk of oxidation and hydrolysis.
-
Analytical Confirmation: To confirm the degradation pathway, it is advisable to perform a forced degradation study. This involves intentionally exposing the compound to harsh conditions (acid, base, peroxide, heat, light) to generate degradation products. The degradation profile can then be compared to the impurities observed in your stored sample.
Issue 2: My sample has developed a yellowish tint. Is it still usable?
A color change is a common visual indicator of degradation. While a slight discoloration may not always signify a significant loss of purity, it warrants further investigation.
Causality Behind Experimental Choices:
The formation of colored impurities is often associated with the generation of chromophores, which are molecules that absorb visible light. In the case of this compound, these could arise from:
-
Oxidative Degradation: The pyridine ring can be susceptible to oxidation, leading to the formation of N-oxides or other colored byproducts.
-
Complex Degradation Pathways: A cascade of degradation reactions, potentially initiated by light or heat, can lead to the formation of complex, colored polymeric materials.
Decision Pathway for Sample Usability:
Caption: Decision pathway for a discolored sample.
Experimental Protocol: Purity Assessment by HPLC
-
Standard Preparation: Prepare a standard solution of this compound of known concentration from a fresh, high-purity batch.
-
Sample Preparation: Prepare a solution of the discolored sample at the same concentration as the standard.
-
HPLC Analysis: Analyze both the standard and the sample using a validated HPLC method. A typical method might involve a C18 column with a mobile phase of acetonitrile and water.
-
Data Interpretation: Compare the chromatograms. The presence of new peaks or a significant decrease in the area of the main peak in the sample chromatogram confirms degradation. Quantify the purity of the discolored sample.
Issue 3: I need to handle the compound outside of a controlled storage environment for my experiment. What precautions should I take?
Minimizing exposure to detrimental conditions during handling is crucial to prevent degradation.
Best Practices for Handling:
-
Minimize Exposure Time: Only take out the amount of material needed for your experiment and return the main stock to the recommended storage conditions as quickly as possible.
-
Work in a Controlled Environment: If possible, handle the compound in a glove box under an inert atmosphere to minimize exposure to moisture and oxygen. If a glove box is not available, work in a fume hood with low humidity.
-
Avoid Bright Light: Handle the compound under subdued laboratory lighting and avoid direct sunlight.
-
Use Dry Glassware and Solvents: Ensure all glassware and solvents used are thoroughly dried to prevent hydrolysis.
Proactive Stability Management: Forced Degradation Studies
To proactively understand the stability of this compound, a forced degradation study is an invaluable tool. This involves subjecting the compound to a range of stress conditions to identify potential degradation products and pathways. This information is critical for developing stability-indicating analytical methods and for establishing appropriate storage conditions.
Forced Degradation Conditions Based on ICH Guidelines:
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours | Hydrolysis of one or both ester groups to form the corresponding mono- and di-carboxylic acids. |
| Base Hydrolysis | 0.1 M NaOH at room temperature for 4 hours | Rapid hydrolysis of the ester groups. |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | Oxidation of the pyridine ring to form N-oxides or other oxidative degradation products. |
| Thermal Degradation | Dry heat at 80°C for 48 hours | General decomposition, potentially leading to a variety of degradation products. |
| Photostability | Exposure to a combination of UV and visible light as per ICH Q1B guidelines. | Photochemical reactions involving the pyridine ring. |
Experimental Workflow for a Forced Degradation Study:
Caption: Workflow for a forced degradation study.
References
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]
-
MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]
-
AMSbiopharma. (2023). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Guide to the Biological Activity of Pyridine Derivatives: Spotlight on Diethyl 5-methylpyridine-2,3-dicarboxylate
The pyridine ring is a cornerstone of medicinal chemistry, serving as a versatile scaffold in a vast number of pharmaceuticals and biologically active compounds.[1][2] This six-membered heterocycle is the second most common in drugs approved by the U.S. Food and Drug Administration (FDA), a testament to its privileged status in drug design.[1][2][3] Pyridine derivatives exhibit a remarkable breadth of pharmacological effects, including antimicrobial, antiviral, anticancer, anti-inflammatory, and enzyme inhibitory activities.[2][4][5][6][7]
This guide provides a comparative analysis of the biological activities of various pyridine derivatives, with a special focus on Diethyl 5-methylpyridine-2,3-dicarboxylate . While this specific molecule is widely recognized as a valuable organic intermediate in the synthesis of dyes, pesticides, and pharmaceuticals, its intrinsic biological profile is less explored than its more complex relatives.[8] By contrasting its structural features with those of highly active pyridine compounds, we can better understand the structure-activity relationships (SAR) that govern efficacy and guide future drug development endeavors.
The Subject of Comparison: this compound
This compound is a specialized organic compound valued for its balanced reactivity. Its structure features a pyridine core substituted with a methyl group at the 5-position and two ethyl ester (dicarboxylate) groups at the 2- and 3-positions. These ester groups serve as excellent leaving groups for nucleophilic substitution, making the compound a versatile building block in multi-step syntheses. While its primary role is that of a synthetic precursor, its dicarboxylate functionality is a feature shared with other biologically active pyridine derivatives, suggesting a potential, if yet uncharacterized, for biological interaction.
Comparative Biological Activity Profiles
To understand the potential of the this compound scaffold, we will compare it against other pyridine derivatives across several key areas of biological activity.
Anticancer and Antiproliferative Activity
The pyridine nucleus is a common feature in many approved anticancer drugs, including kinase inhibitors like Imatinib and Sorafenib.[3][9] Research into the structure-activity relationship of pyridine derivatives reveals that specific substitutions are critical for enhancing antiproliferative effects.
Structure-Activity Relationship (SAR) Insights:
-
Favorable Groups: The presence of methoxy (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups tends to enhance antiproliferative activity.[1][2][10]
-
Unfavorable Groups: Conversely, the addition of halogen atoms or other bulky groups can decrease activity.[1][2]
Comparative Data: Pyridine dicarboxylate derivatives, particularly when complexed with metals, have shown significant anticancer potential.[11][12] For instance, certain Thallium(III) complexes incorporating pyridine dicarboxylic acid have demonstrated potent cytotoxicity against human melanoma (A375) and colon cancer (HT29) cell lines.[13] Another class, pyridine-ureas, has exhibited powerful, sub-micromolar inhibitory activity against breast cancer (MCF-7) cells, in part by inhibiting the VEGFR-2 kinase.[9]
| Compound Class | Target/Cell Line | Activity (IC₅₀) | Reference |
| Pyridine-Urea Derivative (Compound 8e) | MCF-7 (Breast Cancer) | 0.22 µM | [9] |
| Thallium(III) Pyridine Dicarboxylate (Complex C3) | A375 (Melanoma) | 7.23 µM | [13] |
| Thallium(III) Pyridine Dicarboxylate (Complex C3) | HT29 (Colon Cancer) | 193.18 µM | [13] |
| Sorafenib (Reference Drug) | MCF-7 (Breast Cancer) | 4.50 µM | [9] |
IC₅₀: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data suggests that while the basic pyridine dicarboxylate structure has potential, its efficacy is dramatically enhanced through complexation or derivatization into more complex structures like pyridine-ureas.
Antimicrobial (Antibacterial & Antifungal) Activity
The rise of multidrug-resistant (MDR) pathogens has spurred the search for new antimicrobial agents, and pyridine derivatives are promising candidates.[14] They have shown efficacy against a wide range of Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[15][16]
Comparative Data: Numerous studies have demonstrated the potent antimicrobial effects of substituted pyridines. For example, certain pyridine-benzothiazole hybrids and isonicotinic acid hydrazides exhibit significant activity against bacteria like S. aureus and E. coli and fungi such as C. albicans with Minimum Inhibitory Concentrations (MIC) in the low microgram per milliliter range.[17] Similarly, 2-pyridinyl substituted quinolines have shown excellent activity against clinically relevant fungi, including Candida species and Cryptococcus neoformans.[18]
| Compound Class | Microorganism | Activity (MIC) | Reference |
| Isonicotinic Acid Hydrazide Derivatives | S. aureus, B. subtilis, E. coli, P. aeruginosa | 6.25–12.5 µg/mL | [17] |
| Isonicotinic Acid Hydrazide Derivatives | C. albicans, C. glabrata | 12.5 µg/mL | [17] |
| Pyridine-imidazo[2,1b]-1,3,4-thiadiazole | Various microbial pathogens | Good activity (up to 95.1% inhibition) | [14] |
| 2-(Pyridin-4-yl)quinoline | Candida albicans | Good MIC₅₀ and MIC₈₀ | [18] |
| 6-ethyl-2-(pyridin-2-yl)quinoline | Cryptococcus neoformans | Best properties among tested series | [18] |
MIC: Minimum Inhibitory Concentration, the lowest concentration of a chemical that prevents visible growth of a bacterium or fungus.
The evidence strongly indicates that the pyridine scaffold is highly effective when functionalized with other heterocyclic systems (like quinoline or thiadiazole) or specific pharmacophores (like hydrazides).
Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases. Pyridine derivatives, particularly 3-hydroxy-pyridine-4-ones, have demonstrated significant anti-inflammatory effects.[19][20]
Mechanism of Action Insights: The anti-inflammatory action of these compounds is thought to be linked to their iron-chelating properties.[20] Key enzymes in the inflammatory pathway, such as cyclooxygenase (COX) and lipoxygenase, are heme-dependent (contain iron). By chelating iron, these pyridine derivatives may inhibit the activity of these enzymes, thereby reducing the production of inflammatory mediators.[19][20][21]
Experimental Models:
-
Carrageenan-Induced Paw Edema: A standard acute inflammation model where an irritant (carrageenan) is injected into a rat's paw, and the swelling is measured over time. Anti-inflammatory drugs reduce this swelling.[19][20][21]
-
Croton Oil-Induced Ear Edema: A topical inflammation model where croton oil is applied to a mouse's ear, causing swelling that can be reduced by anti-inflammatory agents.[19][20]
One study found that a 3-hydroxy-pyridine-4-one derivative with a benzyl group substitution showed the greatest potency on a molar basis, highlighting the importance of specific substitutions for activity.[19]
Enzyme Inhibitory Activity
Pyridine derivatives are known to inhibit a variety of clinically important enzymes.[22] A prominent area of research is the development of cholinesterase inhibitors for the treatment of Alzheimer's disease.
Cholinesterase Inhibition: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are enzymes that break down the neurotransmitter acetylcholine. Inhibiting these enzymes can improve cognitive function in Alzheimer's patients. Pyridine derivatives have been designed as potent inhibitors of both enzymes.[23][24][25]
Comparative Data: Studies on pyridine diamine derivatives have shown potent inhibitory activity. The length of an aliphatic chain linking two aromatic groups and the nature of the substitutions on those groups significantly impact potency and selectivity for AChE versus BChE.[23][24]
| Compound Class | Enzyme | Activity | Reference |
| Pyridine Carbamate (Compound 8) | Human AChE | IC₅₀ = 0.153 µM | [25] |
| Pyridine Carbamate (Compound 11) | Human BChE | IC₅₀ = 0.828 µM | [25] |
| Pyrimidine Diamine (Compound 22) | Equine BChE | Kᵢ = 99 nM | [24] |
Kᵢ: Inhibition constant, indicates how tightly an inhibitor binds to an enzyme.
These results show that by incorporating specific functional groups like carbamates or by designing dual-binding site inhibitors, the pyridine scaffold can be tuned to potently inhibit specific enzyme targets.
Experimental Protocols & Workflows
To ensure the trustworthiness and reproducibility of biological data, standardized protocols are essential. Below are representative methodologies for assessing the activities discussed.
General Experimental Workflow
The discovery and validation of a biologically active compound is a multi-step process. It begins with chemical synthesis and proceeds through a cascade of biological assays, from broad initial screens to more specific mechanistic studies.
Caption: General workflow from compound synthesis to in vivo validation.
Protocol 1: MTT Assay for Anticancer Activity
This protocol determines the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Causality: The assay relies on the ability of mitochondrial reductase enzymes in living cells to convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test pyridine derivative in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a known anticancer drug (positive control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Broth Microdilution for MIC Determination
This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Causality: The protocol identifies the lowest concentration of a compound that visibly inhibits the growth of a microorganism in a liquid medium.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 2-fold serial dilution of the test pyridine derivative in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., S. aureus or C. albicans) adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control well (no compound) and a sterility control well (no microbes).
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring the optical density with a plate reader.
Conclusion and Future Outlook
The pyridine scaffold is undeniably one of the most versatile and important heterocycles in modern drug discovery.[26][27] A comprehensive review of the literature demonstrates that strategic functionalization of the pyridine ring is key to unlocking a wide array of potent biological activities, from anticancer and antimicrobial to anti-inflammatory and enzyme inhibition.
While This compound is primarily utilized as a synthetic intermediate, its core structure is present in more complex, highly active molecules. The dicarboxylate feature, in particular, is seen in compounds with demonstrated anticancer properties.[12][13] The lack of extensive biological data on this compound itself suggests an opportunity for exploration. It represents a foundational block that, through targeted chemical modification—such as amidation, reduction, or incorporation into larger heterocyclic systems—could yield novel therapeutic candidates.
For researchers and drug development professionals, the key takeaway is the power of structure-activity relationships. The examples provided in this guide illustrate how minor chemical modifications can lead to major changes in biological function.[28] The journey from a simple intermediate like this compound to a life-saving drug is paved with a deep understanding of these fundamental principles of medicinal chemistry.
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A Comparative Guide to the Structural Validation of Synthesized Diethyl 2,5-Pyridinedicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for validating the structure of synthesized diethyl 2,5-pyridinedicarboxylate, a pivotal building block in medicinal chemistry and materials science.[1][2] Its utility stems from the reactivity of its pyridine ring and ester functionalities, which allow for the creation of more complex molecules.[1][2] This document outlines the experimental protocols for its synthesis and structural verification, and compares its analytical data with those of structurally similar pyridine dicarboxylate derivatives.
Introduction: The Importance of Rigorous Structural Validation
In the realm of drug discovery and materials science, the unequivocal confirmation of a molecule's structure is a foundational prerequisite. Purity and structural integrity are not merely parameters of quality control; they are essential for ensuring the reliability and reproducibility of experimental data.[3] The presence of even trace impurities can lead to misleading biological activity or unpredictable material properties.[3] Diethyl 2,5-pyridinedicarboxylate, a versatile intermediate, is no exception.[1] Its derivatives are explored as potential therapeutic agents and are used in the synthesis of functional materials like Metal-Organic Frameworks (MOFs).[1] Therefore, a multi-faceted analytical approach is crucial to confirm its identity and purity post-synthesis.
Synthesis Pathway: Fischer Esterification
The most common and efficient method for synthesizing diethyl 2,5-pyridinedicarboxylate is the Fischer esterification of 2,5-pyridinedicarboxylic acid.[1][2][4] This acid-catalyzed reaction with an excess of ethanol drives the equilibrium towards the formation of the desired diester.
Experimental Protocol: Synthesis of Diethyl 2,5-Pyridinedicarboxylate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2,5-pyridinedicarboxylic acid in absolute ethanol.
-
Acid Catalysis: Slowly add concentrated sulfuric acid to the suspension while stirring. The mixture will gradually become a solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for approximately 16 hours to ensure complete esterification.[1][4]
-
Work-up: After cooling, pour the reaction mixture into ice-water and neutralize carefully with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer multiple times with a suitable organic solvent, such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography.[1][4]
The rationale behind using a large excess of ethanol is to shift the reaction equilibrium towards the product side, maximizing the yield. Sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.
Structural Validation Workflow: A Multi-Technique Approach
A single analytical technique is rarely sufficient for the unambiguous structural elucidation of a synthesized compound.[5][6] A combination of spectroscopic methods provides complementary information, leading to a confident structural assignment.
Caption: Workflow for Synthesis and Structural Validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.
¹H NMR Spectroscopy
The ¹H NMR spectrum of diethyl 2,5-pyridinedicarboxylate is expected to show distinct signals for the aromatic protons of the pyridine ring and the ethyl ester groups.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -CH₃ (ester) | ~1.4-1.5 | Triplet (t) | ~7.5 | 6H |
| -CH₂ (ester) | ~4.5-4.6 | Quartet (q) | ~7.5 | 4H |
| Pyridine H-3 | ~8.17 | Doublet (d) | ~8.0 | 1H |
| Pyridine H-4 | ~8.47 | Doublet of doublets (dd) | ~8.0, ~2.5 | 1H |
| Pyridine H-6 | ~9.33 | Doublet (d) | ~2.5 | 1H |
Data compiled from literature sources.[1][4]
The distinct chemical shifts and coupling patterns of the three pyridine protons are characteristic of a 2,5-disubstituted pyridine ring. The downfield shift of the H-6 proton is due to its proximity to the electronegative nitrogen atom and the deshielding effect of the adjacent ester group.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| -CH₃ (ester) | ~14 |
| -CH₂ (ester) | ~62 |
| Pyridine C-3 | ~128 |
| Pyridine C-4 | ~137 |
| Pyridine C-6 | ~152 |
| Pyridine C-2 | ~148 |
| Pyridine C-5 | ~130 |
| C=O (ester) | ~164, ~165 |
Note: Precise chemical shifts can vary depending on the solvent and concentration.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The spectrum of diethyl 2,5-pyridinedicarboxylate is expected to show characteristic absorption bands.
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
| C=O (ester) | ~1710-1730 | Strong, sharp |
| C-O (ester) | ~1250-1280 | Strong |
| C=N, C=C (aromatic) | ~1600 | Medium |
| C-H (aromatic) | ~3000-3100 | Weak to medium |
| C-H (aliphatic) | ~2850-3000 | Medium |
Data compiled from literature sources.[1][4]
The presence of a strong absorption band around 1720 cm⁻¹ is a clear indication of the ester carbonyl group. The absence of a broad O-H stretch (typically around 3000-3500 cm⁻¹) from the starting carboxylic acid confirms the completion of the esterification reaction.
Mass Spectrometry (MS): Determining the Molecular Weight
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule, allowing for the determination of its molecular weight. For diethyl 2,5-pyridinedicarboxylate (C₁₁H₁₃NO₄), the expected molecular weight is 223.23 g/mol .[7]
In a typical electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z = 223. The fragmentation pattern can also provide further structural information.
Comparison with Alternative Pyridine Dicarboxylates
To highlight the importance of a comprehensive validation approach, it is useful to compare the expected data for diethyl 2,5-pyridinedicarboxylate with that of its isomers and related compounds.
| Compound | Key Differentiating Spectroscopic Features |
| Diethyl 2,6-pyridinedicarboxylate | ¹H NMR: Only two signals for the pyridine protons (a doublet and a triplet) due to symmetry. |
| Diethyl 3,5-pyridinedicarboxylate | ¹H NMR: Two signals for the pyridine protons (a doublet and a triplet) due to symmetry. Different chemical shifts compared to the 2,6-isomer. |
| Diethyl 2,3-pyridinedicarboxylate | ¹H NMR: Three distinct aromatic signals with different coupling patterns compared to the 2,5-isomer. |
This comparison underscores that while techniques like FT-IR and MS can confirm the presence of the correct functional groups and molecular weight, only NMR spectroscopy can definitively distinguish between the different positional isomers.
Caption: Logical relationship for comparative analysis.
Purity Assessment: Beyond Structural Confirmation
While spectroscopic methods confirm the structure, they can also provide an indication of purity.[3] For instance, the presence of unexpected signals in an NMR spectrum or unassigned peaks in a mass spectrum may indicate the presence of impurities.[6] For a more quantitative assessment of purity, chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are often employed. Quantitative NMR (qNMR) is also a powerful technique for determining purity without the need for a reference standard of the analyte.[8]
Conclusion: An Integrated and Self-Validating Approach
The structural validation of a synthesized compound like diethyl 2,5-pyridinedicarboxylate is a critical process that relies on the convergence of data from multiple analytical techniques. This guide has demonstrated that while each technique provides valuable information, it is their collective interpretation that leads to an unambiguous and trustworthy structural assignment. By explaining the causality behind experimental choices and presenting data in a comparative context, this guide aims to equip researchers, scientists, and drug development professionals with the necessary insights to ensure the scientific integrity of their work. The protocols and data presented herein serve as a self-validating system, where the results from one technique should be consistent with and complementary to the others.
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Comparing the efficacy of different catalysts in pyridine C-H functionalization.
Introduction: The Strategic Importance of Pyridine Functionalization
The pyridine motif is a cornerstone of modern science, forming the structural core of numerous FDA-approved pharmaceuticals, agrochemicals, and advanced materials.[1] Its unique electronic properties and ability to act as a ligand for transition metals make it a highly valuable scaffold.[1] However, the very features that make pyridine so useful also present a significant synthetic challenge. The electron-deficient nature of the ring and the strong coordinating ability of the nitrogen atom often deactivate catalysts or lead to undesired side reactions, making direct and selective C-H functionalization a formidable task.[1]
Traditional synthetic routes often rely on pre-functionalized starting materials, an approach that is atom- and step-uneconomical. Direct C-H activation, the process of converting a typically inert C-H bond into a new C-C or C-X bond, offers a more elegant and sustainable pathway to complex pyridine derivatives. This guide provides an in-depth comparison of the leading transition metal catalysts—Palladium, Rhodium, Ruthenium, and emerging earth-abundant metals like Iron—employed for this critical transformation. We will delve into the mechanistic underpinnings of their reactivity, compare their performance with quantitative data, and provide detailed experimental protocols for practical application.
The Challenge: Overcoming Pyridine's Innate Reactivity
The primary hurdle in pyridine C-H activation is the Lewis basic nitrogen atom. It readily coordinates to transition metal centers, which can sequester the catalyst and prevent it from participating in the desired C-H activation steps.[2][3] Strategies to overcome this include the use of directing groups, which position the catalyst near a specific C-H bond, or the temporary modification of the pyridine ring (e.g., formation of N-oxides) to modulate its electronic properties. This guide will focus on directed C-H functionalization, a robust and widely adopted strategy.
Palladium: The Versatile Workhorse
Palladium complexes are arguably the most extensively studied catalysts for C-H functionalization. Their versatility, functional group tolerance, and predictable reactivity have made them indispensable tools in the synthetic chemist's arsenal.
Mechanism of Action: The Pd(II)/Pd(IV) or Pd(II)/Pd(0) Cycle
Palladium-catalyzed C-H functionalization typically proceeds via one of two major catalytic cycles. In the context of directed C-H arylation or olefination, a Pd(II)/Pd(IV) or Pd(II)/Pd(0) cycle is often invoked.
Using a directing group, such as the phenyl group in 2-phenylpyridine, the reaction is initiated by the coordination of the pyridine nitrogen to a Pd(II) salt (e.g., Pd(OAc)₂). This is followed by a concerted metalation-deprotonation (CMD) step to form a stable five-membered palladacycle intermediate. This step is often rate-determining. From here, the pathway diverges:
-
Oxidative Addition Pathway (Pd(II)/Pd(IV)): The palladacycle can undergo oxidative addition with an aryl halide or other coupling partner, forming a high-valent Pd(IV) intermediate. Reductive elimination from this species forges the new C-C bond and regenerates the active Pd(II) catalyst.[2][3]
-
Reductive Elimination Pathway (Pd(II)/Pd(0)): Alternatively, the palladacycle can react with an organometallic reagent or undergo olefination, followed by reductive elimination to yield the product and a Pd(0) species, which is then re-oxidized to Pd(II) to continue the cycle.
Caption: Generalized Pd(II)/Pd(IV) catalytic cycle for C-H arylation.
Performance & Efficacy
Palladium catalysts exhibit high efficiency for the ortho-arylation and olefination of 2-phenylpyridines and related substrates. Yields are often excellent, and the reactions can tolerate a wide range of functional groups.[2] However, they typically require relatively high temperatures (100-140 °C) and the use of silver salts or other stoichiometric oxidants, which can be a drawback in terms of cost and sustainability.[4]
Rhodium: The Efficient and Selective Alternative
Rhodium catalysts have emerged as powerful alternatives to palladium, often operating under milder conditions and enabling unique selectivities, including asymmetric transformations.
Mechanism of Action: The Rh(I)/Rh(III) Cycle
Rhodium-catalyzed C-H functionalization, particularly for arylation with aryl halides, generally follows a Rh(I)/Rh(III) catalytic cycle. The cycle is initiated by the oxidative addition of an aryl halide to a Rh(I) complex. The resulting Rh(III) species then undergoes chelation-assisted C-H activation with the pyridine substrate to form a rhodacycle. Finally, reductive elimination generates the C-C coupled product and regenerates the active Rh(I) catalyst. This pathway is particularly effective for the synthesis of planar chiral ferrocenes, where the pyridine acts as an efficient directing group.[5]
Caption: Generalized Rh(I)/Rh(III) cycle for directed C-H arylation.
Performance & Efficacy
Rhodium catalysts can achieve high yields (often >90%) for C-H arylation at lower temperatures (e.g., 80 °C) compared to many palladium systems.[5] A key advantage is their application in asymmetric catalysis, providing access to valuable chiral molecules with high enantioselectivity (95–>99% ee).[5] While highly effective, the cost of rhodium can be a significant consideration for large-scale synthesis.
Ruthenium: A Cost-Effective and Robust Contender
Ruthenium offers a more cost-effective alternative to palladium and rhodium while still providing excellent catalytic activity for various C-H functionalization reactions, including olefinations and arylations.
Mechanism of Action
Ruthenium-catalyzed C-H activation often involves the formation of a ruthenacycle intermediate, similar to palladium and rhodium. For instance, in the C-H olefination of imidazo[1,2-a]pyridines, a Ru(II) catalyst can coordinate to the substrate, undergo C-H activation to form a five-membered ruthenacycle, which then reacts with an acrylate via migratory insertion followed by β-hydride elimination to yield the C-3 olefinated product.[6] The catalytic cycle is often closed by an oxidant like Cu(OAc)₂.
Performance & Efficacy
Ruthenium catalysts have demonstrated high regioselectivity, particularly for the C-3 olefination of fused pyridine systems like imidazo[1,2-a]pyridines, providing exclusively the E-stereoisomer.[6] They can be more economical than Rh and Pd, and catalytic systems using inexpensive RuCl₃·xH₂O have been developed for direct arylation, showing good functional group compatibility.[7] However, reaction conditions can still be demanding, often requiring high temperatures.
Earth-Abundant Metals: The Sustainable Frontier
Driven by the need for more sustainable and economical chemical processes, research into C-H activation using earth-abundant first-row transition metals like iron and copper is rapidly expanding.
Iron-Catalyzed C-H Arylation
Iron catalysts are highly attractive due to their low cost, low toxicity, and environmental benignity. Iron-catalyzed C-H arylation often utilizes a directing group strategy and an organometallic coupling partner, such as a Grignard or arylzinc reagent. The mechanism is believed to involve the formation of an organoiron intermediate which then undergoes a C-H activation step. An oxidant is required to turn over the catalytic cycle.
Performance & Efficacy
Remarkably, iron-catalyzed systems have been shown to perform C-H arylations at significantly lower temperatures (even 0 °C) and in shorter reaction times (15 minutes) compared to their precious metal counterparts for certain substrates.[8] While the substrate scope is still under development and can be more limited than with precious metals, the potential for highly efficient and sustainable catalysis is immense.
Quantitative Performance Comparison
The following tables summarize typical reaction conditions and yields for the C-H arylation and olefination of representative pyridine substrates. Direct comparison is challenging due to the variability in substrates, directing groups, and coupling partners across studies. However, these examples provide a valuable snapshot of each catalyst's general performance.
Table 1: Comparison of Catalysts for C-H Arylation of Pyridine Derivatives
| Catalyst System | Substrate | Coupling Partner | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd (OAc)₂ (5 mol%) | 3-Me-2-phenylpyridine | [Ph₂I]BF₄ | 100 | 8-24 | ~95 | [9] |
| Rh (I) complex (5 mol%) | 2-Pyridylferrocene | Aryl Bromide | 80 | 12 | 96 | [5] |
| Ru Cl₃·xH₂O (5 mol%) | 2-Phenylpyridine | Aryl Iodide | 120 | 24 | 85 (mono) | [7] |
| Fe Cl₂ (10 mol%) | Imine-directed pyridine | Aryl-MgBr | 0 | 0.25 | 88 | [8] |
Table 2: Comparison of Catalysts for C-H Olefination of Pyridine Derivatives
| Catalyst System | Substrate | Coupling Partner | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd (OAc)₂ (10 mol%) | Pyridine | Acrylate | 130 | 48 | ~65 (C2+C3) | [10] |
| Ru (II) complex (5 mol%) | Imidazo[1,2-a]pyridine | Acrylate | 120 | 12 | 92 (C3) | [6] |
Experimental Protocols
A robust experimental design is critical for reproducibility and success. Below are representative, step-by-step protocols for palladium- and rhodium-catalyzed C-H functionalization reactions.
General Experimental Workflow
The setup for these reactions typically involves inert atmosphere techniques to prevent catalyst degradation and side reactions, especially when using air-sensitive reagents.
Caption: A typical workflow for transition metal-catalyzed C-H activation.
Protocol 1: Rhodium-Catalyzed Enantioselective C-H Arylation
This protocol is adapted from a procedure for the synthesis of planar chiral ferrocenes.[5]
-
Preparation: To a 10 mL oven-dried Schlenk tube, add the base (e.g., LiOᵗBu, 0.6 mmol), the chiral ligand (0.04 mmol), the rhodium precursor (e.g., [Rh(C₂H₄)₂Cl]₂, 0.01 mmol), the pyridine substrate (0.2 mmol), and the aryl bromide coupling partner (0.4 mmol).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with dry argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous solvent (e.g., THF, 2.0 mL) via a gas-tight syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at the specified temperature (e.g., 80 °C) and stir for the required duration (e.g., 12-24 hours).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS analysis of small aliquots.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate, 5.0 mL) and filter it through a short pad of celite to remove insoluble salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography to isolate the desired product.
Protocol 2: Ruthenium-Catalyzed C-3 Olefination of Imidazo[1,2-a]pyridines
This protocol is a representative example based on published methods.[6]
-
Preparation: In a sealed tube, combine the imidazo[1,2-a]pyridine substrate (0.5 mmol), the ruthenium catalyst (e.g., [Ru(p-cymene)Cl₂]₂, 0.0125 mmol, 2.5 mol%), the oxidant (e.g., Cu(OAc)₂·H₂O, 1.0 mmol), and the base/additive (e.g., AgSbF₆, 0.25 mmol).
-
Reagent Addition: Add the acrylate coupling partner (1.0 mmol) and the solvent (e.g., DCE, 2 mL).
-
Reaction: Seal the tube and place it in a preheated oil bath at 120 °C. Stir the reaction mixture for 12 hours.
-
Workup: After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with dichloromethane (DCM).
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to obtain the pure olefinated product.
Conclusion and Future Outlook
The direct C-H functionalization of pyridines has matured into a powerful synthetic strategy, with palladium, rhodium, and ruthenium catalysts each offering distinct advantages in terms of versatility, selectivity, and cost. Palladium remains the broadly applicable workhorse, while rhodium provides exceptional efficiency and access to chiral products. Ruthenium stands as a robust and more economical choice.
The most exciting frontier is the continued development of catalysts based on earth-abundant metals like iron.[8] These systems promise to revolutionize the field by offering highly sustainable and cost-effective methods that, in some cases, already outperform their precious metal counterparts in terms of reaction conditions. Future research will undoubtedly focus on expanding the substrate scope of these new catalysts and elucidating their mechanisms to unlock their full potential, paving the way for even more efficient and environmentally benign synthesis of critical pyridine-containing molecules.
References
Sources
- 1. Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 4. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 5. chinesechemsoc.org [chinesechemsoc.org]
- 6. Ruthenium-catalyzed direct C-3 oxidative olefination of imidazo[1,2-a]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Ti-Promoted Pd- and Fe-Catalyzed Regiodivergent C-H Arylation of Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Compass: Navigating the Coordination Chemistry of Chromium Pyridine Dicarboxylates
A Senior Application Scientist's Guide to the Comparative Spectroscopic Analysis of Chromium(III) Complexes with Pyridine-2,6-dicarboxylic acid, Pyridine-2,3-dicarboxylic acid, and Pyridine-2,5-dicarboxylic acid.
In the intricate world of coordination chemistry, the subtle interplay between metal centers and organic ligands dictates the physical and chemical properties of the resulting complexes. For researchers and professionals in drug development, understanding these nuances is paramount. Chromium(III) complexes with pyridine dicarboxylic acid isomers, in particular, have garnered significant interest due to their potential biological activities. This guide provides a comprehensive spectroscopic comparison of chromium(III) complexes with three key isomers: pyridine-2,6-dicarboxylic acid (dipicolinic acid), pyridine-2,3-dicarboxylic acid (quinolinic acid), and pyridine-2,5-dicarboxylic acid (isocinchomeronic acid).
This in-depth analysis, grounded in experimental data, will navigate the characteristic spectroscopic signatures imparted by the distinct coordination modes of these ligands. We will delve into the insights provided by UV-Visible, Infrared, and Nuclear Magnetic Resonance spectroscopy, offering a framework for the identification and characterization of these important compounds.
The Foundation: Synthesis and Stoichiometry
The journey into the spectroscopic world of these complexes begins with their synthesis. A common and effective method involves the reaction of a chromium(III) salt, such as chromium(III) chloride hexahydrate (CrCl₃·6H₂O), with the sodium salt of the respective pyridine dicarboxylic acid in an aqueous medium.[1][2] The stoichiometry of the resulting complexes, as determined by Job's method of continuous variation, is consistently found to be a 1:2 metal-to-ligand ratio.[1][2] This indicates the formation of complexes with the general formula [Cr(PDC)₂]⁻, where PDC represents the dianion of the pyridine dicarboxylic acid.
The pH of the reaction medium is a critical parameter influencing the formation and precipitation of the complexes. Typically, the complexes are synthesized in a slightly acidic to neutral pH range (pH 4-6) and precipitate upon acidification.[1][2] This pH dependence underscores the importance of the deprotonation of the carboxylic acid groups for effective coordination to the chromium(III) center.
Experimental Protocol: Synthesis of Chromium(III) Pyridine Dicarboxylate Complexes
This protocol outlines the general procedure for the synthesis of Cr(III) complexes with pyridine-2,6-, pyridine-2,3-, and pyridine-2,5-dicarboxylic acids.
Materials:
-
Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)
-
Pyridine-2,6-dicarboxylic acid (dipicolinic acid)
-
Pyridine-2,3-dicarboxylic acid (quinolinic acid)
-
Pyridine-2,5-dicarboxylic acid (isocinchomeronic acid)
-
Sodium hydroxide (NaOH)
-
Distilled water
-
Hydrochloric acid (HCl, for pH adjustment)
Procedure:
-
Ligand Salt Preparation: Prepare a 0.01 M solution of the sodium salt of the desired pyridine dicarboxylic acid by dissolving the acid in a minimal amount of 0.01 M NaOH solution.
-
Chromium(III) Solution Preparation: Prepare a 0.01 M aqueous solution of CrCl₃·6H₂O.
-
Complexation: In a beaker, mix 20 mL of the 0.01 M ligand salt solution with 10 mL of the 0.01 M Cr(III) solution. This corresponds to a 2:1 ligand-to-metal molar ratio.
-
pH Adjustment and Precipitation: Monitor the pH of the resulting solution. A colored complex should form. For the pyridine-2,6-dicarboxylate complex, a pink-violet color is observed, while the pyridine-2,3- and pyridine-2,5-dicarboxylate complexes yield purple-violet solutions.[1][2] To induce precipitation, carefully adjust the pH to the acidic range (pH 2-3.5) using dilute HCl.
-
Isolation and Purification: Allow the precipitate to settle. Filter the solid complex using a Buchner funnel, wash it with distilled water to remove any unreacted starting materials, and then with a small amount of ethanol.
-
Drying: Dry the resulting colored powder in a desiccator over anhydrous calcium chloride.
Caption: Workflow for the synthesis of chromium(III) pyridine dicarboxylate complexes.
Unveiling Electronic Transitions: UV-Visible Spectroscopy
UV-Visible spectroscopy is a powerful tool for probing the electronic structure of transition metal complexes. For Cr(III), a d³ ion, in an octahedral or pseudo-octahedral environment, we expect to observe spin-allowed d-d transitions. The positions of these absorption bands are sensitive to the ligand field strength, providing a direct measure of the spectrochemical series for the pyridine dicarboxylate ligands.
The electronic spectra of the chromium(III) complexes with pyridine-2,6-, pyridine-2,3-, and pyridine-2,5-dicarboxylic acids all indicate an octahedral geometry.[1][2] Two primary absorption bands are typically observed in the visible region, corresponding to the ⁴A₂g → ⁴T₂g and ⁴A₂g → ⁴T₁g(F) transitions. A third, higher energy transition, ⁴A₂g → ⁴T₁g(P), is often obscured by intense charge-transfer bands.
A comparative analysis of the absorption maxima (λ_max) reveals a clear trend in the ligand field strength:
Table 1: Comparative UV-Visible Spectroscopic Data for Chromium(III) Pyridine Dicarboxylate Complexes
| Complex | Color | λ_max (nm) for ⁴A₂g → ⁴T₂g | λ_max (nm) for ⁴A₂g → ⁴T₁g(F) | Reference |
| Cr(III)-Pyridine-2,6-dicarboxylate | Pink-Violet | 560 | ~415 (inferred) | [1][2] |
| Cr(III)-Pyridine-2,3-dicarboxylate | Purple-Violet | 505 | 415 | [1][2] |
| Cr(III)-Pyridine-2,5-dicarboxylate | Purple-Violet | 515 | Not explicitly reported | [1][2] |
From this data, we can infer the relative positions of these ligands in the spectrochemical series. A shorter wavelength for the lowest energy transition (⁴A₂g → ⁴T₂g) corresponds to a larger crystal field splitting energy (10Dq) and a stronger field ligand. Therefore, the spectrochemical series for these pyridine dicarboxylate ligands coordinated to Cr(III) is:
Pyridine-2,3-dicarboxylate > Pyridine-2,5-dicarboxylate > Pyridine-2,6-dicarboxylate
This trend can be rationalized by considering the steric and electronic effects of the carboxylate group positions. The closer proximity of the two carboxylate groups in the 2,3- and 2,5-isomers may lead to a more constrained and rigid coordination environment around the chromium ion, resulting in a stronger ligand field compared to the 2,6-isomer.
Experimental Protocol: UV-Visible Spectroscopy
Instrumentation:
-
A double-beam UV-Visible spectrophotometer.
-
1 cm path length quartz cuvettes.
Procedure:
-
Solution Preparation: Prepare dilute solutions (typically 10⁻³ to 10⁻⁴ M) of the synthesized chromium(III) pyridine dicarboxylate complexes in a suitable solvent (e.g., distilled water or a buffer solution that ensures complex stability).
-
Blank Measurement: Fill a cuvette with the solvent to be used and record a baseline spectrum.
-
Sample Measurement: Record the absorption spectrum of each complex solution over a wavelength range of 300-800 nm.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λ_max) for the observed d-d transitions.
Probing Vibrational Modes: Infrared Spectroscopy
Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule and how they are affected by coordination to a metal ion. In the context of chromium pyridine dicarboxylate complexes, IR spectroscopy is instrumental in confirming the coordination of the ligand to the chromium center through the pyridine nitrogen and the carboxylate oxygen atoms.
Key diagnostic regions in the IR spectra of these complexes include:
-
Carboxylate Stretching Frequencies: The deprotonation and coordination of the carboxylic acid groups lead to the disappearance of the broad O-H stretching band (typically around 3000 cm⁻¹) and the C=O stretching vibration of the free acid (around 1700 cm⁻¹).[1][2] In their place, two new bands appear corresponding to the asymmetric (ν_as(COO⁻)) and symmetric (ν_s(COO⁻)) stretching vibrations of the coordinated carboxylate group, typically in the regions of 1650-1590 cm⁻¹ and 1450-1360 cm⁻¹, respectively. The separation between these two frequencies (Δν = ν_as - ν_s) can provide insights into the coordination mode of the carboxylate group (monodentate, bidentate chelating, or bridging).
-
Pyridine Ring Vibrations: The vibrations of the pyridine ring, particularly the C=C and C=N stretching modes, are also affected by coordination. These bands, typically found in the 1600-1400 cm⁻¹ region, may shift upon complexation.
-
Metal-Ligand Vibrations: The formation of new bonds between the chromium ion and the ligand's donor atoms (N and O) gives rise to new vibrational modes at lower frequencies. The Cr-N and Cr-O stretching vibrations are typically observed in the far-IR region, below 600 cm⁻¹.[1]
Table 2: Key Comparative IR Vibrational Frequencies (cm⁻¹) for Chromium(III) Pyridine Dicarboxylate Complexes
| Vibrational Mode | Cr(III)-Pyridine-2,6-dicarboxylate | Cr(III)-Pyridine-2,3-dicarboxylate | Cr(III)-Pyridine-2,5-dicarboxylate | Reference |
| ν_as(COO⁻) | ~1660 | ~1663 | ~1660 | [1][2] |
| ν_s(COO⁻) | ~1440 | ~1450 | ~1450 | [1][2] |
| Coordinated Pyridine Ring Vibrations | 650-780 | 657-750 | 650-780 (inferred) | [1][2] |
| ν(Cr-N) / ν(Cr-O) | 650-400 | 650-400 | 650-400 (inferred) | [1] |
The similarity in the positions of the asymmetric and symmetric carboxylate stretching frequencies across the three complexes suggests a similar bidentate or bridging coordination mode of the carboxylate groups in all three cases. The presence of bands attributed to coordinated pyridine and metal-ligand vibrations confirms the successful formation of the coordination complexes.
Experimental Protocol: FT-IR Spectroscopy
Instrumentation:
-
A Fourier-Transform Infrared (FT-IR) spectrometer.
Procedure:
-
Sample Preparation: Prepare a solid sample for analysis. The most common method is the KBr pellet technique. Mix a small amount of the dried complex (1-2 mg) with approximately 100-200 mg of dry, spectroscopic grade KBr. Grind the mixture thoroughly in an agate mortar and press it into a transparent pellet using a hydraulic press.
-
Background Spectrum: Record a background spectrum of a pure KBr pellet.
-
Sample Spectrum: Place the sample pellet in the spectrometer and record the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify and assign the characteristic absorption bands for the carboxylate, pyridine, and metal-ligand vibrations.
Navigating the Paramagnetic Realm: Nuclear Magnetic Resonance Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation for diamagnetic organic and inorganic compounds. However, its application to paramagnetic complexes, such as those of Cr(III), presents significant challenges. The presence of unpaired electrons in the d-orbitals of the chromium ion leads to large chemical shifts (paramagnetic shifts) and significant line broadening, often rendering the spectra difficult to interpret or even undetectable with standard NMR techniques.
For Cr(III) picolinate, it has been reported that the strong bonding between the picolinic acid and the chromium ion broadens the NMR signal or shifts it so far downfield that it is not readily observed. This is a common phenomenon for paramagnetic Cr(III) complexes.
Despite these challenges, some insights can be gained, and specialized NMR techniques can be employed. The key considerations for NMR analysis of these chromium pyridine dicarboxylate complexes are:
-
Paramagnetic Broadening: The unpaired electrons on the Cr(III) center provide a very efficient relaxation mechanism for the nuclear spins of the ligand, leading to a dramatic shortening of the relaxation times (T₁ and T₂) and, consequently, very broad NMR signals.
-
Hyperfine Shifts: The interaction between the unpaired electrons and the ligand nuclei results in large shifts in the resonance frequencies, known as hyperfine or paramagnetic shifts. These shifts can be several tens or even hundreds of ppm away from the typical diamagnetic region.
-
Solvent Selection: The choice of solvent is crucial. Deuterated dimethyl sulfoxide (DMSO-d₆) is often used for its ability to dissolve a wide range of metal complexes.
-
Experimental Parameters: Acquisition of NMR data for paramagnetic complexes often requires a larger number of scans to achieve an acceptable signal-to-noise ratio.
While obtaining high-resolution, readily interpretable ¹H or ¹³C NMR spectra for these specific chromium pyridine dicarboxylate complexes is challenging, the absence of sharp signals in a standard NMR experiment can itself be a diagnostic indicator of the presence of a paramagnetic metal center. Advanced NMR techniques, such as solid-state NMR or the use of specialized pulse sequences, may be necessary to obtain more detailed structural information.
Experimental Protocol: General Considerations for NMR of Paramagnetic Complexes
Instrumentation:
-
A high-field NMR spectrometer.
Procedure:
-
Sample Preparation: Dissolve the complex in a suitable deuterated solvent (e.g., DMSO-d₆) to the highest possible concentration to maximize the signal.
-
Acquisition Parameters:
-
Use a wide spectral width to ensure that any highly shifted signals are observed.
-
Employ a short relaxation delay to account for the rapid relaxation of the nuclei.
-
Acquire a large number of scans to improve the signal-to-noise ratio of the broad signals.
-
-
Data Analysis:
-
Look for broad, shifted signals that are absent in the spectrum of the free ligand.
-
The absence of sharp signals corresponding to the ligand protons and carbons is a strong indication of complexation to the paramagnetic Cr(III) center.
-
Caption: The challenges of NMR spectroscopy for paramagnetic Cr(III) complexes.
Conclusion: A Multi-faceted Spectroscopic Approach
The comprehensive characterization of chromium(III) pyridine dicarboxylate complexes necessitates a multi-pronged spectroscopic approach. UV-Visible spectroscopy serves as an excellent tool for determining the coordination geometry and comparing the ligand field strengths of the different pyridine dicarboxylate isomers. Infrared spectroscopy provides definitive evidence of coordination through the characteristic shifts in the carboxylate and pyridine vibrational modes. While NMR spectroscopy is challenged by the paramagnetic nature of Cr(III), its limitations in this context are themselves informative.
By integrating the data from these spectroscopic techniques, researchers can confidently identify and differentiate between chromium(III) complexes of pyridine-2,6-, pyridine-2,3-, and pyridine-2,5-dicarboxylic acids. This guide provides the foundational knowledge and experimental protocols to empower scientists and drug development professionals in their exploration of the fascinating and potentially impactful world of chromium coordination chemistry.
References
-
Chauhan, P. S., & Singh, S. (2014). Studies of Some Novel Chromium Pyridine Dicarboxylate Complexes. Oriental Journal of Chemistry, 30(4), 1763-1769. [Link]
-
Chauhan, P. S., & Singh, S. (2014). Studies of Some Novel Chromium Pyridine Dicarboxylate Complexes. Oriental Journal of Chemistry, 30(4), 1763-1769. [Link]
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A Comparative Guide to Evaluating the Neurotropic Activity of Novel Pyridine Derivatives
This guide provides a comprehensive framework for evaluating the neurotropic potential of new pyridine derivatives. We move beyond simple protocol recitation to explore the scientific rationale behind each experimental choice, ensuring a robust and self-validating approach to drug discovery. The pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, known for its presence in numerous CNS-active compounds due to its unique electronic characteristics and ability to cross the blood-brain barrier.[1][2][3] Our goal is to rigorously compare novel pyridine derivatives (NPDs) against established benchmarks, such as endogenous neurotrophic factors, to identify promising therapeutic leads.
Section 1: The Foundation of Neurotropic Activity - In Vitro Neuronal Morphogenesis
Expertise & Experience: The Rationale for Starting In Vitro
Before committing to costly and complex animal studies, it is imperative to establish a direct effect of the novel compounds on neuronal cells. The primary screen of choice is the neurite outgrowth assay, a powerful tool that serves as a proxy for neurotrophic and regenerative potential.[4][5][6] This assay allows us to quantify a compound's ability to promote the extension of axons and dendrites, a fundamental process in neural development, plasticity, and repair.[4] By using a high-content imaging platform, we can efficiently screen multiple compounds and concentrations, gathering statistically significant data on neurite length, branching, and overall neuronal health.[7]
Experimental Workflow: In Vitro Screening
Caption: Workflow for high-throughput in vitro neurite outgrowth screening.
Trustworthiness: Self-Validating Protocol for Neurite Outgrowth Assay
This protocol incorporates positive and negative controls to ensure the validity of the results. Brain-Derived Neurotrophic Factor (BDNF), a well-characterized neurotrophin, serves as the positive control, establishing the maximum expected biological response.[8][9] A vehicle control (e.g., DMSO) serves as the negative baseline.
Step-by-Step Methodology:
-
Cell Culture: Plate human induced pluripotent stem cell (iPSC)-derived neurons onto laminin-coated 384-well microplates at a density optimized for neurite analysis.[7] Culture in a humidified incubator at 37°C with 5% CO₂.
-
Compound Preparation: Prepare a 10-point serial dilution series for each novel pyridine derivative (NPD-A, NPD-B) and the positive control (BDNF, e.g., from 100 ng/mL).
-
Treatment: After 24 hours to allow for cell adhesion, carefully remove the existing media and add the media containing the test compounds, positive control, or vehicle control.
-
Incubation: Incubate the plates for 72 hours, a sufficient period to observe significant neurite extension.[7]
-
Staining: Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and stain for neuronal morphology using an antibody against β-III Tubulin (a neuron-specific marker) and a nuclear counterstain like Hoechst.
-
Imaging: Acquire images using a high-content automated imaging system, capturing multiple fields per well to ensure representative sampling.
-
Analysis: Utilize an image analysis software package to automatically trace neurites and quantify key parameters: total neurite length per neuron, number of branch points per neuron, and the number of viable cells (based on nuclear morphology).[10]
Data Presentation: Comparative In Vitro Neurotropic Activity
| Compound | Concentration (µM) | Mean Neurite Length (µm/neuron) | Branch Points per Neuron | Cell Viability (%) |
| Vehicle Control | - | 150 ± 12 | 3.5 ± 0.5 | 100 ± 5 |
| BDNF (Positive Ctrl) | 0.01 | 450 ± 25 | 12.1 ± 1.2 | 105 ± 6 |
| NPD-A | 1 | 380 ± 20 | 9.8 ± 0.9 | 98 ± 4 |
| NPD-A | 10 | 250 ± 18 | 6.2 ± 0.7 | 95 ± 5 |
| NPD-B | 1 | 425 ± 22 | 11.5 ± 1.1 | 102 ± 3 |
| NPD-B | 10 | 390 ± 24 | 10.8 ± 1.0 | 99 ± 4 |
Data are represented as mean ± SEM. This table illustrates that NPD-B shows comparable efficacy to BDNF at 1 µM, while NPD-A shows a dose-dependent decrease in activity, suggesting a narrower therapeutic window.
Section 2: Unveiling the Mechanism of Action
Expertise & Experience: Why Probe the Signaling Pathway?
Identifying a phenotypic effect is only the first step. A trustworthy drug candidate requires a plausible mechanism of action. Endogenous neurotrophins like NGF and BDNF primarily signal through the Tropomyosin receptor kinase (Trk) family of receptors.[11][12] Activation of these receptors triggers downstream phosphorylation cascades, including the PI3K/Akt (survival) and Ras/Erk (growth and differentiation) pathways, which are critical for executing the neurotrophic program.[11][13] We hypothesize that our active pyridine derivatives act as Trk receptor agonists or positive allosteric modulators. Verifying this through Western blot analysis provides mechanistic validation of our in vitro findings.
Authoritative Grounding: The Neurotrophin Signaling Cascade
Caption: Experimental timeline for the Morris Water Maze cognitive assessment.
Trustworthiness: Self-Validating Protocol for Morris Water Maze
-
Apparatus: A circular pool (120 cm diameter) filled with opaque water, containing a hidden escape platform. Visual cues are placed around the room.
-
Animal Groups: Male C57BL/6 mice are divided into groups (n=10-12/group): Vehicle + Saline; Vehicle + Scopolamine; NPD-B (e.g., 10 mg/kg, i.p.) + Scopolamine; Standard Drug (e.g., Donepezil) + Scopolamine.
-
Acquisition Phase (Days 1-4):
-
Administer the test compound or vehicle.
-
30 minutes later, administer scopolamine (1 mg/kg, i.p.) or saline.
-
30 minutes later, conduct training. Each mouse performs four trials per day, starting from different quadrants, to find the hidden platform. The time to find the platform (escape latency) is recorded.
-
-
Probe Trial (Day 5):
-
The platform is removed from the pool.
-
Dosing is repeated as on training days.
-
Each mouse is allowed to swim freely for 60 seconds.
-
An automated video tracking system records the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.
-
Data Presentation: Comparative In Vivo Cognitive Enhancement
| Treatment Group | Mean Escape Latency (Day 4, s) | Time in Target Quadrant (Probe Trial, s) |
| Vehicle + Saline (Control) | 15.2 ± 2.1 | 25.5 ± 3.0 |
| Vehicle + Scopolamine (Amnesia) | 45.8 ± 4.5 | 10.1 ± 1.5 |
| Donepezil + Scopolamine | 20.5 ± 2.8 | 22.1 ± 2.5 |
| NPD-B + Scopolamine | 18.9 ± 2.5 | 23.4 ± 2.8 |
Data are represented as mean ± SEM. This table demonstrates that NPD-B significantly reversed the scopolamine-induced deficits in both learning (reduced escape latency) and memory (increased time in target quadrant), performing comparably to the standard-of-care drug, Donepezil.
Section 4: Conclusion & Future Directions
This guide outlines a rigorous, multi-tiered approach to evaluating the neurotropic activity of novel pyridine derivatives. Through a logical progression from high-throughput in vitro screening to mechanistic validation and functional in vivo testing, we can build a comprehensive data package.
The hypothetical data presented for New Pyridine Derivative B (NPD-B) demonstrates the profile of a promising lead candidate. It exhibits potent neurotrophic activity in vitro, appears to function through the desired TrkB signaling pathway, and successfully reverses cognitive deficits in a challenging in vivo model. This performance places it on par with both the endogenous ligand BDNF in cellular assays and a standard clinical drug in behavioral paradigms.
The next steps in the preclinical development of NPD-B would involve comprehensive ADME-Tox profiling, pharmacokinetic studies to assess brain penetration and half-life, and evaluation in more complex transgenic animal models of neurodegenerative disease. [14][15]This structured, evidence-based evaluation process ensures that only the most promising candidates, supported by robust and verifiable data, advance toward clinical consideration.
References
-
Rodent Behavioral Tests for Cognition. Creative Biolabs. [Link]
-
Evaluation of Neurotropic Activity and Molecular Docking Study of New Derivatives of pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines on the Basis of pyrano[3,4-c]pyridines. PMC - PubMed Central. [Link]
-
A short review on behavioural assessment methods in rodents. PMC - NIH. [Link]
-
Synthesis and Neurotropic Activity of New Heterocyclic Systems: Pyridofuro[3,2-d]pyrrolo[1,2-a]pyrimidines, Pyridofuro[3,2-d]pyrido[1,2-a]pyrimidines and Pyridofuro[3′,2′:4,5]pyrimido[1,2-. MDPI. [Link]
-
Pyridine alkaloids with activity in the central nervous system. PMC. [Link]
-
A Review on Targets and Synthesis Methods of Pyridine Compounds for Anti-Convulsant, Anti-Depressant Actions. Journal of Chemical Reviews. [Link]
-
SYNTHESIS AND NEUROTROPIC ACTIVITY OF 6-THIO-SUBSTITUTED PYRANO[3,4-C]PYRIDINE AND 1-AMINOPYRANO[4,3-D]-THIENO[2,3-B]PYRIDINE DERIVATIVES AND 9-SUBSTITUTED PYRIDO[2,3-B]THIENO[3,2-D]PYRIMIDINES. Ovid. [Link]
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Rodent behavioural test - Cognition. NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders. [Link]
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Cognition, Learning, and Memory Tests in Rodents. Charles River Laboratories. [Link]
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New Bicyclic Pyridine-Based Hybrids Linked to the 1,2,3-Triazole Unit: Synthesis via Click Reaction and Evaluation of Neurotropic Activity and Molecular Docking. MDPI. [Link]
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BEHAVIORAL TESTS. AVIDIN. [Link]
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Neurite Outgrowth Assay Service. Creative Biolabs. [Link]
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A Review on Targets and Synthesis Methods of Pyridine Compounds for Anti-Convulsant, Anti-Depressant Actions. Journal of Chemical Reviews. [Link]
-
Neurite Outgrowth In Vitro Assay. MD Biosciences. [Link]
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Diversity Synthesis of Complex Pyridines Yields a Probe of a Neurotrophic Signaling Pathway. PMC - NIH. [Link]
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Pyridine derivatives: structure-activity relationships causing parkinsonism-like symptoms. PubMed. [Link]
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Evaluation of Neurotropic Activity and Molecular Docking Study of New Derivatives of pyrano[4″,3″:4′,5′]pyrido[3. MDPI. [Link]
-
Animal Models of Neurodegenerative Diseases. PMC - NIH. [Link]
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Neurite Outgrowth Assay | Cyprotex ADME-Tox Solutions. Evotec. [Link]
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How can animal models be used to study neurodegenerative diseases?. Patsnap Synapse. [Link]
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A Review on Neurodegenerative Diseases with their Suitable Animal Models. Biosciences Biotechnology Research Asia. [Link]
-
Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. ScienceDirect. [Link]
-
Neurotoxicity & Neuronal Development Assessment with iPSC Neurite Outgrowth Assay. Molecular Devices. [Link]
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Pyridine alkaloids with activity in the central nervous system. ResearchGate. [Link]
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Flow chart of the experimental protocol and enrichment settings. (A)... ResearchGate. [Link]and-enrichment-settings-A-Experimental_fig1_360938550)
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A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 3-Phenyl Substituted Pyridine Derivatives
The 3-phenylpyridine scaffold is a quintessential "privileged structure" in medicinal chemistry. Its rigid, planar geometry and versatile electronic properties serve as a robust framework for designing therapeutic agents that interact with a wide array of biological targets.[1][2] Derivatives have demonstrated a broad spectrum of activities, including potent anticancer, anti-inflammatory, and antiarrhythmic properties, making this scaffold a focal point of extensive research in drug discovery.[1][3]
Core Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling
The predominant method for synthesizing the 3-phenylpyridine core is the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is favored for its reliability, mild reaction conditions, and exceptional tolerance of diverse functional groups, which is paramount for creating extensive libraries of analogues for SAR studies.[2] The choice of a palladium catalyst, a suitable phosphine ligand, and a base is critical for achieving high yields. The ligand, such as triphenylphosphine, stabilizes the palladium catalyst, while the base, typically potassium carbonate, is essential for the transmetalation step of the catalytic cycle.
Caption: Workflow for Suzuki-Miyaura Synthesis.
Structure-Activity Relationship (SAR) Analysis Across Therapeutic Targets
The biological activity of 3-phenylpyridine derivatives can be exquisitely tuned by altering the substitution patterns on both the pyridine and phenyl rings. The following sections compare derivatives across different therapeutic classes, supported by experimental data.
Recent research has focused on developing dual inhibitors of xanthine oxidoreductase (XOR) and uric acid transporter 1 (URAT1) to treat hyperuricemia. A 2024 study in the European Journal of Medicinal Chemistry detailed the design of potent 3-phenylpyridine derivatives for this purpose.[4] The SAR investigation revealed several key insights:
-
Phenyl Ring Substitution: A hydroxyl group on the phenyl ring was found to be crucial for XOR inhibition.
-
Pyridine Ring Substitution: A carboxyl group on the pyridine ring was identified as essential for URAT1 inhibitory activity.
-
Linker and Terminal Groups: The nature and position of other functional groups dramatically influenced potency.
Compound II15 emerged as a lead candidate, demonstrating superior inhibitory activity compared to the marketed drugs febuxostat (for XOR) and benzbromarone (for URAT1).[4]
Table 1: Comparative Inhibitory Activity (IC₅₀) of Lead Compounds
| Compound | Target | IC₅₀ (μM) | Standard Drug | Standard Drug IC₅₀ (μM) |
|---|---|---|---|---|
| II15 | XOR | 0.006 ± 0.000 | Febuxostat | 0.008 ± 0.000 |
| II15 | URAT1 | 12.90 ± 2.30 | Benzbromarone | 27.04 ± 2.55 |
| II11 | XOR | 0.022 ± 0.001 | Febuxostat | 0.008 ± 0.000 |
| II11 | URAT1 | 15.60 ± 1.20 | Benzbromarone | 27.04 ± 2.55 |
Data sourced from Eur J Med Chem. (2024).[4]
The data clearly indicates that compound II15 is a highly potent dual inhibitor, validating the design strategy of incorporating specific functional groups to target both enzymes simultaneously.[4]
A significant area of investigation for 3-phenylpyridine derivatives is in oncology, where they have been designed as analogs of Combretastatin A-4 (CA-4), a potent natural product that inhibits tubulin polymerization.[1] By binding to the colchicine site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2]
The SAR in this class highlights the following:
-
Diaryl System: The 3-phenylpyridine core mimics the diaryl system of CA-4, which is essential for binding.
-
Substitution on the Phenyl Ring: Methoxy (-OMe) and hydroxyl (-OH) groups on the phenyl ring often enhance antiproliferative activity, likely by forming key hydrogen bonds within the colchicine binding site.[5]
-
Substitution on the Pyridine Ring: The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, further anchoring the molecule in the binding pocket.
Caption: Mechanism of Tubulin Polymerization Inhibition.
Certain disubstituted phenylpyridine derivatives have shown potent antiarrhythmic effects.[3] A study published in Chemical & Pharmaceutical Bulletin identified compounds that were approximately twice as potent as the reference drug mexiletine. The lead compound from this series, 24i , was found to act as a class IB antiarrhythmic by producing a rate-dependent block of cardiac sodium channels.[3]
The key SAR findings were:
-
Amino-butyramido Side Chain: An aminobutyramido group at the 2-position of the phenyl ring was critical for activity.
-
Alkoxy Group: An ethoxy group at the 4-position of the phenyl ring provided the best potency in the series.[3]
This demonstrates how specific side-chain modifications on the phenyl ring can direct the activity towards ion channels, a completely different target class compared to the examples above.
Advanced SAR: Bioisosteric Replacement of the Phenyl Ring
To overcome challenges like metabolic instability or to improve physicochemical properties, medicinal chemists often employ bioisosteric replacement. In this strategy, the phenyl ring is replaced with another chemical group that is broadly similar in size and electronic character but offers different properties.[6]
Recent studies have explored non-classical bioisosteres like bicyclo[1.1.1]pentane (BCP) and cubane as effective phenyl mimics.[6][7] For example, in an antimalarial series, replacing the phenyl group with a BCP moiety resulted in a compound that was equipotent to the parent but showed significantly improved metabolic stability.[6] In contrast, a cubane analogue, while more potent, suffered from reduced metabolic stability.[6] This highlights the nuanced and often unpredictable outcomes of such replacements, reinforcing the need for empirical testing.
Caption: General SAR Trends for 3-Phenylpyridine Derivatives.
Experimental Protocols
To ensure scientific integrity and reproducibility, the protocols described below are presented as self-validating systems with clear causality for each step.
Protocol 1: Synthesis of 3-Phenylpyridine via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the synthesis of the parent 3-phenylpyridine. It can be adapted for substituted analogues by choosing the appropriate starting materials.
Causality: The reaction couples a halopyridine with a boronic acid using a palladium catalyst. Each component is chosen to maximize yield and purity. An inert atmosphere is critical to prevent the degradation of the catalyst and phosphine ligand.
Materials:
-
3-Bromopyridine (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (0.03 mmol, 3 mol%)
-
Triphenylphosphine [PPh₃] (0.06 mmol, 6 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 mmol)
-
Anhydrous 1,4-Dioxane and Deionized Water (4:1 ratio)
-
Standard laboratory glassware, magnetic stirrer, reflux condenser, inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromopyridine, phenylboronic acid, and potassium carbonate.
-
Catalyst Addition: Add the palladium(II) acetate and triphenylphosphine. The phosphine ligand coordinates to the palladium, forming the active catalytic species.
-
Inert Atmosphere: Flush the flask with nitrogen or argon for 5-10 minutes. This is crucial to prevent oxidation of the Pd(0) species in the catalytic cycle.
-
Solvent Addition: Add the anhydrous dioxane and deionized water mixture via syringe. The aqueous phase is necessary to dissolve the base and facilitate the transmetalation step.
-
Reaction: Heat the mixture to reflux (80-100 °C) with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material (3-bromopyridine) is consumed (typically 2-4 hours).[2]
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice with ethyl acetate. This partitions the organic product from the inorganic salts.
-
Washing & Drying: Combine the organic layers and wash with brine to remove residual water. Dry the organic phase over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the pure 3-phenylpyridine.[2]
Protocol 2: Biological Evaluation - Tubulin Polymerization Assay
This assay quantitatively measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
Causality: Tubulin polymerization causes an increase in light scattering, which can be measured as an increase in absorbance at 340 nm. An effective inhibitor will prevent this increase. The reaction is initiated by GTP and heat (37°C), mimicking physiological conditions.
Materials:
-
Purified tubulin (>99% pure)
-
Polymerization buffer (e.g., PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂)
-
Guanosine triphosphate (GTP)
-
Test compound (dissolved in DMSO) and control (e.g., Paclitaxel for promotion, Nocodazole for inhibition)
-
Temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 340 nm.
Procedure:
-
Preparation: Prepare a solution of tubulin (e.g., 3 mg/mL) in ice-cold polymerization buffer containing GTP (1 mM). Keep on ice to prevent spontaneous polymerization.
-
Incubation: In a 96-well plate, add the tubulin solution to wells containing various concentrations of the test compound or controls (final DMSO concentration should be <1%). Pre-incubate on ice for 15 minutes to allow for compound binding.
-
Initiation: Place the plate in the spectrophotometer pre-heated to 37°C. This temperature change initiates tubulin polymerization.
-
Measurement: Immediately begin monitoring the absorbance at 340 nm every minute for 60 minutes.
-
Analysis: Plot absorbance versus time. The rate of polymerization is determined from the slope of the linear phase. Compare the rates of compound-treated samples to the vehicle control to calculate the percentage of inhibition. Determine the IC₅₀ value from the dose-response curve.[1]
Conclusion
The 3-phenylpyridine scaffold is a remarkably versatile and privileged structure in modern drug discovery. The structure-activity relationships discussed herein demonstrate that subtle modifications to the substitution pattern on either the phenyl or pyridine rings can profoundly alter biological activity and target specificity. Through rational design, guided by SAR data and computational modeling, researchers have successfully developed potent inhibitors for diverse targets, from enzymes like XOR to structural proteins like tubulin and ion channels.[1][3][4] The continued exploration of this scaffold, including the use of advanced strategies like bioisosteric replacement, promises to yield novel therapeutic agents for a wide range of human diseases.
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A Guide to Crystal Packing in Isomeric Dicarboxylic Acids with Pyridine: A Supramolecular Analysis
Introduction: The Architectural Influence of Isomerism in Crystal Engineering
In the realm of materials science and drug development, the precise arrangement of molecules in a crystalline solid is paramount. This arrangement, or crystal packing, dictates critical physicochemical properties such as solubility, stability, bioavailability, and mechanical strength.[1][2] Crystal engineering offers a powerful paradigm for designing molecular solids by leveraging predictable intermolecular interactions, known as supramolecular synthons.[2] Among the most robust and widely utilized of these is the carboxylic acid-pyridine heterosynthon, a reliable hydrogen-bonding motif formed between the hydroxyl group of a carboxylic acid and the nitrogen atom of a pyridine ring.[3][4]
The predictability of this synthon makes the combination of dicarboxylic acids and pyridine derivatives a model system for exploring the principles of supramolecular assembly.[5] However, the introduction of constitutional isomerism—varying the substitution pattern on a molecular scaffold—presents a fascinating challenge and a profound opportunity. How does simply changing the relative positions of the two carboxylic acid groups on a benzene ring influence their interaction with pyridine and the resulting three-dimensional architecture?
This in-depth guide compares the crystal packing of the three isomers of benzenedicarboxylic acid—phthalic acid (ortho), isophthalic acid (meta), and terephthalic acid (para)—when co-crystallized with pyridine. By examining the interplay of strong and weak hydrogen bonds, we will elucidate how subtle changes in molecular geometry dictate the resulting supramolecular structures, leading to fundamentally different crystalline forms, from simple solvates to ionic salts.[6][7] This analysis provides researchers and drug development professionals with critical insights into the rational design and control of solid-state structures.
The Foundational Interaction: The Carboxyl-Pyridine Supramolecular Synthon
The foundation of the crystal structures discussed herein is the highly persistent O–H⋯N hydrogen bond between a carboxylic acid and a pyridine nitrogen.[3] Database studies have shown that this heterosynthon forms with extremely high frequency (98% occurrence in the absence of other competing groups), indicating its strong energetic favorability over the corresponding carboxylic acid-carboxylic acid homosynthon (dimer).[3] This reliability allows crystal engineers to use pyridine-containing molecules to systematically assemble acid-containing counterparts into desired architectures.
However, dicarboxylic acids introduce a layer of complexity. With two acidic protons, the possibility of salt formation versus cocrystal formation arises, a distinction governed by the difference in pKa (ΔpKa) between the acid and the conjugate acid of the base (pyridine).[8] Furthermore, the geometric arrangement of the two carboxyl groups on the benzene ring imposes significant steric and electronic constraints, directly influencing which secondary synthons can form and how the primary units assemble in space.
Comparative Analysis of Isomeric Systems
The co-crystallization of pyridine with the three isomers of benzenedicarboxylic acid yields distinct solid forms, each with a unique stoichiometry and hydrogen-bonding network.[6]
Terephthalic Acid (Para-Isomer): Formation of a 1:2 Cocrystal
Terephthalic acid, with its linear and symmetric geometry (carboxyl groups at the 1 and 4 positions), co-crystallizes with two molecules of pyridine to form the terephthalic acid bis(pyridine) solvate .[6] The primary interaction is the expected O–H⋯N hydrogen bond. Due to the para-substitution, both carboxylic acid groups are available to interact independently. Each acid group forms a hydrogen bond with a separate pyridine molecule.
This leads to the formation of a discrete, three-component "supermolecule." These units then pack into the crystal lattice. The dominant secondary interaction involves a C–H⋯O hydrogen bond between an ortho-hydrogen on the pyridine ring and the carbonyl oxygen of the carboxylic acid, creating a characteristic R²₂(7) ring motif.[6] The inherent symmetry of terephthalic acid often results in the molecule occupying a crystallographic center of inversion, propagating these interactions to form well-defined, one-dimensional ribbons.[6]
Isophthalic Acid (Meta-Isomer): Formation of a 1:1 Cocrystal
With carboxyl groups in the 1 and 3 positions, isophthalic acid presents an angular geometry. This isomer forms an isophthalic acid pyridine solvate with a 1:1 stoichiometry.[6] In this structure, only one of the two carboxylic acid groups engages in the primary O–H⋯N hydrogen bond with a pyridine molecule.
The second, "free" carboxylic acid group then participates in hydrogen bonding with an adjacent isophthalic acid molecule. This results in a catemeric, or chain-like, motif where acid-pyridine units are linked by acid-acid interactions. The pyridine ring is significantly twisted with respect to the benzene ring, preventing the formation of the simple R²₂(7) motif seen with terephthalic acid.[6] Instead, a more complex three-dimensional network is established through a combination of O–H⋯O and weaker C–H⋯O interactions.[6][9]
Phthalic Acid (Ortho-Isomer): Proton Transfer and Salt Formation
The ortho-isomer, phthalic acid, behaves distinctly from its meta and para counterparts. Due to the close proximity of the two carboxylic acid groups, the first proton is significantly more acidic. This proximity facilitates the formation of a strong intramolecular O–H⋯O hydrogen bond upon deprotonation of one carboxyl group.[6][10] Consequently, when combined with pyridine, a proton transfer occurs, leading to the formation of a salt: pyridinium hydrogen phthalate .[6][7]
In this ionic structure, the primary interaction is a charge-assisted N⁺–H⋯O⁻ hydrogen bond between the pyridinium cation and the carboxylate anion of the hydrogen phthalate.[11] The hydrogen phthalate anions then link into ribbons or chains through hydrogen bonds involving their remaining carboxylic acid proton. The pyridinium cations are positioned between these anionic chains, interacting via further N⁺–H⋯O and C–H⋯O hydrogen bonds to build a three-dimensional network.[7] The formation of the intramolecular hydrogen bond within the phthalate anion is a key driver for this structural outcome.[6]
Summary of Comparative Data
The distinct behaviors of the three isomers are summarized in the table below, providing a clear, at-a-glance comparison of their solid-state structures with pyridine.
| Feature | Terephthalic Acid (para) | Isophthalic Acid (meta) | Phthalic Acid (ortho) |
| Product Type | Cocrystal (Solvate) | Cocrystal (Solvate) | Salt |
| Stoichiometry (Acid:Pyridine) | 1:2[6] | 1:1[6] | 1:1[6][7] |
| Primary Interaction | O–H⋯N Hydrogen Bond | O–H⋯N Hydrogen Bond | N⁺–H⋯O⁻ Ionic Hydrogen Bond |
| Key Secondary Interaction | C–H⋯O Hydrogen Bond | O–H⋯O Hydrogen Bond | Intramolecular O–H⋯O⁻ H-bond |
| Resulting Supramolecular Motif | Discrete 3-component units forming 1D ribbons[6] | 1D chains (catemer)[6] | Anionic ribbons linked by cations[7] |
| Proton Transfer | No | No | Yes[6][8] |
Experimental Protocols
The synthesis and characterization of these acid-pyridine crystalline solids are foundational to their analysis. The following protocols outline the standard, field-proven methodologies.
Part A: Cocrystal/Salt Synthesis (Solution Evaporation Method)
The choice of solvent is critical as it can influence nucleation and potentially lead to different polymorphs.[12] Methanol or ethanol are common choices for these systems.
Causality: Solution-based methods allow molecules the kinetic freedom to self-assemble into the most thermodynamically stable crystalline form under the given conditions. Slow evaporation is crucial to promote the growth of large, high-quality single crystals suitable for diffraction studies.[13]
-
Molar Ratio Preparation: In separate vials, dissolve the dicarboxylic acid isomer and pyridine in a suitable solvent (e.g., methanol) to create stock solutions of known concentration (e.g., 0.1 M).
-
Mixing: Combine the solutions in the desired stoichiometric ratio (e.g., 1:1 or 1:2 acid:pyridine). For screening, a 1:1 molar ratio is a common starting point.[12]
-
Crystallization: Loosely cap the vial to allow for slow evaporation of the solvent at room temperature. Place the vial in a vibration-free location.
-
Crystal Harvest: Monitor the vial over several days. Once suitable crystals have formed, carefully retrieve them from the mother liquor using a spatula or by decanting the solvent.
-
Drying: Gently dry the crystals on a filter paper before analysis.
Part B: Structural Characterization (Single-Crystal X-Ray Diffraction)
SCXRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal, revealing bond lengths, angles, and intermolecular interactions.[12]
Self-Validating System: The protocol is self-validating through internal consistency checks in the data processing and structure refinement stages (e.g., R-factor, goodness-of-fit). The final solved structure must be chemically sensible and consistent with the known connectivity of the molecules.
-
Crystal Mounting: Select a high-quality, single crystal with well-defined faces and no visible defects under a microscope. Mount the crystal on a cryoloop or glass fiber.
-
Data Collection: Mount the crystal on the goniometer of a single-crystal X-ray diffractometer. A stream of cold nitrogen (typically 100 K) is used to minimize thermal motion and radiation damage. A full sphere of diffraction data is collected by rotating the crystal through a series of frames.
-
Data Processing: Integrate the raw diffraction images to obtain a list of reflection intensities. The data is then corrected for experimental factors (e.g., Lorentz and polarization effects) and scaled. The space group is determined from the systematic absences in the data.
-
Structure Solution and Refinement: The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data using a least-squares algorithm. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.[12]
-
Analysis: The final refined structure provides the exact coordinates of all atoms, allowing for a detailed analysis of hydrogen bonds, packing motifs, and other supramolecular interactions.
Conclusion and Outlook
The comparative analysis of the benzenedicarboxylic acid isomers with pyridine powerfully demonstrates that positional isomerism is a critical design element in crystal engineering.[14] The linear geometry of terephthalic acid leads to a predictable 1:2 cocrystal built from discrete hydrogen-bonded units. The angular nature of isophthalic acid results in a 1:1 cocrystal with a polymeric chain structure. Most dramatically, the proximity of the carboxyl groups in phthalic acid enhances its acidity, driving a proton transfer to form a stable pyridinium salt with a distinct ionic packing arrangement.
These findings underscore that while the carboxylic acid-pyridine heterosynthon is exceptionally robust, the overall supramolecular architecture is dictated by a hierarchy of interactions influenced by the coformer's geometry. For researchers in pharmaceuticals and materials science, this understanding is crucial. It illustrates that modifying isomeric substitution is a subtle yet potent strategy to control solid-state form, offering a pathway to tune material properties and optimize drug performance by navigating the complex landscape of salts and cocrystals.[1][8]
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Title: 5-(Pyridin-4-yl)isophthalic acid. Source: PubChem. URL: [Link]
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Title: Hydrogen Bonding Patterns of the Co-Crystal Containing the Pharmaceutically Active Ingredient Isoniazid and Terephthalic Acid. Source: ResearchGate. URL: [Link][16]
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Title: Crystal Growth, Single Crystal Structure, and Biological Activity of Thiazolo-Pyridine Dicarboxylic Acid Derivatives. Source: PMC, NIH. URL: [Link]
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Title: The Role of Hydrogen Bonding in Co-crystals. Source: IntechOpen. URL: [Link][11]
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Title: Crystal engineering considerations for pharmaceutical co-crystals. Source: CrystEngComm, RSC Publishing. URL: [Link][2]
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A Comparative Guide to Pyridine Carboxylic Acid Isomers: Medicinal Relevance and Emerging Trends
Introduction: The Versatility of a Simple Scaffold
The pyridine ring, a foundational six-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry. When substituted with a single carboxylic acid group, it gives rise to three fundamental isomers: picolinic acid (pyridine-2-carboxylic acid), nicotinic acid (pyridine-3-carboxylic acid), and isonicotinic acid (pyridine-4-carboxylic acid).[1][2][3] While structurally similar, the seemingly minor shift in the carboxylic acid's position around the pyridine ring results in remarkably diverse pharmacological profiles and therapeutic applications.[2] This guide provides a comparative analysis of these three isomers, delving into their established medicinal relevance, underlying mechanisms of action, and the emerging trends that are shaping their future in drug discovery and development.[2][3] We will explore experimental data that underpins their clinical use and provide insights into the methodologies used to evaluate their biological activities.
I. Comparative Analysis of Established Medicinal Relevance
The therapeutic applications of pyridine carboxylic acid isomers are broad, spanning from infectious diseases to metabolic disorders and beyond.[2] This section compares the primary, well-established medicinal uses of each isomer.
I.1. Isonicotinic Acid: A Pillar in Antitubercular Therapy
Isonicotinic acid itself is not the active agent but serves as the crucial precursor to isoniazid (isonicotinic acid hydrazide), a first-line antibiotic for the treatment of tuberculosis (TB).[4][5][6]
-
Mechanism of Action: Isoniazid is a prodrug that is activated by the mycobacterial enzyme catalase-peroxidase (KatG).[4] The activated form then covalently adducts with nicotinamide adenine dinucleotide (NAD+), and this complex inhibits the activity of InhA, an enoyl-acyl carrier protein reductase.[4] This enzyme is essential for the synthesis of mycolic acids, which are unique and critical components of the Mycobacterium tuberculosis cell wall.[4] Disruption of mycolic acid synthesis leads to a loss of cell wall integrity and ultimately, bacterial cell death.[4]
-
Clinical Significance: Isoniazid is a potent bactericidal agent against actively replicating mycobacteria.[1][7] Its efficacy and low cost have made it a cornerstone of combination therapy for TB for decades.[1][7]
I.2. Nicotinic Acid (Niacin): A Veteran in Dyslipidemia Management
Nicotinic acid, also known as niacin or vitamin B3, has a long-standing role in the management of dyslipidemia.[8][9]
-
Mechanism of Action: Nicotinic acid exerts its lipid-lowering effects through multiple mechanisms. It activates the G protein-coupled receptor 109A (GPR109A) on adipocytes, which inhibits lipolysis and reduces the flux of free fatty acids to the liver. This, in turn, decreases the synthesis of triglycerides and very-low-density lipoprotein (VLDL). Consequently, the production of low-density lipoprotein (LDL), or "bad cholesterol," is also reduced. Furthermore, nicotinic acid increases the levels of high-density lipoprotein (HDL), or "good cholesterol," by reducing its hepatic uptake.
-
Clinical Significance: It is used to reduce elevated total cholesterol, LDL-C, and triglycerides, while increasing HDL-C.[8][9][10] Clinical trials have shown that nicotinic acid, often in combination with statins, can contribute to a reduction in cardiovascular events.[11]
I.3. Picolinic Acid: A Modulator of Immune Responses and Mineral Absorption
Picolinic acid, a metabolite of the amino acid tryptophan, exhibits a more diverse, though perhaps less clinically established, range of biological activities compared to its isomers.
-
Mechanism of Action: Picolinic acid is known to be a chelator of divalent metal ions, which is believed to facilitate the absorption of minerals like zinc from the intestine. Its immunomodulatory and anti-inflammatory effects are thought to be mediated through its influence on cytokine production and macrophage activation.[12]
-
Clinical Significance: While not a mainstream therapeutic agent for a specific disease, picolinic acid has been investigated for its neuroprotective, anti-proliferative, and anti-inflammatory properties. It has also shown potential as a topical treatment for acne vulgaris.
II. Comparative Data on Biological Activities
This section presents a tabulated summary of key biological data for the three isomers, providing a quantitative basis for comparison.
| Isomer | Primary Therapeutic Area | Key Molecular Target(s) | Notable Biological Activities | Representative IC50/Effective Dose |
| Isonicotinic Acid (as Isoniazid) | Tuberculosis | InhA (enoyl-acyl carrier protein reductase) | Bactericidal against M. tuberculosis | MIC for susceptible strains: 0.015-0.03 µg/mL[1] |
| Nicotinic Acid (Niacin) | Dyslipidemia | GPR109A (G protein-coupled receptor 109A) | Lowers LDL-C and triglycerides, increases HDL-C | Clinical doses for dyslipidemia: up to 3000 mg/day (immediate release)[10] |
| Picolinic Acid | Immunomodulation, Mineral Absorption | Metal ion chelation, various immune cell targets | Anti-inflammatory, neuroprotective, antiviral, anti-proliferative | 10% gel effective in reducing acne lesions |
III. Emerging Trends and Future Directions
The therapeutic potential of pyridine carboxylic acid isomers is far from exhausted. Ongoing research is uncovering new applications and refining our understanding of their mechanisms.
III.1. Enzyme Inhibition: A New Frontier
Recent studies have highlighted the potential of pyridine carboxylic acid derivatives as potent enzyme inhibitors beyond their established targets.[2][3] This has opened up avenues for their development in oncology and other diseases.[2][3][13] For example, derivatives of these isomers are being investigated as inhibitors of histone demethylases (KDMs) and other enzymes implicated in cancer progression.[2]
III.2. Antiviral Applications
The pyridine scaffold is increasingly recognized for its antiviral properties.[14][15][16][17] Picolinic acid, in particular, has demonstrated broad-spectrum activity against enveloped viruses, including SARS-CoV-2 and influenza A virus, by interfering with viral entry.[12][18] This suggests a promising future for pyridine carboxylic acid derivatives in the development of novel antiviral therapies.[14][16][19]
III.3. Neuroprotection and Neurodegenerative Diseases
The neuroprotective effects of nicotinic acid and its derivatives are an active area of research.[20][21][22][23] Studies suggest that nicotinamide, a derivative of nicotinic acid, can protect neurons from oxidative stress and DNA damage, which are implicated in neurodegenerative diseases like Alzheimer's and Parkinson's.[22][23][24]
IV. Experimental Protocols: Methodologies for Evaluation
The following sections provide detailed, step-by-step methodologies for key experiments used to assess the biological activities of pyridine carboxylic acid isomers.
IV.1. In Vitro Assay for Isoniazid Efficacy: Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the determination of the MIC of isoniazid against Mycobacterium tuberculosis using the microplate Alamar Blue assay (MABA).
Rationale: This assay provides a quantitative measure of the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism. Alamar Blue acts as a redox indicator, turning from blue to pink in the presence of metabolically active cells.
Step-by-Step Protocol:
-
Preparation of Isoniazid Stock Solution: Prepare a stock solution of isoniazid in sterile distilled water.
-
Bacterial Culture: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80 to mid-log phase.
-
Assay Setup:
-
In a 96-well microplate, add 100 µL of sterile deionized water to all outer wells to prevent evaporation.
-
Add 100 µL of 7H9 broth to the remaining wells.
-
Add 100 µL of the isoniazid stock solution to the first well of a row and perform serial two-fold dilutions across the plate.
-
Include a drug-free well as a positive control for bacterial growth.
-
-
Inoculation: Add 100 µL of the prepared M. tuberculosis culture (adjusted to a McFarland standard of 1.0 and then diluted 1:20) to each well.
-
Incubation: Seal the plate and incubate at 37°C for 5-7 days.
-
Addition of Alamar Blue: Add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well.
-
Second Incubation: Re-incubate the plate at 37°C for 24 hours.
-
Data Analysis: The MIC is defined as the lowest drug concentration that prevents a color change from blue to pink.
IV.2. In Vivo Model for Nicotinic Acid's Lipid-Lowering Effects: The Dyslipidemic Hamster Model
Rationale: The hamster is a well-established animal model for studying lipid metabolism as its lipid profile is more similar to humans than that of mice or rats.
Step-by-Step Protocol:
-
Animal Model: Use male Golden Syrian hamsters.
-
Diet-Induced Dyslipidemia: Feed the hamsters a high-fat, high-cholesterol diet for 2-4 weeks to induce dyslipidemia.
-
Drug Administration:
-
Divide the hamsters into a control group and a treatment group.
-
Administer nicotinic acid (e.g., 100 mg/kg) to the treatment group daily via oral gavage.
-
Administer the vehicle (e.g., water) to the control group.
-
-
Treatment Period: Continue the treatment for 4-6 weeks.
-
Blood Collection: At the end of the treatment period, collect blood samples from the hamsters after an overnight fast.
-
Lipid Profile Analysis: Analyze the plasma samples for total cholesterol, LDL-C, HDL-C, and triglycerides using commercially available enzymatic kits.
-
Data Analysis: Compare the lipid profiles of the nicotinic acid-treated group with the control group to determine the efficacy of the treatment.
V. Visualizing Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate key concepts discussed in this guide.
V.1. Mechanism of Action of Isoniazid
Caption: Isoniazid's mechanism of action in M. tuberculosis.
V.2. Experimental Workflow for In Vivo Efficacy Testing
Caption: General workflow for in vivo efficacy testing of a therapeutic agent.
VI. Conclusion
The pyridine carboxylic acid isomers—isonicotinic acid, nicotinic acid, and picolinic acid—exemplify the profound impact of subtle structural modifications on pharmacological activity. From the life-saving antitubercular effects of isoniazid to the lipid-modulating properties of niacin, these compounds have secured a lasting place in medicine. The emerging research into their roles as enzyme inhibitors, antiviral agents, and neuroprotective compounds suggests that the full therapeutic potential of this simple yet versatile chemical scaffold is still being uncovered. For researchers and drug development professionals, a deep understanding of the comparative biology of these isomers is crucial for both optimizing existing therapies and pioneering new ones.
VII. References
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Khan FA, Yaqoob S, Tanveer N, Ali S, Hameed A, El-Seedi H, Jiang ZH, Wang Y. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Des Devel Ther. 2024;18:4039-4091. [Link]
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Gausi K, Ignatius EH, De Jager V, Upton C, Kim S, McKhann A, et al.; A5312 Study Team. High-dose isoniazid lacks early bactericidal activity against isoniazid-resistant tuberculosis mediated by katG mutations: a randomized, phase 2 clinical trial. Am J Respir Crit Care Med 2024;210:343–351. [Link]
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Berthel SJ, et al. Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells. Anticancer Drugs. 2002;13(4):359-66. [Link]
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Kumar S, Kumar A, De S, Shaha SK, Kazi S, Sarkar N, Banerjee S, Dey S. Pyridine: the scaffolds with significant clinical diversity. RSC Adv. 2022;12(26):16463-16483. [Link]
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Khan FA, Yaqoob S, Tanveer N, Ali S, Hameed A, El-Seedi H, Jiang ZH, Wang Y. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Des Devel Ther. 2024;18:4039-4091. [Link]
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Garg A, Grundy SM. Nicotinic acid as therapy for dyslipidemia in non-insulin-dependent diabetes mellitus. JAMA. 1990;264(6):723-6. [Link]
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Popa, D. C., et al. Pyridine Compounds with Antimicrobial and Antiviral Activities. International Journal of Molecular Sciences, 23(10), 5659. [Link]
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El-Sayed, W. A., et al. Synthesis and Biological Evaluation of Benzothiazolyl-pyridine Hybrids as New Antiviral Agents against H5N1 Bird Flu and SARS-COV-2 Viruses. Journal of Heterocyclic Chemistry, 59(11), 2022-2035. [Link]
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Paolini, J. F., et al. Prolonged-release nicotinic acid for the management of dyslipidemia: an update including results from the NAUTILUS study. Clinical lipidology, 2(3), 307-322. [Link]
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The appropriate clinical use of niacin in the treatment of dyslipidemia. ResearchGate. [Link]
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Biologically active pyridine carboxylic acid derived enzyme inhibitors reported in recently published literature. ResearchGate. [Link]
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Das, S., et al. Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo. Nature Communications, 14(1), 4252. [Link]
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Niacin for Treatment of Elevated Cholesterol and Triglycerides in HIV-Infected Patients. ClinicalTrials.gov. [Link]
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Niacin Plus Statin to Prevent Vascular Events. ClinicalTrials.gov. [Link]
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Anti-inflammatory and immunoregulatory effects of pinolenic acid in rheumatoid arthritis. Oxford Academic. [Link]
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Terry AV Jr, et al. Evaluation of nicotine and cotinine analogs as potential neuroprotective agents for Alzheimer's disease. Bioorg Med Chem Lett. 2014;24(6):1534-8. [Link]
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Al-Atshan, M., et al. Anti-inflammatory and immunoregulatory effects of pinolenic acid in rheumatoid arthritis. Rheumatology (Oxford, England), 60(11), 5393–5405. [Link]
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Anti-inflammatory and immunoregulatory effects of pinolenic acid in rheumatoid arthritis. Oxford University Press. [Link]
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[Differentiation reaction between isonicotinic acid and nicotinic acid hydrazide]. PubMed. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Diethyl 5-methylpyridine-2,3-dicarboxylate
Introduction: In the fast-paced world of pharmaceutical and agrochemical research, the synthesis of novel compounds is a daily occurrence. Intermediates like Diethyl 5-methylpyridine-2,3-dicarboxylate are foundational building blocks. However, with great innovation comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides a detailed, authoritative framework for the proper disposal of this compound, ensuring the protection of laboratory personnel and adherence to regulatory standards. Our approach is grounded in the "cradle-to-grave" management principle for chemical waste, a cornerstone of modern laboratory safety.[1]
Part 1: Hazard Identification and Risk Assessment
Before any handling or disposal, a thorough understanding of the compound's potential hazards is critical. While a specific Safety Data Sheet (SDS) for this compound should always be the primary source of information, we can infer its likely hazard profile from structurally similar pyridine derivatives. Pyridine and its derivatives are known to be irritants and can be harmful if inhaled or absorbed through the skin.[2]
Key Actions:
-
Always locate and read the manufacturer-specific Safety Data Sheet (SDS) before use. This document is the definitive source for hazard information, handling precautions, and emergency procedures.[3]
-
Assume Irritancy: Treat the compound as a potential skin, eye, and respiratory irritant.[4]
-
Work in a Ventilated Area: All handling and aliquoting of the compound should occur within a properly functioning chemical fume hood to minimize inhalation exposure.[2][3]
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or safety glasses with side shields. | Protects against splashes and accidental eye contact, which can cause serious irritation.[5] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or butyl rubber). | Prevents skin contact and absorption. Gloves must be inspected before use and disposed of properly after handling.[5] |
| Body Protection | A fully-buttoned laboratory coat. | Protects skin and personal clothing from contamination.[3][5] |
| Respiratory | Use only in a well-ventilated area, such as a chemical fume hood. | Prevents inhalation of any dust or vapors, which may be harmful.[2][6] |
Part 2: Regulatory Framework for Chemical Waste Disposal
In the United States, the disposal of chemical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7] Concurrently, the Occupational Safety and Health Administration (OSHA) sets standards to ensure worker safety during hazardous waste handling.[8][9][10]
-
Generator Responsibility: Under RCRA, the laboratory that creates the chemical waste (the "generator") is legally responsible for it from creation to final disposal.[1] This "cradle-to-grave" responsibility necessitates a rigorous disposal protocol.
-
Hazardous Waste Determination: The first step in compliance is to determine if the waste is classified as hazardous.[11] A waste is considered hazardous if it is specifically listed by the EPA or if it exhibits one or more of the following characteristics:
-
Ignitability: Flashpoint <140°F.
-
Corrosivity: pH ≤2 or ≥12.5.
-
Reactivity: Unstable, explosive, or reacts violently with water.
-
Toxicity: Contains contaminants at concentrations above regulatory limits.
-
Given that pyridine derivatives can be flammable, it is prudent to manage this compound waste as potentially hazardous pending a formal characterization.
Part 3: Step-by-Step Disposal Protocol
This protocol ensures a systematic and compliant approach to waste management from the point of generation to final collection.
Step 1: Waste Segregation and Collection
The cardinal rule of chemical waste management is to never mix incompatible waste streams.
-
Action: Collect waste this compound (both pure compound and solutions) in a dedicated, sealable, and chemically compatible waste container (e.g., high-density polyethylene or glass).[3][12]
-
Causality: Pyridine derivatives can react with strong oxidizers and acids.[3] Segregation prevents potentially violent chemical reactions within the waste container.
Step 2: Proper Labeling
Clear and accurate labeling is a critical OSHA and EPA requirement that prevents accidents and ensures proper handling by waste management personnel.
-
Action: As soon as the first drop of waste is added, label the container clearly. The label must include:
-
The full chemical name: "Waste this compound".
-
The words "Hazardous Waste".
-
An indication of the primary hazards (e.g., "Irritant," "Flammable Solid/Liquid").
-
The date accumulation started.
-
-
Causality: Proper labeling communicates hazards to everyone in the laboratory and is essential for the disposal contractor to handle the waste correctly.
Step 3: Safe Storage
Waste containers must be stored safely while awaiting pickup.
-
Action:
-
Keep the waste container tightly sealed except when adding waste.[6]
-
Store the container in a designated, well-ventilated satellite accumulation area within or near the laboratory.
-
Ensure secondary containment (e.g., a larger, chemically resistant bin) is used to capture any potential leaks.
-
-
Causality: Secure storage minimizes the risk of spills, reduces fugitive emissions, and prevents accidental ignition or reaction with other chemicals.
Step 4: Arranging for Disposal
Hazardous waste must be disposed of through a licensed and certified waste management facility.
-
Action: Contact your institution’s Environmental Health and Safety (EHS) office to arrange for the collection of the waste. They will work with a licensed contractor for proper transportation and disposal, which typically involves high-temperature incineration.[2][14]
-
Causality: Using a licensed professional waste disposal service ensures that the material is managed and destroyed in compliance with all federal, state, and local regulations, completing the generator's "cradle-to-grave" responsibility.[1][11]
Disposal Workflow Diagram
Caption: Decision workflow for the proper disposal of chemical waste.
Part 4: Emergency Procedures
Even with meticulous planning, accidents can happen. A clear, rehearsed emergency plan is vital.
| Emergency Type | Action Protocol |
| Skin Contact | Immediately flush the affected skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4] |
| Small Spill | For small spills that can be cleaned up in under 10 minutes by trained personnel, use an absorbent material like sand or vermiculite to contain the spill. Scoop the material into a sealed container for disposal as hazardous waste. Ensure proper PPE is worn during cleanup. |
| Large Spill | Evacuate the immediate area. Alert your supervisor and contact the institutional EHS or emergency response team. Do not attempt to clean up a large spill without specialized training and equipment. |
Conclusion: Building a Proactive Safety Culture
The proper disposal of this compound is not merely a procedural task; it is a fundamental aspect of responsible scientific practice. By integrating hazard assessment, regulatory awareness, and meticulous protocols into your daily workflow, you contribute to a robust culture of safety. This not only protects you and your colleagues but also preserves the environment and upholds the integrity of your research institution.
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- Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency.
- 12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific.
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- Pyridine Standard Operating Procedure. (n.d.). University of Washington.
- OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024, October 30). CDMS.
- OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management Environmental Group.
- Safety Data Sheet for 5-Ethylpyridine-2,3-dicarboxylic acid. (2025, December 23). Thermo Fisher Scientific.
- Diethyl 5-methylpyridine-2,3-dicarboxyl
- MSDS of 5-ethylpyridine-2,3-dicarboxylic acid diethyl ester. (2013, September 11). Capot Chemical.
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- Pyridine ACS Safety Data Sheet. (2024, January 25). Jubilant Ingrevia Limited.
- Diethyl 5-ethylpyridine-2,3-dicarboxyl
- Safety Data Sheet for 2-Methyl-5-ethylpyridine. (2025, December 22). Fisher Scientific.
- Safety Data Sheet for N,N-dimethylpyridin-4-amine. (2021, October 7). Sigma-Aldrich.
- Proper Disposal of Diethyl Furan-2,5-dicarboxylate: A Guide for Labor
Sources
- 1. epa.gov [epa.gov]
- 2. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. fishersci.com [fishersci.com]
- 5. agrochemx.com [agrochemx.com]
- 6. agrochemx.com [agrochemx.com]
- 7. axonator.com [axonator.com]
- 8. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 9. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
- 10. Hazardous Waste - Standards | Occupational Safety and Health Administration [osha.gov]
- 11. epa.gov [epa.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pentachemicals.eu [pentachemicals.eu]
- 14. capotchem.com [capotchem.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Diethyl 5-methylpyridine-2,3-dicarboxylate
The core principle guiding our work is that every protocol must be a self-validating system. This begins with a dynamic risk assessment before any procedure. The type and scale of your operation—from weighing milligrams to running a multi-liter reaction—will dictate the necessary level of protection.
Hazard Assessment: An Evidence-Based Approach
Pyridine and its derivatives present a range of potential hazards, including skin and eye irritation, and potential harm if inhaled or ingested.[1][2][3] While some related compounds like Diethyl 2,6-Dimethylpyridine-3,5-dicarboxylate are not classified as hazardous, others, such as 2-Methyl-5-ethylpyridine, are designated as corrosive and toxic. Given this variability, we must adopt a conservative stance, assuming the potential for irritation and toxicity.
Key Assumed Hazards:
-
Skin Contact: May be harmful if absorbed through the skin and can cause irritation.[4][6]
-
Inhalation: Handling of the solid powder may generate dust, which could be harmful if inhaled.[7]
-
Ingestion: Assumed to be harmful if swallowed, a standard precaution for laboratory chemicals.[4]
Personal Protective Equipment (PPE): A Task-Specific Protocol
The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific procedure being performed. The following table outlines the minimum required PPE for various common laboratory tasks involving Diethyl 5-methylpyridine-2,3-dicarboxylate.
| Laboratory Task | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection | Rationale |
| Weighing & Solids Handling | Chemical safety goggles with side shields. | Nitrile or neoprene gloves. Inspect before use and change frequently.[1] | Fully buttoned lab coat. | Recommended to handle fine powders in a certified chemical fume hood or wear a dust respirator (e.g., N95) if a fume hood is not feasible. | Prevents inhalation of fine particulate matter and protects against incidental skin/eye contact.[7][8] |
| Preparing Solutions (Dissolving) | Chemical safety goggles. A face shield is required if there is a risk of splashing. | Chemically resistant gloves (nitrile or neoprene).[1] | Lab coat. | Perform in a well-ventilated area, preferably a chemical fume hood. | Protects against splashes of the chemical and solvent, which can cause serious eye damage.[2][9] |
| Running Reactions & Transfers | Chemical safety goggles and a face shield. | Chemically resistant gloves. Consider double-gloving for added protection. | Flame-retardant lab coat. Consider a chemically resistant apron for larger volumes. | All operations must be conducted in a certified chemical fume hood.[1][10] | Provides maximum protection against splashes, spills, and potential vapor release, especially when heating or agitating the mixture. |
| Handling Contaminated Waste & Spills | Chemical safety goggles and a face shield. | Heavy-duty, chemically resistant gloves (e.g., butyl rubber or neoprene). | Chemically resistant apron or suit, depending on the spill size. | Required if vapors or dust are generated. Use an air-purifying respirator with an appropriate organic vapor cartridge. | Ensures comprehensive protection during cleanup of potentially concentrated hazards. |
Operational and Disposal Plans
A safe experiment is one that is planned from start to finish, including the disposal of all waste materials.
Step-by-Step Handling Workflow
The following workflow provides a logical sequence for safely handling this compound. This procedural guide ensures that safety checks are integrated at every stage of the process.
Sources
- 1. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CDC - NIOSH Pocket Guide to Chemical Hazards - Pyridine [cdc.gov]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. fishersci.com [fishersci.com]
- 6. nj.gov [nj.gov]
- 7. capotchem.com [capotchem.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
